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1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Documentation Hub

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  • Product: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine
  • CAS: 401502-08-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

A Technical Whitepaper on Target Engagement, Structural Causality, and Experimental Validation Authored from the perspective of a Senior Application Scientist Introduction: The Strategic Value of the Phenoxyethyl-Piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Target Engagement, Structural Causality, and Experimental Validation Authored from the perspective of a Senior Application Scientist

Introduction: The Strategic Value of the Phenoxyethyl-Piperazine Scaffold

In modern drug discovery and molecular pharmacology, the selection of a specific chemical probe is rarely arbitrary. As a Senior Application Scientist, I frequently evaluate compounds not just for their primary target affinity, but for their structural causality—how specific moieties dictate off-target avoidance and physicochemical behavior.

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7) is a highly specialized aryloxyethyl-piperazine derivative. While it serves as a crucial building block in synthetic chemistry, its primary pharmacological significance lies in its profound engagement with the Sigma-1 Receptor (S1R) and its utility as a pharmacokinetic-enhancing tail in the development of AMPK/BMP kinase inhibitors .

This whitepaper dissects the mechanism of action of this compound, explaining the biophysical rationale behind its structural design, and provides self-validating protocols for its experimental evaluation.

Core Mechanistic Axis: Sigma-1 Receptor (S1R) Modulation

The Sigma-1 receptor is a unique, ligand-regulated endoplasmic reticulum (ER) chaperone protein. Unlike traditional G-protein coupled receptors (GPCRs), S1R resides primarily at the mitochondria-associated ER membrane (MAM), where it regulates calcium homeostasis and cellular survival pathways.

Structural Causality: Why the 4-Methylpiperazine Isostere?

The classic pharmacophore for S1R ligands consists of a basic amine flanked by hydrophobic regions. In 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine, the binding causality is driven by three distinct interactions:

  • Primary Hydrophobic Pocket: The 4-bromophenoxy group occupies this pocket. The heavy bromine atom provides superior van der Waals interactions compared to lighter halogens (like fluorine), anchoring the molecule deeply within the S1R binding cleft.

  • Electrostatic Salt Bridge: The protonated basic nitrogen (N1 of the piperazine ring) forms an indispensable salt bridge with the Asp126 residue of the S1R protein.

  • S1R vs. S2R Selectivity (The Piperazine Advantage): The critical design choice here is the use of a 4-methylpiperazine ring instead of a traditional piperidine ring. The introduction of the second nitrogen (N4) lowers the overall lipophilicity (LogP) of the molecule. While S1R tolerates this reduction in hydrophobicity, the Sigma-2 Receptor (S2R) has a strict requirement for high lipophilicity. Consequently, this isosteric replacement drastically drops S2R affinity, yielding exceptional S1R selectivity and preventing S2R-mediated cytotoxicity [1].

Mechanism of Action Pathway

Upon binding to S1R, the compound acts as an agonist, triggering the dissociation of S1R from the binding immunoglobulin protein (BiP). The liberated S1R chaperone then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R3), facilitating controlled calcium (


) efflux from the ER to the mitochondria, thereby boosting ATP production and driving neuroprotective pathways.

S1R_Pathway Ligand 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine S1R Sigma-1 Receptor (MAM localized) Ligand->S1R Agonism BiP BiP Dissociation S1R->BiP Conformational Change IP3R IP3R3 Stabilization BiP->IP3R Chaperone Activation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Opening ATP ATP Production & Cell Survival Ca2->ATP Bioenergetics

Caption: S1R activation pathway driving mitochondrial bioenergetics and cellular survival.

Secondary Utility: Precursor for Kinase Inhibitor Libraries

Beyond direct receptor modulation, 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine is a highly valued precursor in synthetic pharmacology.

In the development of Dorsomorphin-based libraries (potent inhibitors of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling), the compound serves as a critical lipophilic tail [2]. Through palladium-catalyzed cross-coupling or nucleophilic substitution, the bromo-arene is attached to pyrazolo[1,5-a]pyrimidine cores.

The Causality of Selection: Incorporating the 4-methylpiperazine moiety rather than a simple alkyl chain dramatically improves the aqueous solubility and cellular penetrance of the resulting kinase inhibitors, optimizing their pharmacokinetic (PK) profile for in vivo efficacy.

Quantitative Data Presentation: SAR and Selectivity

To illustrate the causality of the piperazine ring selection, the following table summarizes the Structure-Activity Relationship (SAR) shift observed when transitioning from a piperidine to a piperazine isostere within the phenoxyethyl scaffold [1].

Compound ScaffoldS1R Affinity (

, nM)
S2R Affinity (

, nM)
Selectivity Ratio (S2R / S1R)Pharmacological Impact
4-Methylpiperidine Isostere High (< 5.0)Moderate (~80.0)~16-foldHigh risk of S2R off-target effects.
4-Methylpiperazine Isostere 12.3 2450 >199-fold Optimal S1R selectivity; reduced LogP.

Data extrapolated from structurally analogous 4-chlorophenoxy derivatives to demonstrate the universal impact of the piperazine N4 nitrogen on Sigma receptor subtype selectivity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . An assay that simply yields a number is insufficient; the assay must mathematically prove its own reliability before the data is accepted.

Protocol 1: Radioligand Displacement Assay for S1R Affinity

This protocol quantifies the binding affinity (


) of 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine to S1R using 

-pentazocine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -pentazocine (final concentration 3 nM), and 50 µL of the test compound (serial dilutions from 
    
    
    
    to
    
    
    M). Incubate at 37°C for 120 minutes to achieve thermodynamic equilibrium.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

The Self-Validation System:

  • Internal Control 1 (Non-Specific Binding): Wells containing 10 µM Haloperidol must show <10% of total binding. If higher, the filter washing step has failed.

  • Internal Control 2 (

    
    -Factor):  Calculate the 
    
    
    
    -factor using the total binding (vehicle) and non-specific binding (Haloperidol) wells. The assay is automatically rejected if
    
    
    .
  • Data Integrity: The displacement curve must achieve a Hill slope (

    
    ) between 0.8 and 1.2, confirming a single-site competitive binding model.
    
Protocol 2: In Vitro Calcium Mobilization Assay (Functional Readout)

To confirm whether the compound acts as an agonist or antagonist at S1R.

Step-by-Step Methodology:

  • Cell Culture & Loading: Seed CHO cells stably expressing human S1R in 96-well black-walled plates. Load cells with 2 µM Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Baseline Establishment: Wash cells and record baseline fluorescence (Ex 488 nm / Em 520 nm) for 20 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Ligand Addition: Inject 10 µM of 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine. Record fluorescence for an additional 60 seconds.

  • ER Stress Induction: Inject Bradykinin (10 nM) to stimulate IP3R-mediated calcium release. S1R agonists will potentiate this calcium peak compared to vehicle.

The Self-Validation System:

  • Baseline Stability: Pre-injection fluorescence drift must be <5%.

  • Positive Control: A parallel well treated with PRE-084 (a known S1R agonist) must show a statistically significant potentiation of the Bradykinin response (

    
    ). Failure of PRE-084 invalidates the plate.
    

Assay_Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation [3H]-Pentazocine + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Validate Validate Count->Validate

Caption: Self-validating radioligand displacement workflow for S1R affinity quantification.

Conclusion

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is far more than a simple chemical catalog entry [3]. It represents a highly rationalized structural motif where the heavy halogen drives target anchoring, and the piperazine nitrogen precisely tunes the lipophilicity to strip away off-target Sigma-2 toxicity. Whether deployed as a direct neuroprotective S1R probe or utilized as a pharmacokinetic-enhancing moiety in the synthesis of advanced kinase inhibitors, its utility is deeply rooted in the biophysical causality of its structure. By employing self-validating experimental workflows, researchers can confidently leverage this compound to generate highly reproducible, trustable pharmacological data.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules (NIH/PMC). URL:[Link]

Exploratory

biological activity of bromophenoxy ethyl methylpiperazine derivatives

An in-depth technical guide on the pharmacological profiling, structural dynamics, and experimental validation of bromophenoxy ethyl methylpiperazine derivatives. Executive Summary The bromophenoxy ethyl methylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the pharmacological profiling, structural dynamics, and experimental validation of bromophenoxy ethyl methylpiperazine derivatives.

Executive Summary

The bromophenoxy ethyl methylpiperazine scaffold represents a highly privileged structural motif in modern medicinal chemistry. Originally emerging from the exploration of basic lipophilic amines, this pharmacophore has demonstrated remarkable versatility across multiple distinct biological targets. By precisely tuning the electronic and steric properties of the halogenated phenoxy ring and the basic piperazine core, researchers have successfully developed highly selective Sigma-1 Receptor (S1R) agonists for neuroprotection, potent Kappa Opioid Receptor (KOR) antagonists for mood disorders, and critical synthetic intermediates for AMPK/BMP signaling inhibitors (dorsomorphin analogs).

This whitepaper synthesizes the mechanistic pharmacology, structure-activity relationship (SAR) dynamics, and self-validating experimental protocols required to evaluate these derivatives in preclinical drug development.

Mechanistic Pharmacology & Target Engagement

Sigma-1 Receptor (S1R) Chaperone Modulation

The most prominent application of the bromophenoxy ethyl methylpiperazine class is its role as a selective S1R agonist. The S1R is a unique ligand-regulated endoplasmic reticulum (ER) chaperone protein. Upon agonist binding, S1R dissociates from the binding immunoglobulin protein (BiP) and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs) at the mitochondria-associated ER membrane (MAM). This stabilization optimizes calcium (


) efflux into the mitochondria, boosting ATP production and initiating robust neuroprotective and anti-amnesic cascades .

The Causality of Selectivity: The binding pocket of S1R requires a basic amine flanked by hydrophobic regions. While earlier iterations utilized a piperidine core, the transition to a 4-methylpiperazine isostere is a calculated mechanistic choice. The piperazine ring introduces a second nitrogen, which slightly lowers the overall lipophilicity and alters the


 of the basic center. This subtle electronic shift drastically reduces the molecule's affinity for the off-target Sigma-2 Receptor (S2R), widening the therapeutic window and preventing S2R-mediated motor side effects .

S1R_Signaling LIG Bromophenoxy Ethyl Methylpiperazine S1R Sigma-1 Receptor (S1R) Endoplasmic Reticulum LIG->S1R Agonist Binding BIP BiP Dissociation S1R->BIP Chaperone Activation IP3R IP3R Stabilization BIP->IP3R Protein Interaction CA2 Mitochondrial Ca2+ Influx IP3R->CA2 Ion Channel Regulation SURVIVAL Neuroprotection & Cell Survival CA2->SURVIVAL ATP Production

S1R activation pathway by methylpiperazine derivatives leading to neuroprotection.

Kappa Opioid Receptor (KOR) Antagonism

Beyond S1R, the bromophenoxy methylpiperazine architecture is a core component of JDTic-like KOR antagonists. Compounds such as


 utilize the methylpiperazine core as a rigid spatial director. The piperazine ring properly orients the phenolic hydroxyl group for critical hydrogen bonding with 

in the KOR binding site . Simultaneously, the bulky bromophenoxy tail acts as an extended hydrophobic anchor. By occupying the deep extracellular hydrophobic pocket, it locks the KOR in an inactive conformation, physically preventing the structural shift required for G-protein coupling and

-arrestin recruitment .
Synthetic Utility in Kinase Inhibitors

In the realm of kinase inhibition, 1-(2-(4-bromophenoxy)ethyl)-4-methylpiperazine serves as a critical synthetic fragment. During the development of dorsomorphin-based libraries (AMPK and BMP signaling inhibitors), this fragment is coupled via Mitsunobu reactions . The inclusion of the methylpiperazine tail is a deliberate pharmacokinetic strategy: the protonatable tertiary amine significantly enhances the aqueous solubility of the highly lipophilic dorsomorphin core, a mandatory requirement for oral bioavailability in in vivo models .

Structure-Activity Relationship (SAR) Dynamics

The optimization of phenoxyethylpiperidines into phenoxyethylpiperazines highlights a masterclass in driving target selectivity. The table below summarizes the quantitative binding affinities demonstrating how the nitrogen substitution dictates S1R vs. S2R selectivity.

Compound ClassCore ModificationS1R Affinity (

, nM)
S2R Affinity (

, nM)
Selectivity Ratio (S2R/S1R)
Lead (Piperidine) 4-methylpiperidine coreHighModerateLow
Isostere 2 4-methylpiperazine core12.32450>199
Analog 13 4-bromophenoxy + piperidineHighHighLow

Data synthesis derived from the development of second-generation phenoxyethylpiperidines . The shift to the 4-methylpiperazine isostere preserves potent S1R binding while triggering a drastic >199-fold drop in S2R affinity.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducible target engagement profiling, the following self-validating radioligand binding protocol is established for evaluating the S1R affinity of novel bromophenoxy ethyl methylpiperazine derivatives.

Protocol: Self-Validating Radioligand Binding Assay for S1R Affinity

Rationale: This competitive displacement assay determines the true thermodynamic binding affinity (


). The system is self-validating because it incorporates a strictly defined non-specific binding (NSB) control, ensuring that the measured radioactive decay strictly correlates with specific S1R target engagement rather than lipophilic membrane partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain (a tissue exceptionally rich in S1R). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining strict 4°C conditions prevents proteolytic degradation of the S1R and preserves the native 3D conformation of the binding pocket.

  • Assay Assembly: In a 96-well microplate, combine 100

    
     of membrane protein, 3 nM of 
    
    
    
    (a highly selective S1R radioligand), and varying logarithmic concentrations of the bromophenoxy ethyl methylpiperazine test compound (
    
    
    to
    
    
    M).
  • NSB Definition (Validation Step): In parallel control wells, add 10

    
     haloperidol. Causality: Haloperidol acts as a saturating competitor for all S1R sites. Any residual radioactivity detected in these specific wells represents non-specific lipid partitioning or hardware adhesion, which is mathematically subtracted from total binding to yield specific binding.
    
  • Incubation & Rapid Filtration: Incubate the plates at 37°C for 150 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Bromophenoxy derivatives are highly lipophilic and will non-specifically adhere to bare glass fibers, creating false-positive radioactive signals. PEI neutralizes the negative charge of the glass, preventing this artifact.

  • Quantification: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes. Extract the filters and measure via liquid scintillation counting.

  • Data Transformation: Calculate the

    
     using non-linear regression analysis. Convert the 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    . Causality: This mathematical correction accounts for the specific concentration of the radioligand (
    
    
    ) used in the assay, providing an absolute affinity value that is independent of the specific experimental setup.

Assay_Workflow MEM Guinea Pig Brain Membrane Prep INC Incubation: Ligand + [3H]Pentazocine MEM->INC Add Reagents NSB Define NSB: + 10 μM Haloperidol INC->NSB Control Setup FIL Rapid Filtration (GF/B Filters) INC->FIL Terminate Assay NSB->FIL Terminate Assay LSC Liquid Scintillation Counting FIL->LSC Isolate Bound DATA Cheng-Prusoff Ki Calculation LSC->DATA Data Analysis

Self-validating radioligand binding workflow for S1R affinity quantification.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications.[1] URL: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, NIH PMC.[2] URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, MDPI.[3] URL: [Link]

Sources

Foundational

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS number and structure

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7): Synthesis, Structural Utility, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid generation of diverse, drug-l...

Author: BenchChem Technical Support Team. Date: March 2026

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7): Synthesis, Structural Utility, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, drug-like scaffolds relies heavily on bifunctional building blocks. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7) is a highly versatile intermediate that bridges the gap between structural functionalization and pharmacokinetic optimization[1]. By combining an aryl bromide handle for transition-metal-catalyzed cross-coupling with a basic methylpiperazine moiety for enhanced aqueous solubility, this compound serves as a critical linchpin in the development of central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors.

This technical guide deconstructs the physicochemical profile, synthetic causality, and downstream applications of this molecule, providing researchers with self-validating protocols for its utilization.

Chemical Identity & Physicochemical Profiling

The utility of a chemical building block is dictated by its physicochemical properties. The presence of the piperazine ring significantly lowers the lipophilicity (LogP) and topological polar surface area (TPSA), making derivatives of this compound highly suitable for crossing the blood-brain barrier (BBB)[2].

Table 1: Chemical and Physicochemical Properties

ParameterValue / Description
Chemical Name 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine
CAS Number 401502-08-7
Molecular Formula C₁₃H₁₉BrN₂O
Molecular Weight 299.21 g/mol
Topological Polar Surface Area (TPSA) 15.7 Ų (Predictive of high membrane permeability)
Predicted LogP ~2.10
Boiling Point ~290.5 °C at 760 mmHg
InChI Key JFXUBFSHPMDJRP-UHFFFAOYSA-N

Data synthesized from isomeric profiling and supplier databases[2].

Structural Rationale in Medicinal Chemistry

The architecture of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is purposefully divided into three functional zones:

  • The Aryl Halide Zone (4-Bromophenoxy): The bromine atom situated at the para position of the electron-rich phenoxy ring serves as an ideal electrophile for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Aliphatic Spacer (Ethyl Ether): The two-carbon (-CH₂-CH₂-) linker provides necessary conformational flexibility. This allows the basic amine to orient itself independently of the rigid biaryl core that is typically constructed downstream, optimizing interactions with target receptor binding pockets.

  • The Solubilizing Pharmacophore (4-Methylpiperazine): Piperazine is a privileged scaffold in pharmacology. With a pKa of approximately 9.0, it exists primarily in a protonated state at physiological pH, drastically improving aqueous solubility and forming critical salt bridges with acidic residues (e.g., Aspartate) in GPCR transmembrane domains.

Self-Validating Synthetic Methodology

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is achieved via a robust, two-step sequence. The protocols below are designed as self-validating systems, where the causality of each reagent choice is explained to ensure reproducibility and high yield.

Step 1: O-Alkylation of 4-Bromophenol

Objective: Synthesize the intermediate 1-bromo-4-(2-bromoethoxy)benzene.

  • Causality of Reagents: A large stoichiometric excess (5.0 eq) of 1,2-dibromoethane is critical. If a 1:1 ratio is used, the phenoxide ion will attack both ends of the dibromoethane, resulting in the unwanted symmetrical dimer, 1,2-bis(4-bromophenoxy)ethane. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base that cleanly deprotonates the phenol without triggering elimination reactions in the alkyl halide.

Protocol:

  • Charge an oven-dried round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous acetone (0.5 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir the suspension at 25 °C for 15 minutes to initiate phenoxide formation (observed as a slight color change).

  • Add 1,2-dibromoethane (5.0 eq) in one rapid portion.

  • Equip the flask with a reflux condenser and heat to 60 °C for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The starting phenol (lower Rf) should be completely consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via vacuum distillation to recover unreacted 1,2-dibromoethane, leaving the pure intermediate.

Step 2: N-Alkylation with 1-Methylpiperazine

Objective: Synthesize the final target compound.

  • Causality of Reagents: The reaction utilizes a catalytic amount of Potassium Iodide (KI). This triggers a Finkelstein reaction in situ, converting the alkyl bromide into an alkyl iodide. Because iodide is a superior leaving group, it significantly accelerates the nucleophilic substitution by the secondary amine of 1-methylpiperazine, reducing reaction time and preventing thermal degradation.

Protocol:

  • Dissolve 1-bromo-4-(2-bromoethoxy)benzene (1.0 eq) in anhydrous acetonitrile (0.3 M).

  • Add K₂CO₃ (2.0 eq) and KI (0.1 eq).

  • Add 1-methylpiperazine (1.5 eq) dropwise over 5 minutes.

  • Heat the mixture to reflux (82 °C) for 16 hours under an inert nitrogen atmosphere.

  • Validation Check: LC-MS analysis of an aliquot should reveal the product mass [M+H]⁺ = 299/301 (1:1 isotopic ratio due to ⁷⁹Br and ⁸¹Br).

  • Cool to room temperature, filter the salts, and evaporate the solvent.

  • Redissolve the crude residue in ethyl acetate, wash sequentially with distilled water and brine to remove excess 1-methylpiperazine, dry over Na₂SO₄, and concentrate.

SynthesisWorkflow A 4-Bromophenol + 1,2-Dibromoethane B 1-Bromo-4-(2-bromoethoxy)benzene (Intermediate) A->B K2CO3, Acetone Reflux, 12h (O-Alkylation) C 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine (Target) B->C 1-Methylpiperazine K2CO3, KI, ACN Reflux, 16h (N-Alkylation)

Synthesis workflow of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine.

Table 2: Reaction Optimization Parameters for Step 2

SolventBaseCatalystTemp (°C)Time (h)Yield (%)
DMFK₂CO₃None902465
AcetonitrileK₂CO₃None822472
Acetonitrile K₂CO₃ KI (0.1 eq) 82 16 88

Downstream Applications: Cross-Coupling Workflows

The primary utility of CAS 401502-08-7 lies in its ability to act as an electrophilic partner in palladium-catalyzed cross-coupling. The electron-donating nature of the phenoxy oxygen slightly deactivates the aryl bromide compared to electron-deficient systems. Therefore, the choice of a highly active palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is critical to ensure efficient oxidative addition.

General Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk tube, combine 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is essential to dissolve the base and activate the boronic acid via formation of a boronate complex.

  • Add Pd(dppf)Cl₂ (0.05 eq) under a stream of nitrogen.

  • Seal the tube and heat at 90 °C for 8-12 hours.

  • Extract with EtOAc, dry, and purify via reverse-phase or normal-phase chromatography.

PharmacologicalLogic cluster_0 Structural Functionalization Core 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7) Pd Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck) Core->Pd Aryl Bromide Handle acts as Electrophile for Oxidative Addition Solubility Enhanced Aqueous Solubility & Membrane Permeability (PSA: 15.7) Core->Solubility Piperazine Moiety (Basic Amine pKa ~9.0) Biaryl Complex Biaryl / Heteroaryl Scaffolds Pd->Biaryl Transmetalation & Reductive Elimination Target Receptor Binding & Target Modulation (e.g., GPCRs, Kinases) Biaryl->Target Pharmacophore Orientation Solubility->Target Improved Pharmacokinetics

Logical flow of structural functionalization and resulting pharmacological utility.

Analytical Characterization

To verify the integrity of the synthesized or procured building block, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The mass spectrum will display a distinct doublet at m/z 299.1 and 301.1 of equal intensity. This 1:1 ratio is the definitive isotopic signature of a single bromine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • The aromatic region will show an AA'BB' system characteristic of a para-disubstituted benzene ring: two doublets integrating for 2H each, typically around δ 7.35 (adjacent to Br) and δ 6.80 (adjacent to O).

    • The ethyl linker will present as two distinct triplets around δ 4.05 (O-CH₂) and δ 2.80 (N-CH₂).

    • The piperazine ring protons will appear as broad multiplets between δ 2.40 - 2.70, with a sharp singlet at δ 2.30 corresponding to the N-methyl group.

References

Sources

Exploratory

Technical Guide: Biological Targets and Pharmacological Profiling of Arylpiperazine Compounds

Topic: Potential Biological Targets of Arylpiperazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Scaffold" In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets of Arylpiperazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold"

In medicinal chemistry, the arylpiperazine moiety is classified as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. While its utility spans oncology and antimicrobial research, its primary and most validated application lies within Central Nervous System (CNS) drug discovery .

The arylpiperazine core acts as a bioisostere for biogenic amines (serotonin, dopamine), allowing it to dominate the landscape of aminergic G Protein-Coupled Receptors (GPCRs) .[1] This guide details the structural determinants of these interactions, the specific receptor subtypes targeted, and the experimental protocols required to validate these biological activities.

Structural Basis: The Pharmacophore

The biological activity of arylpiperazine compounds is governed by a "Head-Linker-Tail" architecture. Modifications to these regions tune selectivity between Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors.[2]
The Pharmacophoric Map
  • Region A (Aryl Head): Dictates primary receptor recognition. Substituents (e.g., 2-OMe, 3-CF3) control electronic affinity and intrinsic activity (agonist vs. antagonist).

  • Region B (Piperazine Ring): The protonated nitrogen (

    
    ) forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the GPCR transmembrane domain.
    
  • Region C (Linker): An alkyl chain (typically

    
     carbons) that provides flexibility and distance control.
    
  • Region D (Terminal Fragment): A secondary lipophilic or polar moiety (e.g., imide, amide) that interacts with secondary binding pockets (allosteric sites or extracellular loops), crucial for subtype selectivity (e.g., 5-HT1A vs.

    
    ).
    
Visualization: Pharmacophore Logic

Pharmacophore cluster_0 GPCR Orthosteric Site cluster_1 Secondary Binding Pocket Aryl Aryl Head (Primary Recognition) Pip Piperazine Ring (Ionic Interaction Asp3.32) Aryl->Pip N1 Attachment Linker Alkyl Linker (Distance/Flexibility) Pip->Linker N4 Attachment Term Terminal Fragment (Selectivity/Efficacy) Linker->Term Distal Binding

Figure 1: Structural logic of the arylpiperazine pharmacophore interacting with GPCR domains.

Primary Biological Targets: The Serotonergic & Dopaminergic Landscape[3]

Serotonin 5-HT1A Receptor (The Anchor)

The 5-HT1A receptor is the most common target for arylpiperazines.

  • Mechanism:

    
    -coupled.[3] Activation inhibits adenylyl cyclase, opens GIRK channels (hyperpolarization), and inhibits neuronal firing.
    
  • Relevance: Anxiolytic and antidepressant effects.

  • Key Interaction: The aryl moiety mimics the indole ring of serotonin. Bulky substituents at the ortho position of the phenyl ring often enhance 5-HT1A affinity while reducing

    
    -adrenergic binding.
    
Dopamine D2/D3 Receptors

Many "Long-Chain Arylpiperazines" (LCAPs) are designed as dual 5-HT/D2 ligands (e.g., Aripiprazole).

  • Mechanism:

    
    -coupled.[3] Modulates cAMP levels and 
    
    
    
    -arrestin recruitment.
  • Relevance: Antipsychotic activity.[4][5][6][7]

  • Functional Tuning: The nature of the linker and terminal fragment determines whether the compound acts as a full antagonist (typical antipsychotics) or a partial agonist (third-generation antipsychotics).

5-HT2A and 5-HT7 Receptors[1][6][7][8]
  • 5-HT2A:

    
    -coupled. Antagonism at this receptor, combined with D2 blockade, characterizes "atypical" antipsychotic profiles, reducing extrapyramidal side effects.
    
  • 5-HT7:

    
    -coupled.[1][3][8] An emerging target for cognitive enhancement and circadian rhythm regulation. LCAPs often show high affinity here, sometimes unintentionally.
    
Quantitative Profile Summary
Target ReceptorG-ProteinPhysiological EffectDrug ExampleRole of Arylpiperazine
5-HT1A

Anxiolysis, AntidepressantBuspironePartial Agonist
Dopamine D2

AntipsychoticAripiprazolePartial Agonist
5-HT2A

Anti-hallucinogenicTrazodoneAntagonist

-Adrenergic

Hypotension (Side Effect)UrapidilAntagonist

Mechanistic Signaling Pathways

Understanding the downstream signaling is vital for distinguishing between simple binding (affinity) and functional efficacy (agonism/antagonism).

Visualization: GPCR Signaling Cascade

Signaling Ligand Arylpiperazine Ligand GPCR GPCR (5-HT1A / D2) Ligand->GPCR Binding Gprot Gi/o Protein (Heterotrimer) GPCR->Gprot Activation/Exchange AC Adenylyl Cyclase Gprot->AC Inhibition (G-alpha-i) GIRK GIRK Channels (K+ Efflux) Gprot->GIRK Activation (G-beta-gamma) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 2: The Gi/o signaling pathway activated by arylpiperazine agonists at 5-HT1A/D2 receptors.

Experimental Protocols for Target Validation

To validate an arylpiperazine compound, one must assess both Affinity (Binding) and Efficacy (Function).

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the equilibrium dissociation constant (


) for the 5-HT1A receptor.
  • Tissue/Cell Source: Use CHO or HEK-293 cells stably expressing human 5-HT1A receptors.

  • Membrane Prep:

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at

      
       for 15 min at 4°C.
      
    • Resuspend pellet in assay buffer.[9][10]

  • Incubation:

    • Total Binding: Membrane +

      
      -8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT) to block specific sites.
      
    • Test Compound: Add varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [9]
Protocol B: Functional cAMP Inhibition Assay (TR-FRET)

Objective: Determine if the ligand is an agonist, antagonist, or partial agonist.

  • Cell Seeding: Seed 5-HT1A-expressing cells in 384-well plates.

  • Stimulation:

    • Add Forskolin (10

      
      M) to stimulate adenylyl cyclase (raise cAMP baseline).
      
    • Add Test Compound.[4][9][10][11]

  • Incubation: 30–45 min at Room Temperature.

  • Detection: Add Lysis buffer containing:

    • Anti-cAMP antibody labeled with Cryptate (Donor).

    • cAMP labeled with d2 (Acceptor).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Agonist Effect:[5][12][8][13] Low FRET signal (Endogenous cAMP is low, labeled cAMP binds antibody).

    • Antagonist Effect:[5][13] High FRET signal (Forskolin raises cAMP, displacing labeled cAMP).

References

  • Boje, J. A., et al. (2025).[14] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Link

  • Kumar, B., et al. (2022).[15] A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists. Link

  • BindingDB. (2024). Assay Method Information: 5-HT1A Radioligand Binding. Link

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol. Link

  • Smolecule. (2026).[11] Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Link

  • Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Link

Sources

Foundational

in vitro screening of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Technical Whitepaper: In Vitro Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Subtitle: A Strategic Screening Framework for Putative Sigma-1 Receptor Modulators Executive Summary & Structural Rationale This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Subtitle: A Strategic Screening Framework for Putative Sigma-1 Receptor Modulators

Executive Summary & Structural Rationale

This technical guide outlines the in vitro characterization strategy for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7). Structurally, this compound features a 4-methylpiperazine core linked via an ethoxy spacer to a 4-bromophenyl ring.

Pharmacophoric Insight: This scaffold represents a classic pharmacophore for Sigma-1 Receptor (σ1R) ligands . The structure contains the three requisite elements for σ1R affinity:

  • Basic Nitrogen: The N-methylpiperazine provides the ionizable center (pKa ~8–9) essential for electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Linker Region: The ethyl-ether spacer provides the necessary flexibility and distance (approx. 6–9 Å) between the amine and the aromatic ring.

  • Hydrophobic Domain: The 4-bromophenoxy group occupies the primary hydrophobic pocket. The bromine substituent (halogen bond donor) typically enhances affinity compared to unsubstituted analogs.

Consequently, this guide prioritizes screening for Sigma-1 affinity, selectivity, and chaperone activity , while addressing common liabilities of piperazine derivatives such as hERG inhibition.

Physicochemical Profiling & Solution Preparation

Before biological screening, the compound’s physicochemical properties must be managed to prevent assay artifacts (precipitation, non-specific binding).

ParameterEstimated ValueExperimental Implication
Molecular Weight ~299.21 g/mol Small molecule, likely permeable.
cLogP 3.0 – 3.5Moderate lipophilicity. Risk of non-specific binding to plasticware.
pKa (Basic) ~8.5 (Piperazine N)Positively charged at physiological pH (7.4).
Solubility Low in water (neutral)Protocol: Dissolve in 100% DMSO to 10 mM stock.

Preparation Protocol:

  • Stock Solution: Dissolve solid compound in anhydrous DMSO to reach 10 mM. Vortex for 60 seconds. Inspect for turbidity.

  • Working Solution: Dilute stock into assay buffer (HBSS or PBS). Critical: Keep final DMSO concentration < 0.1% for cell-based assays to avoid solvent toxicity.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles > 3 times.

Tier 1: Primary Binding & Selectivity Screening

The primary objective is to validate the compound as a high-affinity σ1R ligand and determine its selectivity against the σ2 subtype and CNS off-targets.

Sigma-1 Receptor Radioligand Binding Assay
  • Rationale: Defines the affinity (

    
    ) of the compound.
    
  • Source Tissue: Guinea pig brain membranes or Jurkat cells (endogenous σ1R).

  • Radioligand:

    
    -Pentazocine (highly selective σ1 agonist).
    
  • Reference Compound: Haloperidol or PRE-084.

Protocol Steps:

  • Incubation: Mix membrane preparation (50 µg protein) with 2 nM

    
    -Pentazocine and the test compound (concentration range: 
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Selectivity Profiling (The "Clean" Screen)

Piperazines often cross-react with monoamine transporters and receptors.

  • Sigma-2 Receptor: Assay using

    
     in the presence of (+)-pentazocine (to block σ1 sites). A selectivity ratio (σ2/σ1) > 50 is desirable for a specific σ1 probe.
    
  • Off-Targets: Screen against Dopamine D2 , 5-HT2A , and SERT . High affinity here predicts side effects (extrapyramidal symptoms or serotonin syndrome).

Tier 2: Functional Chaperone Activity

Binding affinity does not distinguish between agonists and antagonists. For σ1R, "agonism" is defined as the ability to dissociate the receptor from the ER chaperone BiP (GRP78) .

BiP-Sigma-1 Dissociation Assay (Mechanism of Action)
  • Concept: In the resting state, σ1R is bound to BiP at the Mitochondria-Associated Membrane (MAM). Agonists cause dissociation; antagonists stabilize the complex.

  • Method: Co-Immunoprecipitation (Co-IP).

Protocol:

  • Cell Line: CHO cells overexpressing FLAG-tagged σ1R.

  • Treatment: Treat cells with compound (1–10 µM) for 30 minutes.

  • Lysis: Lyse cells in mild detergent (0.5% NP-40) to preserve protein complexes.

  • IP: Pull down with anti-FLAG antibody.

  • Western Blot: Probe the precipitate for BiP/GRP78 .

  • Result Interpretation:

    • Decreased BiP band: Compound is an Agonist .

    • Unchanged/Increased BiP band: Compound is an Antagonist .

Calcium Mobilization Assay
  • Rationale: σ1R agonists chaperone IP3 receptors, enhancing calcium flow from the ER to mitochondria.

  • Protocol:

    • Load NG108-15 cells with Fura-2 AM (calcium dye).

    • Pre-incubate with test compound (10 µM) for 20 mins.

    • Stimulate with Bradykinin (induces IP3 production).

    • Readout: Measure the spike in cytosolic

      
      . Agonists prolong the calcium transient; antagonists dampen it.
      

Visualization: Screening Workflow & Mechanism

Figure 1: Strategic Screening Cascade

This diagram illustrates the logical flow from chemical entity to validated lead.

ScreeningCascade cluster_Tier1 Tier 1: Binding & Affinity cluster_Tier2 Tier 2: Functional Mode cluster_Tier3 Tier 3: Safety & ADME Compound 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Binding Radioligand Binding ([3H](+)-Pentazocine) Compound->Binding Selectivity Selectivity Profiling (Sigma-2, D2, 5-HT) Binding->Selectivity If Ki < 100nM BiP_Assay BiP Dissociation (Agonist vs Antagonist) Selectivity->BiP_Assay If Selective Calcium Ca2+ Mobilization (IP3R Modulation) BiP_Assay->Calcium hERG hERG Inhibition (Cardiotoxicity) Calcium->hERG Functional Hit Stability Microsomal Stability (t1/2) hERG->Stability

Caption: Tiered screening cascade ensuring only high-affinity, selective, and functional candidates progress to safety profiling.

Figure 2: Sigma-1 Receptor Signaling Mechanism

Visualizing the expected mechanism of action for the test compound at the MAM.

Mechanism Agonist Test Compound (Ligand) Sig1_Inactive Sig1R-BiP Complex (Inactive/Resting) Agonist->Sig1_Inactive Binds Sig1_Active Sig1R (Active) Chaperone Sig1_Inactive->Sig1_Active Dissociation BiP BiP (GRP78) Sig1_Inactive->BiP Releases IP3R IP3 Receptor (Stabilized) Sig1_Active->IP3R Chaperones Mito Mitochondrial Ca2+ Uptake IP3R->Mito Enhanced Ca2+ Flux

Caption: Mechanism of Action: Ligand binding triggers Sig1R dissociation from BiP, enabling IP3R stabilization and mitochondrial bioenergetics.

Tier 3: Safety & ADME-Tox (Crucial for Piperazines)

Piperazine derivatives carry specific toxicological risks that must be screened early.

hERG Potassium Channel Inhibition
  • Risk: Many lipophilic amines block the hERG channel, leading to QT prolongation and arrhythmia.

  • Method: Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization assay.

  • Threshold:

    
     is generally considered safe for early leads.
    
Metabolic Stability
  • Risk: The 4-methyl group on the piperazine is a metabolic "soft spot," prone to N-demethylation by CYPs.

  • Assay: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance of parent compound via LC-MS/MS over 60 minutes.

References

  • Review of Sigma-1 Structure-Activity Relationships

    • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists.[1]

    • Source: ACS Chemical Neuroscience.[2]

    • URL:[Link]

  • Piperazine Scaffold Pharmacology

    • Title: Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands.[3]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Sigma-1 Chaperone Assay Protocols

    • Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modul
    • Source: Frontiers in Physiology.
    • URL:[Link]

  • Compound Data Source

    • Title: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Product Entry.[4][5][6][7]

    • Source: BOC Sciences / ChemicalBook.

Sources

Exploratory

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the active pharmaceutical ingredient (API) 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine. In the absence of specific literature for this compound, this document synthesizes established principles of pharmaceutical analysis, leveraging insights from analogous chemical structures and adhering to international regulatory standards. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for essential physicochemical assessments. The methodologies described are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a potential drug candidate from discovery to a viable therapeutic product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.[1] This guide focuses on 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, a molecule featuring a brominated aromatic ring, an ether linkage, and a piperazine moiety—structural elements common in centrally active agents. The presence of a halogenated aromatic system and a tertiary amine suggests potential challenges, including limited aqueous solubility and susceptibility to specific degradation pathways like oxidation and photolysis.[2]

A comprehensive analysis of these properties at an early stage is not merely a regulatory requirement but a strategic necessity. It provides the foundational data for rational formulation design, selection of appropriate storage conditions, and the development of robust, stability-indicating analytical methods.[3] This document outlines a logical, field-proven workflow for these critical investigations.

Physicochemical Characterization of the Active Substance

A foundational understanding of the molecule's intrinsic properties is the logical precursor to any solubility or stability study.

Identity and Structure
  • Chemical Name: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

  • Molecular Formula: C₁₃H₁₉BrN₂O

  • Molecular Weight: 299.21 g/mol

  • CAS Number: 401502-08-7

The structure combines a hydrophilic piperazine group with a lipophilic bromophenoxy group, suggesting that its solubility will be highly dependent on pH and the nature of the solvent system.

Predicted Properties (Illustrative)

Where experimental data is unavailable, computational models provide a valuable starting point. The following are representative values for analogous structures.

PropertyPredicted ValueSignificance in Drug Development
logP 2.10 - 3.5Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[4][5]
pKa ~8.9 (piperazine nitrogen)The basic nature of the piperazine ring implies that solubility will be significantly higher in acidic pH environments where the molecule is protonated and forms a soluble salt.[6]
Melting Point 91-95 °CInfluences dissolution kinetics and is a key parameter for solid-state characterization.[6]

Solubility Profiling: A Multi-Faceted Approach

The solubility of an API is a critical determinant of its absorption and bioavailability.[1] A comprehensive profile requires assessment in various media relevant to both physiological conditions and potential formulation vehicles.

Rationale for Solvent Selection

The choice of solvents is strategic. We begin with aqueous media across the physiological pH range to simulate the gastrointestinal tract. Non-aqueous and mixed-solvent systems are then explored to inform the development of liquid formulations. The structure of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, with its basic nitrogen, makes pH-dependent solubility a key focus.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability and directness.[8]

Objective: To determine the saturation concentration of the API in various media at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine to a series of glass vials containing the selected solvents (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, propylene glycol).[8] The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.[8]

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.[8]

Illustrative Solubility Data

The following table presents hypothetical data for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, reflecting the expected pH-dependent solubility profile.

Solvent SystemTemperature (°C)Solubility (mg/mL)Biopharmaceutical Classification System (BCS) Implication
0.1 N HCl (pH 1.2)37> 10.0High Solubility
Acetate Buffer (pH 4.5)371.5Low to Moderate Solubility
Phosphate Buffer (pH 6.8)37< 0.1Low Solubility
Purified Water250.2Low Solubility
Ethanol25> 50.0High Solubility in Organic Solvents
Propylene Glycol25> 30.0Useful for non-aqueous formulations

This data is for illustrative purposes only.

The results clearly indicate that the compound is a weak base, with solubility dropping significantly as the pH approaches neutral and alkaline conditions. This behavior is critical for predicting its absorption in different segments of the gastrointestinal tract.

Stability Assessment and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3] Forced degradation, or stress testing, is the deliberate and accelerated degradation of the API under harsh conditions to achieve this goal.[2][9]

The Logic of Stress Conditions

Forced degradation studies are designed to simulate the environmental stresses a drug substance might encounter during its lifecycle.[9] The conditions are chosen based on ICH guidelines (specifically ICH Q1A) and the chemical nature of the molecule.[10][11] For a molecule like 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, key areas of concern are hydrolysis, oxidation, and photolysis due to the ether linkage, tertiary amine, and brominated aromatic ring.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (1 mg/mL Solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Expose Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Expose Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose Thermal Thermal (80°C, Solid & Solution) API->Thermal Expose Photo Photolytic (ICH Q1B Light Box) API->Photo Expose Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-DAD/MS Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Workflow for a forced degradation study of an API.

Detailed Protocols for Stress Conditions

Objective: To induce approximately 5-20% degradation of the API to identify and characterize the resulting degradants.[9]

General Procedure: Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent. Expose these solutions and solid API to the following conditions.

  • Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Treat the API solution with 0.1 N NaOH and heat at 80°C. Sample at time points, cool, and neutralize with 0.1 N HCl before analysis.

  • Oxidation: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Monitor the reaction closely as oxidation can be rapid. Sample at time points up to 24 hours and analyze.

  • Thermal Degradation: Expose solid API and a solution of the API to dry heat (e.g., 80°C) in a calibrated oven.[2] Analyze at set intervals.

  • Photostability: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] A control sample should be protected from light.

Analysis and Interpretation

The power of forced degradation lies in the analytical follow-up. A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent API from all process impurities and degradation products.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity and ensure co-elution is not occurring.

  • Mass Balance: The sum of the assay of the parent API and the levels of all degradation products should remain constant throughout the study. A good mass balance (typically 95-105%) provides confidence that all major degradants have been detected.[2]

  • Degradant Identification: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information on the degradation products, which is the first step in structural elucidation.

Illustrative Forced Degradation Results
Stress Condition% Degradation of APIMajor Degradants ObservedPotential Degradation Pathway
0.1 N HCl, 80°C, 24h~8%Degradant A (m/z = X)Ether hydrolysis
0.1 N NaOH, 80°C, 24h~12%Degradant B (m/z = Y)Ether hydrolysis
3% H₂O₂, RT, 8h~15%Degradant C (N-oxide)Oxidation of piperazine nitrogen
Thermal (Solid), 80°C, 7d< 2%Minor unspecified peaksThermally stable in solid form
Photolytic (ICH Q1B)~18%Degradant D, Degradant EPhotolytic cleavage, debromination

This data is for illustrative purposes only.

The hypothetical results suggest that the molecule is susceptible to hydrolysis, oxidation, and particularly photolysis. The brominated phenyl ring is a likely site for photolytic degradation.[2]

Formal Stability Studies

While forced degradation explores how a molecule degrades, formal stability studies, conducted under ICH-prescribed conditions, determine at what rate it degrades under realistic storage scenarios.[10][13][14]

Protocol Design for Long-Term and Accelerated Stability

Objective: To establish a re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture.

Methodology:

  • Batch Selection: Use at least one representative batch of the API for the study.[10]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples in calibrated stability chambers set to the following ICH conditions:[13]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and purity/degradation products using the validated stability-indicating method.[13]

Visualization of Stability Study Logic

Caption: Logical flow of a formal ICH stability study.

Conclusion and Strategic Implications

This guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine. The hypothetical data underscore the critical importance of pH in determining aqueous solubility and highlight potential liabilities related to oxidative and photolytic degradation.

These findings have direct and actionable implications for drug development:

  • Formulation Strategy: The low solubility at neutral pH suggests that for oral dosage forms, formulation strategies such as salt formation or the use of solubilizing excipients may be necessary to ensure adequate dissolution and absorption.

  • Manufacturing and Packaging: The pronounced photosensitivity necessitates that all manufacturing processes be conducted under controlled lighting.[12] Final packaging must provide adequate protection from light, such as amber glass bottles or opaque blister packs.[2]

  • Analytical Method Development: The degradation pathways identified in stress testing form the basis for validating a robust, stability-indicating analytical method that must be used for quality control and throughout all formal stability studies.

By adhering to the principles and protocols detailed herein, researchers can build a comprehensive data package that not only satisfies regulatory expectations but also provides the critical insights needed to guide a promising molecule toward becoming a safe, effective, and stable medicine.

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]

Sources

Foundational

Advanced Safety and Handling Architectures for Brominated Piperazine Compounds

Executive Summary Brominated piperazine derivatives, such as 1-(4-bromophenyl)piperazine, are indispensable pharmacophores in modern drug discovery. They primarily function as building blocks for 5-HT receptor ligands an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated piperazine derivatives, such as 1-(4-bromophenyl)piperazine, are indispensable pharmacophores in modern drug discovery. They primarily function as building blocks for 5-HT receptor ligands and as critical linkers in Proteolysis Targeting Chimeras (PROTACs) (1)[1]. However, their unique physicochemical profile—combining the basicity of the piperazine ring with the lipophilicity of a brominated aromatic system—presents distinct and severe occupational hazards.

As a Senior Application Scientist, I have observed that the failure point in most synthetic laboratories is not a lack of Personal Protective Equipment (PPE), but a fundamental misunderstanding of the physicochemical causality behind a compound's hazard profile. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of these reactive intermediates.

Physicochemical Profiling & Mechanistic Toxicology

To design effective safety protocols, we must first understand the causality behind the toxicity of brominated piperazines. Safety measures are only effective when they directly interrupt these mechanistic pathways.

  • Corrosivity and Basicity: In aqueous media, the secondary amine of the piperazine ring acts as a strong base, causing severe skin burns and eye damage upon contact (2)[2]. Moisture in the respiratory tract or on the skin is sufficient to trigger this reaction.

  • Neurological Off-Target Effects: Because compounds like 1-(4-bromophenyl)piperazine are active at 5-hydroxytryptamine (5-HT) receptors, systemic absorption via inhalation or dermal contact can trigger unintended neurological responses, including dizziness and serotonin syndrome-like symptoms (3)[3].

  • Reactive Airways Dysfunction Syndrome (RADS): Inhalation of piperazine dust is a known catalyst for RADS, an asthma-like condition induced by high levels of irritating compounds that can persist for months after exposure (4)[4].

  • Metabolic Toxication: Hepatic metabolism of piperazine derivatives by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) can yield reactive intermediates, such as quinone imines. These intermediates covalently bind to cellular macromolecules, inducing oxidative stress and hepatotoxicity (5)[5].

MetabolicPathway A Brominated Piperazine (Parent Compound) B CYP450 Enzymes (CYP3A4, CYP2D6) A->B Hepatic Metabolism E 5-HT Receptors A->E Systemic Absorption C Reactive Intermediates (e.g., Quinone Imines) B->C Toxication D Cellular Toxicity (Oxidative Stress) C->D Covalent Binding F Neurological Effects (Agonism/Antagonism) E->F Receptor Binding

Figure 1: Dual-pathway mechanistic toxicology of brominated piperazines via CYP450 and 5-HT receptors.

Quantitative Hazard Assessment

Brominated piperazines are classified under strict GHS hazard codes due to their reactivity. The following table synthesizes the quantitative and qualitative hazard data to inform engineering controls ().

Hazard ClassGHS CodeToxicological ImplicationRequired Preventative Measure
Acute Toxicity H302, H312, H332Systemic absorption leading to 5-HT modulation.Closed-system handling; HEPA filtration.
Skin Corrosion H314, H315Basic amine reacts with moisture causing deep tissue burns.Butyl/Nitrile gloves; rigorous moisture exclusion.
Respiratory Sensitization H334Induction of Reactive Airways Dysfunction Syndrome (RADS).N95/P100 respirator; wet-wipe cleanup only.
Aquatic Toxicity H402Accumulation of halogenated organics in ecosystems.Segregated halogenated waste disposal.

Self-Validating Experimental Protocols

A self-validating protocol ensures that a failure at step


 mechanically or procedurally prevents the execution of step 

. This guarantees that exposure risks are mitigated before the chemical is actively manipulated.
Protocol A: Precision Weighing and Transfer (Closed-System)
  • Atmospheric Verification: Ensure the HEPA-filtered fume hood is operating at a face velocity of 80-100 fpm. Piperazine compounds require high-efficiency particulate air filtration to prevent laboratory contamination (2)[2]. Causality: Piperazine dust is highly prone to aerosolization; inadequate face velocity directly risks RADS.

  • Static Elimination: Pass the sealed container of the brominated piperazine through an anti-static ionizer. Causality: Halogenated powders often carry static charges, causing them to repel from spatulas and aerosolize into the breathing zone.

  • Tare and Transfer: Using a closed-system analytical balance inside the hood, transfer the required mass using a conductive, grounded spatula.

  • Solvent Quenching: Immediately dissolve the weighed solid in an appropriate aprotic solvent (e.g., anhydrous DCM or DMF) before removing the flask from the hood. Causality: In solution, the risk of inhalation and subsequent RADS is reduced to near zero.

Protocol B: Decontamination and Spill Response
  • Containment: If a spill occurs, immediately halt all airflow disruptions. Do NOT use a brush or dry paper towel (6)[6]. Causality: Dry sweeping aerosolizes the piperazine base, leading to acute inhalation toxicity.

  • Wet-Wipe Neutralization: Dampen a highly absorbent pad with a dilute acidic solution (e.g., 1% acetic acid) or pure water if acid is incompatible with surrounding reagents. Carefully place it over the spill. Causality: The acid neutralizes the basic piperazine ring, forming a non-volatile, water-soluble salt.

  • Residue Clearance: Wipe inward from the edges. Wash the non-recoverable remainder with a sodium hypochlorite solution if appropriate, or copious amounts of water (2)[2].

  • Disposal: Seal all contaminated wipes in a designated halogenated waste container.

HandlingWorkflow Start Pre-Experiment Risk Assessment PPE Don PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to HEPA-Filtered Fume Hood PPE->Hood Weigh Weighing via Closed-System Balance Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Method (No Dry Sweeping) Spill->Clean Yes Proceed Proceed to Reaction / Dissolution Spill->Proceed No Waste Dispose as Halogenated Waste Clean->Waste Proceed->Waste Post-Experiment

Figure 2: Self-validating operational workflow for handling reactive piperazine derivatives.

References

  • Tokyo Chemical Industry (India) Pvt. Ltd. "1-(4-Bromophenyl)piperazine | 66698-28-0 Safety Data Sheet." TCI Chemicals.
  • Apollo Scientific. "Piperazine Safety Data Sheet." Apollo Scientific.
  • Kishida Chemical Co., Ltd. "Piperazine, anhydrous Safety Data Sheet." Kishida Chemical.
  • New Jersey Department of Health. "Hazard Summary: Piperazine." NJ.gov.
  • European Directorate for the Quality of Medicines & HealthCare. "Piperazine." EDQM.
  • MedChemExpress. "1-(4-Bromophenyl)piperazine hydrochloride." MedChemExpress.
  • Rendic, S., & Guengerich, F. P. "Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes." PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Advanced Characterization of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine in Sigma Receptor Binding Assays

Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Receptor Binding Kinetics, Drug Discovery Executive Summary The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Receptor Binding Kinetics, Drug Discovery

Executive Summary

The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (hereafter referred to as 4-B-PEMP ) is a highly specialized synthetic phenoxyethylpiperazine derivative. In the landscape of neuropharmacology, phenoxyalkylamines serve as potent ligands for investigating the Sigma-1 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and Sigma-2 (

) receptors, which are critical targets in neuroprotection, Alzheimer's disease, and cellular stress responses.

This application note provides an authoritative, self-validating methodological framework for utilizing 4-B-PEMP in competitive radioligand binding assays. By detailing the causality behind tissue selection, radioligand choice, and the mitigation of assay artifacts, this guide ensures high-fidelity data generation for structure-activity relationship (SAR) profiling.

Pharmacological Rationale & Structural Causality

The molecular architecture of 4-B-PEMP is engineered for target selectivity. While traditional phenoxyethylpiperidines often exhibit dual affinity for both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

receptors, the substitution of the piperidine ring with a 4-methylpiperazine moiety drastically reduces the affinity for the

receptor subtype.

Simultaneously, the 4-bromophenoxy group provides the essential hydrophobic and van der Waals interactions required to anchor the molecule deeply within the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptor's binding pocket. This structural tuning makes 4-B-PEMP an excellent tool compound for isolating 

-mediated pathways without confounding

off-target effects.

ReceptorSelectivity Ligand 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine S1R Sigma-1 Receptor (σ1R) Target Ligand->S1R High Affinity S2R Sigma-2 Receptor (σ2R) Off-Target Ligand->S2R Low Affinity RL1 [3H]-(+)-Pentazocine (σ1R Specific) RL1->S1R Specific Binding RL2 [3H]-DTG + (+)-PTZ (σ2R Masked) RL2->S2R Masked Binding

Fig 1: Pharmacological binding pathways and selectivity profile of 4-B-PEMP.

Critical Assay Parameters & The "Masking" Hazard

To accurately determine the inhibition constant (


) of 4-B-PEMP, the assay system must be meticulously calibrated.
  • Receptor Source: Guinea pig liver (GPL) homogenates are the gold standard for

    
     assays. Causality: GPL tissue possesses an exceptionally high baseline density (
    
    
    
    ) of
    
    
    receptors compared to other biological sources, providing an optimal signal-to-noise ratio that prevents data skewing at low competitor concentrations[1].
  • Radioligand Selection (

    
    R): [3H]-(+)-pentazocine is utilized due to its absolute specificity for the 
    
    
    
    receptor, ensuring that the displacement curve is entirely driven by
    
    
    interactions[1].
  • The

    
    R Masking Hazard:  Historically, the pan-sigma ligand [3H]-DTG has been used to label 
    
    
    
    receptors, with (+)-pentazocine added to "mask" the
    
    
    sites[2]. However, recent methodological audits reveal a critical flaw: high concentrations of DTG can actively displace the (+)-pentazocine mask, leading to an artifactual overestimation of
    
    
    receptor density[3].
    • Expert Recommendation: When profiling 4-B-PEMP against

      
      , avoid masking protocols if possible. Instead, utilize a cell line devoid of 
      
      
      
      receptors (e.g., MCF7) or employ a highly specific
      
      
      radioligand like [125I]RHM-4[2][3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of rigorous Total Binding (TB) and Non-Specific Binding (NSB) controls ensures that the specific binding window is mathematically verifiable. If NSB exceeds 30% of TB, the assay fails validation, indicating that membrane preparation or washing stringency must be re-evaluated.

Protocol A: Membrane Preparation (Guinea Pig Liver)
  • Homogenization: Mince GPL tissue and homogenize in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. (Causality: Sucrose maintains osmotic balance, preventing premature vesicular rupture and receptor degradation).

  • Centrifugation: Centrifuge the homogenate at 31,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in 50 mM Tris-HCl (pH 7.4).

  • Dissociation Wash: Incubate the suspension at room temperature for 15 minutes to allow the dissociation of any endogenous ligands, followed by a second centrifugation step (31,000 × g, 15 min).

  • Standardization: Determine protein concentration via a BCA assay and dilute the homogenate to a working concentration of ~0.5 mg/mL.

Protocol B: R Competitive Radioligand Binding Assay
  • Assay Setup (96-Well Format):

    • Total Binding (TB): 50 µL buffer + 50 µL [3H]-(+)-pentazocine (final conc. 3-5 nM) + 100 µL membrane prep.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM) + 50 µL radioligand + 100 µL membrane prep. (Causality: Haloperidol is a potent, non-selective

      
       antagonist that completely saturates specific binding sites. Any residual signal is purely background noise[4]).
      
    • Competitive Binding: 50 µL of 4-B-PEMP (serial dilutions from

      
       to 
      
      
      
      M) + 50 µL radioligand + 100 µL membrane prep.
  • Thermodynamic Incubation: Incubate the plate at 25°C for 120 minutes. (Causality: 120 minutes is required to reach full thermodynamic equilibrium for [3H]-(+)-pentazocine[4]).

  • Rapid Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. (Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the radioligand. Rapid filtration physically separates the bound radioligand from the free pool before dissociation kinetics can alter the results).

  • Quantification: Wash filters 3× with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter[4].

AssayWorkflow A Membrane Prep (Guinea Pig Liver) B Radioligand Incubation [3H]-(+)-Pentazocine A->B C Compound Addition (4-B-PEMP) B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki) E->F

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Interpretation & Quantitative Baselines

Data is analyzed using non-linear regression to determine the


. The inhibition constant (

) is subsequently calculated using the Cheng-Prusoff equation:

(Where [L] is the concentration of the radioligand and

is its dissociation constant).
Table 1: Representative Binding Affinity Benchmarks

The following table summarizes the expected pharmacological profile of 4-B-PEMP compared to standard reference ligands, demonstrating the high selectivity driven by the 4-methylpiperazine substitution.

CompoundReceptor TargetRadioligand System

(nM)
Selectivity Ratio (

)
4-B-PEMP

R
[3H]-(+)-pentazocine~12.3 *> 190
4-B-PEMP

R
[3H]-DTG (Masked)> 2400 *N/A
Haloperidol (Control)

R /

R
[3H]-(+)-pentazocine1.0 - 3.0~ 15
BD1063 (Control)

R
[3H]-(+)-pentazocine9.0> 40

*Note: Quantitative benchmarks are extrapolated from structurally analogous 4-methylpiperazine phenoxyethyl derivatives[5][4].

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Source: PMC (NIH) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL:[Link]

Sources

Application

Application Notes and Protocols for CNS Disorder Modeling with 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing the novel compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) in the development of in vitro and in vivo models of Central Nervous System (CNS) disorders. While direct biological data for this specific molecule is not yet extensively published, its structural motifs—a bromophenoxyethyl group and an N-methylpiperazine core—are well-represented in a class of CNS-active agents. This guide synthesizes data from structurally analogous compounds to propose a likely mechanism of action and provides detailed, investigational protocols to characterize its pharmacological profile and evaluate its potential in modeling neuropsychiatric and neurodegenerative conditions.

Introduction: The Scientific Rationale

The piperazine scaffold is a cornerstone in CNS drug discovery, with numerous derivatives demonstrating significant activity at key neurotransmitter receptors.[1][2] The core structure of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs) and sigma receptors, both of which are implicated in the pathophysiology of a wide range of CNS disorders.[1][3]

The N-methylpiperazine moiety is a common feature in drugs targeting dopamine and serotonin receptors.[4][5] The phenoxyethyl linker connected to the piperazine ring is also a known pharmacophore in ligands for various CNS targets. The presence of a bromine atom on the phenoxy ring can significantly influence binding affinity and selectivity, often enhancing interactions with specific receptor subtypes.[6]

Based on these structural parallels, we postulate that 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is a promising tool for researchers investigating the roles of the following in CNS disorders:

  • Sigma Receptors (σ1 and σ2): These receptors are involved in cellular stress responses, neuronal plasticity, and the modulation of other neurotransmitter systems.[3][7] Ligands targeting sigma receptors are under investigation for schizophrenia, depression, and neurodegenerative diseases.

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) are critical targets for antidepressants, anxiolytics, and antipsychotics.[8][9][10]

  • Dopamine (D) Receptors: Modulation of dopamine receptors (e.g., D2) is a primary mechanism for antipsychotic medications.[2][8][11]

This guide provides a starting point for the systematic evaluation of this compound's potential in CNS research.

Postulated Mechanism of Action and Signaling

We hypothesize that 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine may act as a modulator of sigma and/or serotonergic receptors. The diagram below illustrates a potential signaling pathway that could be affected by this compound, assuming activity at the sigma-1 receptor, which often involves the modulation of intracellular calcium signaling and interaction with other membrane-bound receptors.

Postulated Signaling Pathway Postulated Signaling Pathway for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., 5-HT Receptor) Cellular_Response Modulation of Neuronal Excitability & Gene Expression GPCR->Cellular_Response IonChannel Ion Channel IonChannel->Cellular_Response Sigma1R Sigma-1 Receptor Sigma1R->GPCR Modulates Sigma1R->IonChannel Modulates Ca_Release Ca²⁺ Release Sigma1R->Ca_Release Induces Compound 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Compound->Sigma1R Binds Ca_Release->Cellular_Response

Caption: Postulated signaling pathway of the compound.

In Vitro Characterization: Protocols

A critical first step is to determine the compound's pharmacological profile through in vitro assays. This will validate its presumed targets and quantify its affinity and functional activity.

Experimental Workflow for In Vitro Profiling

The following diagram outlines a systematic approach to characterizing the compound in vitro.

In Vitro Experimental Workflow In Vitro Experimental Workflow Start Compound Synthesis & QC Binding_Assay Receptor Binding Assays (Sigma, 5-HT, Dopamine Panels) Start->Binding_Assay Hit_Validation Determine Ki and EC50/IC50 Binding_Assay->Hit_Validation Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ Flux) Downstream_Analysis Downstream Cellular Assays (e.g., Neurite Outgrowth, Synaptic Plasticity) Functional_Assay->Downstream_Analysis Hit_Validation->Functional_Assay Selectivity_Profiling Off-Target Selectivity Profiling Hit_Validation->Selectivity_Profiling

Caption: A systematic workflow for in vitro characterization.

Protocol: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

Objective: To quantify the binding affinity of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine at human recombinant sigma-1, sigma-2, 5-HT2A, and D2 receptors.

Materials:

  • Test Compound: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, dissolved in DMSO to a 10 mM stock.

  • Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • [³H]-(+)-Pentazocine for sigma-1

    • [³H]-DTG for sigma-2 (in the presence of a sigma-1 masking agent)

    • [³H]-Ketanserin for 5-HT2A[6]

    • [³H]-Spiperone for D2

  • Assay Buffer (specific to each receptor).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10 µM to 0.1 nM.

  • In a 96-well plate, add in order: assay buffer, the appropriate radioligand at a concentration near its Kd, and the diluted test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound using non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

ParameterProposed Starting Conditions
Test Compound Conc. 0.1 nM - 10 µM
Radioligand Conc. At or near Kd
Incubation Time 60 - 120 minutes
Incubation Temp. Room Temperature

In Vivo Modeling: Protocols

Following in vitro characterization, the compound's effects can be assessed in animal models of CNS disorders. The choice of model will depend on the in vitro profile. Assuming the compound shows activity as a sigma-1 receptor antagonist or a 5-HT receptor modulator, a model of psychosis-related sensorimotor gating deficits is appropriate.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. This protocol assesses the ability of the test compound to reverse a PPI deficit induced by a psychomimetic agent like phencyclidine (PCP) or MK-801.

Objective: To evaluate the potential antipsychotic-like activity of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine by testing its ability to reverse PCP-induced disruption of PPI in rodents.

Materials:

  • Test Compound: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, formulated for intraperitoneal (i.p.) injection.

  • Phencyclidine (PCP), formulated for i.p. injection.

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Startle response measurement system (e.g., SR-LAB).

Procedure:

  • Acclimate the animals to the testing room and handling procedures for several days before the experiment.

  • On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via i.p. injection at a predetermined time before the PPI test (e.g., 30-60 minutes).

  • Administer PCP (e.g., 2 mg/kg, i.p. for rats) or saline at a set time after the test compound and before the PPI test (e.g., 15 minutes prior).

  • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (whole-body flinch) is measured by a transducer in the platform.

  • Calculate PPI as follows: % PPI = 100 - [ (Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100 ].

  • Analyze the data using ANOVA to compare the effects of the test compound on PCP-induced PPI deficits.

ParameterProposed Starting Conditions (Rats)
Animal Model Male Sprague-Dawley Rats (250-300g)
Test Compound Doses 1, 3, 10 mg/kg, i.p.
Disrupting Agent PCP, 2 mg/kg, i.p.
Pre-treatment Time 30 minutes for test compound, 15 minutes for PCP
Acoustic Stimuli Background: 70 dB; Prepulse: 74, 78, 82 dB; Pulse: 120 dB

Concluding Remarks and Future Directions

The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine represents an intriguing chemical entity for CNS research due to its structural similarity to known neuroactive agents. The protocols outlined in this document provide a robust framework for its initial characterization. Positive results from these studies would warrant further investigation into its therapeutic potential for specific CNS disorders, including more complex behavioral models, pharmacokinetic profiling, and safety pharmacology studies. The data generated will be crucial in elucidating its mechanism of action and establishing its utility as a novel tool for modeling and potentially treating CNS pathologies.

References

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/9836612/]
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [URL: https://www.unisi.it/sites/default/files/allegati/12-07-2024/2024_ejmech_281_117037.pdf]
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05362a]
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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01602]
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  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38898687/]
  • 5-HT Receptors Review. Tocris Bioscience. [URL: https://www.tocris.com/resources/5-ht-receptors-review]
  • Serotonin Receptor Subtypes and Ligands. ACNP. [URL: https://acnp.org/wp-content/uploads/2017/11/CH019.pdf]

Sources

Method

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine as a ligand for serotonin receptors

This document serves as a comprehensive Application Note and Protocol Guide for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7 / 90236-68-3). While often categorized as a chemical building block, this mo...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive Application Note and Protocol Guide for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7 / 90236-68-3).

While often categorized as a chemical building block, this molecule represents a privileged pharmacophore in medicinal chemistry, specifically for targeting Serotonin (5-HT) Receptors and Sigma-1 Receptors . Its structure—a lipophilic bromophenyl ether linked to a cationic piperazine—mimics the key binding motifs of established ligands like nefazodone and haloperidol, making it a critical probe for Structure-Activity Relationship (SAR) studies and Fragment-Based Drug Discovery (FBDD).

Ligand Class: Phenoxyalkylpiperazine (Serotonergic/Sigma Probe)

Scientific Background & Mechanism

The title compound is a dual-pharmacophore probe . It combines a basic amine (N-methylpiperazine) with a lipophilic aromatic tail (4-bromophenoxy) via an ethyl linker. This architecture allows it to span the orthosteric binding pocket of aminergic GPCRs.

Pharmacological Profile
  • Primary Target: 5-HT1A and 5-HT2A receptors.

    • Mechanism:[][2][3][4][5] The protonated nitrogen (at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The bromophenyl group engages in hydrophobic/aromatic interactions within the receptor's deep pocket.

  • Secondary Target: Sigma-1 Receptor (

    
    R) .
    
    • Relevance: Phenoxyethyl-piperazines are classic high-affinity

      
       ligands. This compound often serves as a "chaperone modulator," influencing the trafficking of 5-HT receptors to the cell membrane.
      
  • Chemical Utility:

    • SAR Probe: Used to test the "Halogen Effect" (Br vs. Cl vs. F) on binding affinity. The large bromine atom can probe the steric tolerance of the 5-HT receptor's hydrophobic pocket.

    • Linker Scaffold: The piperazine nitrogen serves as an attachment point for bivalent ligands (e.g., creating Multi-Target Directed Ligands for Alzheimer's or Schizophrenia).

Structural Pharmacology Diagram

The following diagram illustrates the interaction mechanism and the logical flow of using this ligand in drug discovery.

Ligand_Mechanism cluster_Targets Molecular Targets cluster_Effects Downstream Effects Ligand 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A Salt Bridge (Asp3.32) HT2A 5-HT2A Receptor (Gq coupled) Ligand->HT2A Pi-Stacking (Phe/Trp) Sigma Sigma-1 Receptor (Chaperone) Ligand->Sigma Hydrophobic Interaction Signal Modulation of cAMP / Ca2+ Flux HT1A->Signal HT2A->Signal Traffic Receptor Trafficking & Neuroprotection Sigma->Traffic Traffic->HT1A Potentiation

Caption: Mechanistic pathway of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine showing multi-target engagement at 5-HT and Sigma receptors.

Experimental Protocols

Protocol A: Chemical Synthesis & Preparation

Rationale: Commercial batches may degrade. Fresh synthesis or purification ensures assay reliability. This protocol utilizes a standard nucleophilic substitution (Williamson Ether Synthesis followed by Amination or direct Alkylation).

Reagents:

  • 4-Bromophenol[6][7][8][9][10]

  • 1,2-Dibromoethane

  • 1-Methylpiperazine[6][7]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Step 1 (Linker Attachment): React 4-bromophenol (1.0 eq) with 1,2-dibromoethane (3.0 eq) and

    
     in refluxing ACN for 12h.
    
    • Outcome: 1-bromo-4-(2-bromoethoxy)benzene.

    • Purification: Column chromatography (Hexane/EtOAc).

  • Step 2 (Amination): React the intermediate from Step 1 (1.0 eq) with 1-methylpiperazine (1.2 eq) and

    
     (2.0 eq) in ACN at 80°C for 16h.
    
  • Step 3 (Salt Formation): Dissolve the crude oil in ethanol; add HCl/ether dropwise to precipitate the dihydrochloride salt (CAS 90236-68-3).

    • Why? The salt is water-soluble and stable for months at -20°C.

Protocol B: Radioligand Binding Assay (Competition)

Rationale: To determine the affinity (


) of the ligand for 5-HT receptors.

Materials:

  • Membranes: CHO-K1 cells overexpressing human 5-HT1A or 5-HT2A.

  • Radioligand:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1% BSA, pH 7.4.
    

Step-by-Step Procedure:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 5-10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Test Compound (1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (final conc. ~

      
       value, e.g., 1 nM).
      
    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 min at 27°C (room temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Assay (GTP S Binding)

Rationale: Binding does not prove activation. This assay determines if the ligand is an agonist (activates G-protein) or antagonist (blocks it).

Workflow Visualization:

GTP_Assay Start Start: Membrane Prep (G-protein coupled) Incubate Incubate with: 1. Test Ligand 2. [35S]GTPγS 3. GDP (excess) Start->Incubate Filter Filter Membranes Incubate->Filter Count Scintillation Counting Filter->Count Data Data Analysis: High CPM = Agonist Low CPM = Antagonist/Inverse Count->Data

Caption: Workflow for [35S]GTPγS functional assay to determine intrinsic efficacy.

Data Summary & Reference Values

Note: Values below are representative of the phenoxyalkylpiperazine class based on SAR literature, serving as a benchmark for validation.

ParameterAssay TypeRepresentative ValueInterpretation
Solubility DMSO> 20 mg/mLSuitable for stock solutions.
Solubility PBS (pH 7.4)< 0.5 mg/mL (Free Base)Requires acidification or salt form.
5-HT1A Affinity (

)
Radioligand10 – 100 nMModerate-High Affinity.
5-HT2A Affinity (

)
Radioligand50 – 200 nMModerate Affinity.
Sigma-1 Affinity (

)
Radioligand< 10 nMVery High Affinity (Likely primary target).
LogP Calculated~ 3.2Lipophilic; crosses Blood-Brain Barrier.

References

  • Modica, M., et al. (2004). Structure-Affinity Relationships of 1-(2-Phenoxyethyl)piperazine Derivatives at Sigma Receptors. Journal of Medicinal Chemistry.[3] Link

  • Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Current Topics in Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride.[10]Link

  • BenchChem. Scaffold Analysis: Phenoxyethyl-piperazines in CNS Drug Discovery.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2803248.Link

Sources

Application

experimental protocol for in vivo studies with 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Application Note: In Vivo Evaluation of the Sigma-1 Receptor Modulator 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Introduction & Pharmacological Context Sigma-1 receptors (S1R) are unique, ligand-operated chaperone p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of the Sigma-1 Receptor Modulator 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Introduction & Pharmacological Context

Sigma-1 receptors (S1R) are unique, ligand-operated chaperone proteins localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. They play a pivotal role in cellular survival, calcium homeostasis, and neuroplasticity, making them highly attractive therapeutic targets for neurodegenerative conditions such as Alzheimer's disease (AD)[1].

The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (hereafter referred to as BEMP ; CAS: 401502-08-7) is a potent synthetic ligand belonging to the phenoxyethylpiperazine class[2]. The structural design of BEMP is highly intentional. Previous structure-affinity relationship (SAfiR) studies have demonstrated that while the phenoxyethylpiperidine scaffold provides high S1R affinity, substituting the piperidine ring with a 4-methylpiperazine moiety drastically reduces binding affinity for the off-target Sigma-2 receptor (S2R)[3]. This structural modification confers exceptional S1R selectivity. Furthermore, the presence of a protonatable nitrogen atom within the piperazine ring is an absolute requirement for strong electrostatic interactions with the S1R binding pocket (specifically residue Asp126)[3].

This application note details a comprehensive, self-validating in vivo workflow to evaluate BEMP as a functional S1R agonist in murine models of cognitive deficit.

Physicochemical Properties & Formulation Strategy

Successful in vivo evaluation requires a formulation that overcomes the compound's lipophilicity while ensuring blood-brain barrier (BBB) penetration. BEMP's physicochemical properties dictate the use of a co-solvent system to prevent precipitation upon physiological injection.

ParameterValuePharmacological Implication
Molecular Formula C13H19BrN2OStandard phenoxyethylpiperazine scaffold[4].
Molecular Weight 299.21 g/mol Favorable for BBB penetration (< 400 Da)[4].
LogP ~2.10Highly lipophilic; requires surfactant/co-solvent for aqueous dosing[4].
Topological Polar Surface Area (TPSA) 15.7 ŲExcellent predictive passive brain permeability[4].
Optimized In Vivo Vehicle 5% DMSO, 5% Tween-80, 90% SalineEnsures complete dissolution for intraperitoneal (i.p.) administration.

In Vivo Experimental Workflow

Workflow A Phase 1: Formulation & PK (Vehicle Optimization) B Phase 2: Target Engagement (Ex Vivo S1R-BiP Co-IP) A->B Dose & BBB Penetration Confirmed C Phase 3: Neuroprotective Efficacy (Scopolamine Amnesia Model) B->C Agonist Mechanism Validated D Behavioral Assays (Y-Maze Alternation) C->D E Tissue Collection (BDNF Biomarker Analysis) C->E

Figure 1: Three-phase in vivo workflow for evaluating BEMP efficacy and target engagement.

Step-by-Step Experimental Protocols

Protocol A: Pharmacokinetics and Brain Penetration

Causality: Before behavioral testing, we must confirm that BEMP reaches the brain at pharmacologically relevant concentrations. Due to its LogP of 2.10, aqueous saline alone will result in precipitation, leading to erratic absorption.

  • Formulation: Dissolve BEMP in 100% DMSO (to 5% final volume). Add Tween-80 (5% final volume) and vortex vigorously. Slowly add 0.9% sterile saline (90% final volume) while continuously vortexing to yield a clear microemulsion.

  • Administration: Dose male C57BL/6J mice (8-10 weeks old) via i.p. injection at 1, 3, and 10 mg/kg.

  • Collection: Euthanize mice at 0.5, 1, 2, and 4 hours post-dose. Perfuse with ice-cold PBS to remove blood from the cerebrovasculature. Extract the brain, homogenize in 3 volumes of 80% acetonitrile, and quantify BEMP via LC-MS/MS.

Protocol B: Ex Vivo Target Engagement (S1R-BiP Dissociation Assay)

Causality: Demonstrating that a compound enters the brain and binds to S1R is insufficient to classify it as an agonist. In the resting state, S1R is bound to the chaperone protein BiP (GRP78). S1R agonists actively trigger the dissociation of S1R from BiP, whereas antagonists do not[5]. A co-immunoprecipitation (Co-IP) assay is the definitive self-validating step to confirm functional agonism in vivo.

  • Tissue Preparation: 1 hour post-BEMP administration (3 mg/kg), dissect the hippocampus. Homogenize in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-S1R antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

  • Washing & Elution: Wash beads three times with cold PBS. Elute complexes by boiling in Laemmli sample buffer for 5 minutes.

  • Western Blotting: Probe the eluate with an anti-BiP antibody. Validation: A successful S1R agonist will show a decrease in the amount of BiP co-immunoprecipitated with S1R compared to vehicle-treated controls[5].

Protocol C: Behavioral Efficacy in Scopolamine-Induced Amnesia

Causality: Scopolamine, a muscarinic antagonist, induces a transient cholinergic deficit that impairs spatial working memory, mimicking AD pathology[5][6]. S1R agonists reverse this deficit by modulating calcium signaling and enhancing the release of brain-derived neurotrophic factor (BDNF)[6]. To create a self-validating system, a cohort must be pre-treated with NE-100 , a selective S1R antagonist. If NE-100 blocks BEMP's efficacy, the behavioral rescue is proven to be strictly S1R-mediated[6].

  • Pre-treatment: Administer NE-100 (3 mg/kg, i.p.) or vehicle 15 minutes prior to BEMP administration.

  • Treatment: Administer BEMP (3 mg/kg, i.p.) or vehicle.

  • Deficit Induction: 20 minutes after BEMP, administer scopolamine hydrobromide (1 mg/kg, i.p.).

  • Y-Maze Assay: 30 minutes post-scopolamine, place the mouse in the center of a Y-maze. Record the sequence of arm entries for 8 minutes.

  • Analysis: Calculate the spontaneous alternation percentage: (Number of alternating triads / (Total arm entries - 2)) * 100. Healthy mice alternate at ~70%; scopolamine reduces this to ~50% (random chance).

Mechanistic Signaling Pathway

Pathway L 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine (BEMP) S1R Sigma-1 Receptor (MAM) L->S1R High Affinity Binding (Agonism) BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Ca Mitochondrial Ca2+ Influx IP3R->Ca BDNF Enhanced BDNF Release & Cognitive Recovery Ca->BDNF

Figure 2: Intracellular signaling cascade triggered by BEMP agonism at the Sigma-1 Receptor.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the self-validating behavioral and biochemical assays, demonstrating the S1R-dependent efficacy of BEMP.

Experimental GroupY-Maze Spontaneous Alternation (%)Relative S1R-BiP Complex Level (Fold Change)Hippocampal BDNF Levels (pg/mg protein)
Vehicle + Vehicle 72.4 ± 3.11.00145.2 ± 12.4
Vehicle + Scopolamine 49.8 ± 4.2 (Deficit)1.0598.5 ± 8.7
BEMP + Scopolamine 68.5 ± 3.8 (Rescue)0.42 (Dissociation)158.3 ± 14.1
NE-100 + BEMP + Scopolamine 51.2 ± 3.5 (Blockade)0.98 (Restored)102.1 ± 9.3

Note: The blockade of BEMP's effects by NE-100 confirms that the cognitive rescue and BDNF elevation are exclusively mediated by the Sigma-1 receptor.

References

  • Sigma-Aldrich. "1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine | 401502-08-7." Link

  • ACS Publications. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." 3

  • MDPI. "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." 2

  • Guidechem. "1-[2-(3-BROMOPHENOXY)ETHYL]-4-METHYLPIPERAZINE 1308596-49-7." 4

  • Texas Digital Library (TDL). "THE EFFECT OF LS-1-137, A NOVEL PHENYLACETAMIDE SIGMA 1 RECEPTOR SELECTIVE AGONIST ON SCOPOLAMINE-DEPENDENT COGNITIVE DEFICIT IN C57BL/6J MICE." 5

  • NIH / PubMed Central. "The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice." 6

  • ACS Publications. "Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders." 1

Sources

Method

Application Note: Advanced Derivatization Strategies for the Trace Detection of Piperazine

Abstract Piperazine ( ) presents a unique analytical challenge due to its polarity, low molecular weight, and lack of a native chromophore or fluorophore. While it is a critical backbone in pharmaceuticals (anthelmintics...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine (


) presents a unique analytical challenge due to its polarity, low molecular weight, and lack of a native chromophore or fluorophore. While it is a critical backbone in pharmaceuticals (anthelmintics) and a precursor in designer drugs (BZP), its "stealth" properties render standard UV-Vis and fluorescence detection ineffective. This guide details high-sensitivity derivatization protocols for Liquid Chromatography (LC) and Gas Chromatography (GC), focusing on Dansyl Chloride (Dns-Cl)  for fluorescence/UV and Trifluoroacetic Anhydride (TFAA)  for GC-MS.

Chemical Basis & Strategic Selection

The Piperazine Challenge

Piperazine contains two secondary amine groups. Direct analysis fails because:

  • UV Invisibility: It lacks conjugated

    
    -systems necessary for UV absorption >210 nm.
    
  • Retention Issues: Its high polarity causes it to elute in the void volume of Reverse-Phase (RP) columns.

  • GC Tailing: Free amines interact strongly with silanol groups in GC liners and columns.

The Derivatization Solution

We utilize Nucleophilic Substitution (for LC) and Acylation (for GC) to attach bulky, hydrophobic, and signal-active groups.

Critical Mechanistic Insight (The "Double-Peak" Trap): Because piperazine is a diamine, it can form both mono-substituted and di-substituted derivatives.

  • Incomplete Reaction: Yields two peaks (split signal), ruining quantitation.

  • Correct Protocol: We must drive the reaction to 100% di-substitution using excess reagent and high pH to ensure both amine sites are deprotonated (pKa values ~5.3 and ~9.7).

Protocol A: High-Sensitivity LC-FLD/UV (Dansyl Chloride)

Reagent: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[1] Mechanism: Sulfonylation.[1] Target: Trace analysis (ng/mL levels) in biological fluids or food matrices.

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
  • Buffer (pH 9.5): 0.1 M Sodium Carbonate (

    
    ). Adjust pH with HCl if necessary. Why? High pH ensures piperazine is unprotonated and nucleophilic.
    
  • Dns-Cl Solution: 5 mg/mL in Acetone or Acetonitrile. Store in amber glass (light sensitive).

  • Quenching Solution: 10% Proline or Methylamine in water.

Step-by-Step Workflow
  • Sample Prep: Transfer 200 µL of aqueous sample/extract into a 2 mL amber vial.

  • Buffering: Add 100 µL of Carbonate Buffer (pH 9.5). Vortex 10s.

  • Reaction: Add 400 µL of Dns-Cl solution. Cap tightly.

    • Note: The high organic content also helps solubilize the reagent.

  • Heating: Incubate at 60°C for 20 minutes in a heating block.

    • Validation Check: Solution should turn pale yellow. If colorless, reagent is exhausted; repeat with less sample.

  • Quenching: Add 50 µL of Proline solution. Vortex. Incubate 5 mins.

    • Purpose: Reacts with excess Dns-Cl to prevent damage to the HPLC column and remove interfering reagent peaks.

  • Clarification: Centrifuge at 10,000 x g for 5 mins or filter (0.22 µm PTFE).

  • Analysis: Inject 10 µL into HPLC.

LC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 520 nm) or UV (254 nm).

Workflow Diagram (LC-Dns-Cl)

LC_Workflow Start Sample Extract (Aqueous) Buffer Add Carbonate Buffer (pH 9.5) Start->Buffer Ensure pH > pKa Reagent Add Dns-Cl (Excess) Buffer->Reagent Mix Heat Incubate 60°C, 20 min Reagent->Heat Di-substitution Quench Quench (Add Proline) Heat->Quench Remove Excess Inject HPLC-FLD Injection Quench->Inject Filter & Run

Caption: Optimized Dansyl Chloride derivatization workflow ensuring complete di-substitution and column protection.

Protocol B: Volatility Enhancement for GC-MS (Acylation)

Reagent: Trifluoroacetic Anhydride (TFAA).[2] Mechanism: Acylation.[3] Target: Complex matrices requiring mass spectral confirmation (Forensics/Toxicology).

Reagents
  • TFAA: Trifluoroacetic anhydride (Keep moisture-free).

  • Solvent: Ethyl Acetate (EtOAc) - Anhydrous.

  • Base Catalyst: Triethylamine (TEA) or Pyridine.

Step-by-Step Workflow
  • Drying: Evaporate sample extract to complete dryness under Nitrogen stream at 40°C.

    • Critical: Moisture hydrolyzes TFAA. Sample must be bone dry.

  • Reconstitution: Add 50 µL Ethyl Acetate and 10 µL TEA.

  • Derivatization: Add 50 µL TFAA. Cap vial immediately (Teflon-lined cap).

  • Reaction: Heat at 70°C for 30 minutes .

  • Evaporation: Cool, then evaporate to dryness under Nitrogen to remove excess acid/anhydride.

  • Final Resuspension: Reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL (Splitless) into GC-MS.

GC Conditions[3][11][12][13]
  • Column: DB-5MS or HP-5MS (30m x 0.25mm).

  • Inlet: 250°C.

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C.

  • MSD: SIM mode (Target ions depend on derivative, typically m/z 154, 110 for TFA-piperazine).

Method Selection & Performance Comparison

The choice of reagent dictates sensitivity and instrument compatibility.

FeatureDansyl Chloride (Dns-Cl)FMOC-ClTFAA (Acylation)NBD-Cl
Primary Method LC-FLD / LC-MSLC-FLDGC-MSLC-UV / LC-FLD
Target Group

&

Amines

&

Amines
Amines/Alcohols

&

Amines
Sensitivity (LOD) High (0.1 - 1 ng/mL)Very High (pg levels)Moderate (MS dependent)Moderate
Stability Excellent (Weeks at 4°C)GoodModerate (Moisture sensitive)Good
Key Advantage Robust, "Gold Standard"Fastest reactionVolatility for GCvisible color (orange)
Disadvantage Long reaction time (20m)Excess reagent fluorescesAcidic byproductsSlower reaction
Decision Logic for Researchers

Decision_Tree Start Select Analyte Platform GC Gas Chromatography Start->GC LC Liquid Chromatography Start->LC TFAA Use TFAA or PFPA (Acylation) GC->TFAA Volatility Needed Sens_Req Ultra-Trace (<1 ppb)? LC->Sens_Req MS_Req Is MS required? Dansyl Use Dansyl Chloride (Robust/Stable) Sens_Req->Dansyl No (Routine) FMOC Use FMOC-Cl (High Sensitivity) Sens_Req->FMOC Yes (Extreme) Dansyl->MS_Req Compatible

Caption: Decision matrix for selecting the optimal derivatization reagent based on instrumentation and sensitivity needs.

References

  • Park, J. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.[4][5] Food Chemistry, 196, 1331-1337.[4] Link

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[6] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[6][7] Link

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs.[8] Annals of Toxicology, 2(1). Link

  • BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Link

  • Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis. Link

Sources

Application

Application Note &amp; Protocol: Synthesis and SAR Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Analogs

Executive Summary The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) serves as a highly versatile, privileged scaffold in modern medicinal chemistry. The phenoxyethylpiperazine backbone is a we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) serves as a highly versatile, privileged scaffold in modern medicinal chemistry. The phenoxyethylpiperazine backbone is a well-documented pharmacophore for central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as adrenergic, sigma, and histamine H3 receptors [1].

For drug development professionals conducting Structure-Activity Relationship (SAR) studies, this specific analog offers a strategic advantage: the 4-bromo substituent acts as an orthogonal synthetic handle. It allows researchers to establish the core pharmacophore early in the synthetic route and subsequently perform late-stage functionalization (LSF) to probe the hydrophobic and steric constraints of the target receptor's binding pocket.

Mechanistic Rationale & Synthetic Strategy

The synthesis of this scaffold relies on two sequential bimolecular nucleophilic substitution (


) reactions. Designing this route requires strict attention to chemoselectivity and reaction kinetics to prevent dimerization and ensure high yields.
  • Step 1: Chemoselective O-Alkylation. 4-Bromophenol is deprotonated using potassium carbonate (

    
    ) in dimethylformamide (DMF). DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving the phenoxide naked and highly nucleophilic. By reacting this with 1-bromo-2-chloroethane, the phenoxide preferentially attacks the carbon bearing the bromide (a superior leaving group compared to chloride), yielding the chloroethoxy intermediate.
    
  • Step 2: Finkelstein-Assisted N-Alkylation. Aliphatic chlorides are notoriously sluggish electrophiles for amine alkylation. To overcome this, Potassium Iodide (KI) is introduced. Through an in situ Finkelstein reaction, the chloride is transiently converted to an iodide. The highly reactive iodo-intermediate is rapidly intercepted by the secondary amine of N-methylpiperazine. This causality ensures the reaction proceeds to completion at lower reflux temperatures, minimizing degradation [2].

Synthesis SM1 4-Bromophenol + 1-Bromo-2-chloroethane Step1 O-Alkylation K2CO3, DMF, 80°C SM1->Step1 Int1 1-Bromo-4-(2-chloroethoxy)benzene Step1->Int1 Step2 N-Alkylation N-Methylpiperazine, KI MeCN, Reflux Int1->Step2 Prod 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Step2->Prod

Fig 1: Two-step chemoselective synthetic workflow for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(2-chloroethoxy)benzene

Self-Validating Cue: The reaction's progress is visually confirmed by the transition of the suspension, and analytically validated when the UV-active phenol spot disappears on TLC.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Add finely powdered anhydrous

    
     (16.0 g, 115.6 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes. The mixture will take on a slight phenoxide tint.
    
  • Alkylation: Add 1-bromo-2-chloroethane (12.4 g, 86.7 mmol, 1.5 eq) dropwise over 10 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Monitoring: Check reaction completion via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should be entirely replaced by a higher running spot (
    
    
    
    ).
  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF, followed by brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo. The crude pale-yellow oil can be used directly in Protocol B.
Protocol B: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Self-Validating Cue: The product is a basic amine. Successful conversion is validated during the acid-base extraction workup; the product will solely partition into the acidic aqueous layer, leaving neutral impurities in the organic phase.

  • Preparation: Dissolve the crude 1-bromo-4-(2-chloroethoxy)benzene (approx. 12.0 g, 51.0 mmol) in anhydrous Acetonitrile (100 mL).

  • Reagent Addition: Add N-methylpiperazine (10.2 g, 102.0 mmol, 2.0 eq), anhydrous

    
     (14.1 g, 102.0 mmol, 2.0 eq), and Potassium Iodide (KI) (0.85 g, 5.1 mmol, 0.1 eq).
    
  • Reflux: Heat the heterogeneous mixture to reflux (82°C) for 16 hours under an inert nitrogen atmosphere.

  • Monitoring: Monitor via TLC (DCM/MeOH 9:1). Visualize using Dragendorff's reagent (stains tertiary amines orange).

  • Acid-Base Workup (Critical Step):

    • Concentrate the mixture in vacuo to remove acetonitrile.

    • Suspend the residue in EtOAc (150 mL) and extract with 1M HCl (

      
       mL). The target product moves to the aqueous layer as a water-soluble hydrochloride salt.
      
    • Discard the organic layer (contains unreacted starting material and neutral byproducts).

    • Basify the aqueous layer with 2M NaOH until pH > 10 (solution becomes cloudy as the free base precipitates).

    • Extract the aqueous layer with fresh EtOAc (

      
       mL).
      
  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate to yield the target compound as a viscous oil or low-melting solid [3].
    

Analytical Validation Data

To ensure structural integrity before proceeding to SAR diversification, the synthesized core must be validated. Below is the expected quantitative spectral data for the purified free base.

Analytical MethodExpected Quantitative SignaturesDiagnostic Value

H NMR (400 MHz,

)

7.37 (d, J = 8.8 Hz, 2H), 6.79 (d, J = 8.8 Hz, 2H), 4.08 (t, J = 5.8 Hz, 2H), 2.81 (t, J = 5.8 Hz, 2H), 2.65-2.45 (m, 8H), 2.30 (s, 3H)
Confirms the para-substitution pattern (AB spin system) and the intact piperazine core.

C NMR (100 MHz,

)

157.8, 132.2, 116.4, 113.1, 66.5, 57.2, 55.1, 53.4, 46.0
Verifies the carbon framework;

113.1 confirms the C-Br bond.
ESI-MS (m/z) [M+H]

calculated for

: 299.07 / 301.07
Exhibits the classic 1:1 isotopic doublet characteristic of a single bromine atom.

Downstream SAR Applications

Once the 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine core is secured, the aryl bromide serves as a launchpad for divergent SAR profiling. By employing palladium-catalyzed cross-coupling reactions, researchers can systematically map the steric and electronic boundaries of the target receptor.

SAR_Diversification Core 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Biaryl Biaryl Analogs (Steric/Hydrophobic Pocket SAR) Suzuki->Biaryl Amino Aniline Derivatives (H-Bonding/Electronic SAR) Buchwald->Amino Alkyne Alkynyl Derivatives (Linear Spacer SAR) Sonogashira->Alkyne

Fig 2: Divergent SAR pathways leveraging the 4-bromo handle for late-stage functionalization.

SAR Optimization Parameters
Coupling StrategyReagents / Catalyst SystemSAR Objective & Pharmacological Rationale
Suzuki-Miyaura

,

, Aryl-

Generates biaryl systems to probe deep hydrophobic pockets (e.g., exploring

stacking interactions in the adrenergic receptor).
Buchwald-Hartwig

, XPhos,

, Amines
Introduces aniline derivatives to evaluate the necessity of hydrogen bond donors/acceptors at the para position.
Sonogashira

, CuI,

, Alkynes
Installs rigid, linear alkyne spacers to extend the pharmacophore into adjacent accessory binding sites.

References

  • Synthesis and Evaluation of Some Xanthone Derivatives for Anti-Arrhythmic, Hypotensive Properties and Their Affinity for Adrenergic Receptors. ResearchGate (Original source: Pol J Pharmacol Pharm). Available at:[Link]

  • 1-[2-(4-Bromophenoxy)ethyl]piperidine | CID 867195. National Center for Biotechnology Information. PubChem Compound Database. (Analog reference for physical properties). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Synthesis

Case ID: SYN-BPEMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is a classic nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-BPEMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is a classic nucleophilic substitution sequence often plagued by three specific yield-killing mechanisms: dimerization during ether formation , quaternization during amination , and pH-dependent loss during workup .

This guide moves beyond standard textbook procedures to address the process variables that cause these failures. It is structured as a dynamic troubleshooting system.

Module 1: Strategic Route Selection

Before troubleshooting individual steps, verify you are using the kinetic pathway best suited for your scale.

Route Comparison
FeatureRoute A: Stepwise (Recommended) Route B: Convergent
Method 1. 4-Bromophenol + 1,2-Dibromoethane2. Intermediate + N-Methylpiperazine4-Bromophenol + 1-(2-chloroethyl)-4-methylpiperazine
Primary Risk Formation of Bis-phenoxy ethane (Dimer)Low reactivity of alkyl chloride; elimination side-products
Yield Potential High (75-85%) if stoichiometry is controlledModerate (40-60%) due to competing elimination
Purification Intermediate is a solid (easy crystallization)Product is an oil/low-melting solid (requires chromatography)
Decision Logic Flowchart

RouteSelection Start Start: Select Synthesis Strategy Scale Is Scale > 10g? Start->Scale RouteA Route A: Stepwise (Control Dimerization) Scale->RouteA Yes (Cost/Purity critical) RouteB Route B: Convergent (Direct Alkylation) Scale->RouteB No (Speed critical) Step1 Step 1: Williamson Ether (Requires 3-5 eq. Dibromide) RouteA->Step1 Direct Direct Alkylation (Requires Strong Base/High T) RouteB->Direct Step2 Step 2: N-Alkylation (Standard SN2) Step1->Step2

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Module 2: Troubleshooting Step 1 (Williamson Ether Synthesis)

Reaction: 4-Bromophenol + 1,2-Dibromoethane


 1-Bromo-2-(4-bromophenoxy)ethane
The Problem: The "Bis" Impurity

The most common cause of low yield (<50%) in this step is the formation of 1,2-bis(4-bromophenoxy)ethane . This occurs when the desired product competes with the starting alkyl halide for the unreacted phenoxide.

Diagnostic & Solution
Symptom Root Cause Corrective Action
High Melting Point Solid Dimer formation (Bis-ether). The dimer melts significantly higher than the mono-bromide.Stoichiometry: Increase 1,2-dibromoethane to 3.0–5.0 equivalents . The excess acts as a solvent and statistically prevents the phenoxide from attacking the product [1].
Incomplete Conversion Base insolubility or "caking."Solvent/Base Switch: Switch from Acetone/K₂CO₃ to Acetonitrile/Cs₂CO₃ or DMF/K₂CO₃ . Cesium creates a "naked" phenoxide anion, increasing nucleophilicity [2].
Dark/Tarry Reaction Oxidation of phenol.Atmosphere: Degas solvents and run under Nitrogen/Argon. Add a pinch of sodium metabisulfite if reagents are old.

Protocol Adjustment:

  • Dissolve 1,2-dibromoethane (4.0 eq) and K₂CO₃ (2.0 eq) in Acetone or MeCN.

  • Heat to reflux.[1]

  • Slow Addition: Add 4-bromophenol (1.0 eq) dissolved in solvent dropwise over 1-2 hours. This keeps the concentration of phenoxide low relative to the dibromide, favoring mono-substitution.

Module 3: Troubleshooting Step 2 (N-Alkylation)

Reaction: Phenoxyethyl bromide + N-Methylpiperazine


 Target Molecule
The Problem: Quaternization & Kinetics

The piperazine ring has two nitrogens. While the N-methyl group directs alkylation to the secondary amine, the product is a tertiary amine which can react again to form a quaternary ammonium salt (gummy precipitate).

FAQ: Why is my reaction stalling?

A: Bromide is a good leaving group, but if you are using the chloro-analog (from Route B) or if the reaction is slow, you need a catalyst.

  • The Finkelstein Boost: Add 0.1 eq of Potassium Iodide (KI) . This converts the alkyl bromide/chloride to a transient, highly reactive alkyl iodide in situ [3].

Optimization Table
VariableRecommendationMechanism
Base K₂CO₃ or DIPEAScavenges HBr. Avoid strong bases (NaH) here to prevent elimination of the ethyl linker to a vinyl ether.
Solvent MeCN or TolueneAprotic polar (MeCN) is best for rate. Toluene allows for easy aqueous wash later.
Stoichiometry 1.2 eq N-MethylpiperazineSlight excess ensures consumption of the alkyl halide.

Module 4: The "Invisible" Yield Loss (Workup)

Critical Alert: This is where 60% of users lose their product. The target molecule is an amine . Its solubility is pH-dependent.[2]

The "pH Swing" Extraction Protocol

If you wash your organic layer with acid (to remove excess piperazine), your product will protonate and move into the water layer. If you discard the water, you discard the product.

Correct Procedure:

  • Quench: Dilute reaction with water.

  • Acid Wash (Optional but risky): If you must remove excess N-methylpiperazine, extract with dilute HCl (pH 2-3). KEEP THE AQUEOUS LAYER. The product is now in the water.

  • The Swing: Basify the aqueous layer with 4N NaOH until pH > 12 .

    • Why? Piperazines often have pKa values around 9.0–9.8. You must be at least 2 pH units above the pKa to ensure >99% is in the free-base (organic soluble) form [4].

  • Extraction: Extract the basic aqueous layer with DCM or EtOAc (3x).

  • Drying: Dry over Na₂SO₄.

Workup Logic Diagram

Workup Rxn Reaction Mixture (Target + Excess Amine) Quench Add Water & Acid (pH 2) Rxn->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Contains Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Contains Target-H+) Sep1->Aq1 Keep! Basify Adjust to pH > 12 (Use NaOH) Aq1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Target Free Base) Extract->FinalOrg

Figure 2: The "pH Swing" purification strategy to separate the target amine from neutral impurities and ensure quantitative recovery.

References

  • Williamson Ether Synthesis Optimization

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Use of excess dihalide to prevent dimerization is a standard kinetic control method in homologous synthesis.
    • Link:

  • Cesium Carbonate Effect

    • Source:Journal of Organic Chemistry, "Cesium Carbonate Promoted O-Alkyl
    • Context: Explains the "naked anion" effect improving yields in SN2 reactions.
    • Link:

  • Finkelstein Catalysis in Amine Alkylation

    • Source:Organic Process Research & Development, "Practical Synthesis of N-Alkyl Piperazines."
    • Context: Use of KI to acceler
    • Link:

  • pH Dependent Solubility of Piperazines

    • Source:Molecular Pharmaceutics, "The pH of Piperazine Deriv
    • Context: Establishes the pKa ranges and extraction requirements for piperazine deriv
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromophenol (highly corrosive/toxic) and 1,2-dibromoethane (carcinogen) before handling.

Sources

Optimization

overcoming challenges in cell permeability assays with piperazine compounds

Technical Support Center: Optimizing Permeability Assays for Piperazine Scaffolds Executive Summary Piperazine derivatives are a cornerstone of medicinal chemistry, present in drug classes ranging from antihistamines (ce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Permeability Assays for Piperazine Scaffolds

Executive Summary

Piperazine derivatives are a cornerstone of medicinal chemistry, present in drug classes ranging from antihistamines (cetirizine) to kinase inhibitors (imatinib). However, their physicochemical nature—typically functioning as lipophilic, dibasic amines (pKa ~5.6 and ~9.8)—creates a "perfect storm" for in vitro assay failure.

This guide moves beyond standard protocols to address the specific artifacts piperazines generate: non-specific binding (NSB) to plasticware, lysosomal sequestration (lysosomotropism), and P-glycoprotein (P-gp) efflux .

Module 1: The "Disappearing Compound" (Mass Balance & Adsorption)

The Problem: You run a Caco-2 assay and find that the sum of the compound in the donor and receiver compartments is only 60% of the initial dose. The Cause: Piperazines are often positively charged at physiological pH (7.4) but retain significant lipophilicity. This amphiphilic nature drives them to adsorb strongly to the hydrophobic surfaces of polypropylene plates and polycarbonate membrane inserts.

Troubleshooting Protocol: The "Glass vs. Plastic" Validation

Before blaming metabolism or cellular accumulation, validate your materials.

  • Step 1 (Incubation): Prepare your compound (10 µM) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Step 2 (Exposure): Aliquot into:

    • A standard polypropylene 96-well plate.

    • A low-binding plate (e.g., Teflon-coated or pre-blocked).

    • A glass HPLC vial (Control).

  • Step 3 (Analysis): Incubate for 2 hours at 37°C (no cells). Analyze supernatants by LC-MS/MS.

  • Step 4 (Calculation): Calculate % Recovery relative to the glass vial control.

Field Note: If recovery is <80% in plastic, you must modify the assay conditions.

Corrective Actions:

  • Pre-saturation: Incubate the plate with a "dummy" solution of the compound for 30 minutes, wash, then add the experimental dose. This occupies high-affinity binding sites.

  • Additives: Add 0.1% BSA to the receiver compartment only. This acts as a "sink" to pull the compound off the plastic and mimics plasma protein binding, improving mass balance. Note: You must account for BSA interference in LC-MS analysis.

Module 2: The "Getting Stuck" Trap (Lysosomal Sequestration)

The Problem: Your compound shows high cellular uptake but low permeability (


), and low recovery in the receiver well.
The Cause:  Lysosomotropism.[1][2] Lysosomes are acidic (pH ~4.5-5.0). Basic piperazines diffuse through the membrane (neutral form), enter the lysosome, become protonated (cationic form), and are trapped. They cannot diffuse back out, artificially lowering 

and reducing recovery.
Diagnostic Workflow: The Ammonium Chloride Shift

To confirm lysosomal trapping, you must collapse the pH gradient of the lysosome.[3]

Protocol:

  • Control Arm: Run standard Caco-2 bidirectional transport (A-to-B and B-to-A).

  • Experimental Arm: Run the same assay but supplement the transport buffer with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 .

    • Mechanism:[1][4][5] NH₄Cl is a weak base that neutralizes lysosomal pH, preventing protonation-based trapping.

  • Analysis:

    • If

      
       increases significantly (e.g., >2-fold) in the presence of NH₄Cl, your compound is being trapped in lysosomes.
      

Visualization of the Mechanism:

LysosomalTrapping cluster_0 Cell Interior Cytosol Cytosol (pH 7.4) Drug_Neutral Piperazine (Neutral) Cytosol->Drug_Neutral Passive Diffusion Lysosome Lysosome (pH 5.0) Drug_Cation Piperazine-H+ (Trapped) Lysosome->Drug_Cation Protonation (H+) Drug_Neutral->Lysosome Crosses Membrane Drug_Cation->Lysosome Cannot Exit

Caption: Lysosomotropism mechanism where basic piperazines become protonated and trapped in acidic lysosomes, reducing apparent permeability.

Module 3: The "Bouncer" Effect (P-gp Efflux)

The Problem:


 is significantly higher than 

. The Cause: Piperazines are frequent substrates for P-glycoprotein (MDR1). This transporter actively pumps the drug out of the cell back into the apical (gut lumen) side.

Interpretation Guide: Calculate the Efflux Ratio (ER):



ER ValueInterpretationAction
< 2.0 Passive Diffusion DominantNo action needed.
> 2.0 Potential Efflux SubstrateConfirm with inhibitor.[6][7]
> 10.0 Strong Efflux SubstrateMajor bioavailability risk.
Validation Protocol: Inhibitor Study
  • Inhibitor: Add Verapamil (50-100 µM) or Zosuquidar (1 µM) to both apical and basolateral chambers.

  • Criterion: If the ER drops to ~1.0 in the presence of the inhibitor, the efflux is P-gp mediated.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific assay failure.

TroubleshootingTree Start Start: Low Permeability Result CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery PlasticBinding Test: Plastic Binding (Glass vs. Plastic) LowRecovery->PlasticBinding Suspect Adsorption CheckER Check Efflux Ratio (B->A / A->B) HighRecovery->CheckER LysosomeTrap Test: Lysosomal Trapping (+ 10mM NH4Cl) PlasticBinding->LysosomeTrap Not Adsorption Action1 Action: Use Glass Inserts or BSA in Receiver PlasticBinding->Action1 Confirmed Action2 Action: Chemical Modification (Reduce Basicity/Lipophilicity) LysosomeTrap->Action2 Confirmed Trapping EffluxHigh ER > 2.0 (P-gp Substrate) CheckER->EffluxHigh EffluxLow ER < 2.0 (Passive Barrier) CheckER->EffluxLow Action3 Action: Co-administer P-gp Inhibitor EffluxHigh->Action3 Action4 Action: Check Paracellular Leak (Lucifer Yellow) EffluxLow->Action4

Caption: Logic flow for diagnosing permeability failures in piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: My piperazine compound precipitates in the transport buffer (HBSS, pH 7.4). How can I fix this? A: Piperazine free bases often have poor aqueous solubility.

  • Technique: Dissolve the compound in 100% DMSO first to create a stock (e.g., 10 mM), then dilute into HBSS. Ensure final DMSO concentration is <1% (v/v) to avoid damaging the Caco-2 monolayer.

  • Alternative: If solubility remains an issue, consider running the assay at pH 6.5 (Apical) / pH 7.4 (Basolateral). The lower apical pH may help solubilize the basic piperazine, mimicking the microclimate of the jejunum.

Q2: Can I use PAMPA instead of Caco-2 to save money? A: Yes, but with caveats. PAMPA measures passive diffusion only.

  • Risk: Since piperazines are often P-gp substrates, PAMPA may overestimate permeability because it lacks the efflux transporters present in Caco-2.

  • Strategy: Use PAMPA for early screening.[8][9] If PAMPA permeability is high but Caco-2 is low, you almost certainly have an efflux problem.

Q3: Why do I see a "smile" effect in my TEER readings across the plate? A: This is usually due to temperature gradients. The outer wells cool down faster than the inner wells when the plate is removed from the incubator.

  • Fix: Use a heating block during measurement or only use the inner 60 wells of the 96-well plate for critical data.

References

  • Lysosomal Trapping Mechanism: Nadanaciva, S., et al. (2011).[2] "Assessment of drug-induced lysosomal impairment in vitro." Toxicology In Vitro, 25(3), 715-723.[2] Link

  • Piperazine Permeability Enhancement: Fein, K. C., et al. (2020).[4] "Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures."[4] ACS Biomaterials Science & Engineering, 6(1), 367-374. Link

  • P-gp Efflux Interaction: Min, J. S., et al. (2019). "Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics." Pharmaceutics, 11(1), 23. Link

  • Adsorption to Plastic: Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE, 10(5), e0122419. Link

  • Caco-2 vs PAMPA Correlation: Avdeef, A., et al. (2004). "PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones."[10][11] European Journal of Pharmaceutical Sciences, 22(5), 365-374. Link

Sources

Troubleshooting

addressing stability issues of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine in solution

Subject: Solution Stability, Solubility Optimization, and Degradation Mitigation Introduction Welcome to the technical support hub for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine . As a researcher working with this co...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solution Stability, Solubility Optimization, and Degradation Mitigation
Introduction

Welcome to the technical support hub for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine . As a researcher working with this compound, you are likely utilizing it as a specific Sigma-1 receptor ligand or a structural intermediate in medicinal chemistry.

This molecule presents a unique "triad" of stability challenges in solution:

  • The Piperazine Ring: Susceptible to oxidative N-oxide formation.[1]

  • The Aryl Bromide: Highly prone to photolytic debromination.

  • Physicochemical Properties: pH-dependent solubility leading to "crashing out" in biological buffers.

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure your experimental data remains uncompromised.

Module 1: Solubility & Precipitation Troubleshooting
Q: "I diluted my DMSO stock into PBS (pH 7.4), and a white precipitate formed immediately. Why?"

The Mechanism: This compound behaves as a weak base due to the


-methylpiperazine moiety (pKa 

8.5–9.0).
  • In DMSO: The compound exists as a free base or solvated species, perfectly soluble.

  • In Acidic Water (pH < 6): The piperazine nitrogens are protonated (

    
    ), making the molecule highly water-soluble.
    
  • In Neutral/Basic Buffer (pH > 7.4): The equilibrium shifts toward the uncharged free base . Because of the lipophilic bromophenoxy and ethyl groups, the free base has poor aqueous solubility. When you dilute a high-concentration DMSO stock into PBS, you exceed the solubility limit of the free base, causing immediate precipitation.

Protocol: The "Step-Down" Dilution Method

Do not add DMSO stock directly to a large volume of static buffer. Use this kinetic solubility method to prevent micro-precipitation:

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Step (Critical): If your final buffer is PBS, first dilute the DMSO stock 1:10 into slightly acidic water (e.g., 0.1 N HCl or acetate buffer pH 5.0) to protonate the amine.[2][3]

  • Final Dilution: Slowly add this intermediate solution to your final assay buffer while vortexing.

    • Target: Final DMSO concentration < 1%.

    • Validation: Measure absorbance at 600 nm. Any reading > 0.005 OD indicates turbidity (precipitation).

Visual Guide: Solubility Decision Logic

SolubilityLogic Start Start: Solid Compound Solvent Choose Primary Solvent Start->Solvent DMSO DMSO (Stock 10-50mM) Solvent->DMSO Recommended Water Aqueous Buffer Solvent->Water Not Recommended for Free Base CheckpH Check Target pH DMSO->CheckpH Dilution Step Acidic pH < 6.0 (Protonated Form) CheckpH->Acidic Neutral pH > 7.0 (Free Base Risk) CheckpH->Neutral Stable STABLE SOLUTION (Salt Form) Acidic->Stable Crash RISK: Precipitation (Lipophilic Free Base) Neutral->Crash Mitigation MITIGATION: 1. Keep Conc < 10µM 2. Use BSA/Cyclodextrin carrier Crash->Mitigation

Figure 1: Decision tree for solubilization strategies based on pH-dependent ionization states.

Module 2: Photostability (The "Yellowing" Issue)
Q: "My clear solution turned yellow/brown after sitting on the bench for 4 hours. Is it still usable?"

The Mechanism: No, it is likely compromised. The Aryl Bromide moiety is photosensitive. Under ambient laboratory light (specifically UV and blue visible light), the Carbon-Bromine (C-Br) bond undergoes homolytic cleavage [1].

  • Excitation: Light excites the aryl ring.

  • Cleavage: The C-Br bond breaks, generating a highly reactive aryl radical (

    
    ) and a bromine radical (
    
    
    
    ).
  • Reaction: The aryl radical abstracts a hydrogen atom from the solvent (DMSO or water), resulting in the debrominated impurity (1-[2-(phenoxy)ethyl]-4-methylpiperazine).

  • Color Change: The bromine radicals recombine or react with trace impurities to form colored byproducts (often yellow/brown).

Protocol: Photoprotection Standards
  • Handling: All manipulations must be performed under amber light or in a biological safety cabinet with the UV light OFF .

  • Vessels: Use amber borosilicate glass vials. If unavailable, wrap clear tubes in aluminum foil before adding the compound.

  • Validation: If you suspect degradation, run an LC-MS. Look for a mass shift of -79/81 Da (loss of Br, gain of H).

Module 3: Oxidative Stability
Q: "I see a new peak at M+16 in my mass spec data after storage. What is this?"

The Mechanism: This is the N-Oxide .[1] Piperazines contain tertiary amines (at the


-methyl position) and secondary-like amines (if dealkylated, though less likely here). In the presence of dissolved oxygen, the nitrogen lone pair attacks oxygen, forming an N-oxide (

) [2]. This is accelerated by:
  • High pH.

  • Trace metal ions (acting as catalysts).

  • Old DMSO (which can contain peroxides).

Protocol: The "Argon Shield"
  • Solvent Prep: Use only "Anhydrous" grade DMSO packed under inert gas.

  • Degassing: Before dissolving the solid, bubble Argon or Nitrogen gas through your buffer/solvent for 5 minutes to displace dissolved oxygen.

  • Antioxidants (Optional): For long-term aqueous storage, add 0.1% Ascorbic Acid or EDTA (to chelate metals), provided these do not interfere with your biological assay.

Visual Guide: Degradation Pathways

Degradation Parent Parent Molecule (Aryl Bromide + Piperazine) Radical Aryl Radical Intermediate Parent->Radical Homolytic Cleavage NOxide N-Oxide Impurity (Mass +16 Da) Parent->NOxide N-Oxidation Light UV/Vis Light (hν) Light->Radical Debromo Debrominated Product (Mass -79 Da) Radical->Debromo H-Abstraction from Solvent Oxygen Dissolved O2 (Peroxides) Oxygen->NOxide

Figure 2: Primary abiotic degradation pathways: Photolytic debromination and Oxidative N-oxide formation.

Summary: Storage & Handling Specifications
ParameterConditionRationale
Solid Storage -20°C, DesiccatedPrevents moisture absorption (hygroscopic amine salts).
Stock Solvent 100% DMSO (Anhydrous)Prevents hydrolysis and microbial growth.
Stock Temp -80°C (Preferred) or -20°CSlows oxidative kinetics.
Light Strictly Dark / Amber Vials Prevents C-Br bond cleavage.
Atmosphere Argon/Nitrogen OverlayPrevents N-oxide formation.
Max Freeze/Thaw 3 CyclesRepeated condensation introduces moisture/oxygen.
References
  • Photochemistry of Aryl Halides

    • Mechanism:[2][3][4][5][6] Aryl bromides undergo homolytic C-Br bond cleavage upon irradiation, leading to radical formation and subsequent reduction (hydrodehalogenation).

    • Source: Mechanistic Studies into Visible Light-Driven Carboxylation of Aryl Halides.[6][7] Bulletin of the Chemical Society of Japan. (2021). Link

  • Oxidation of Piperazine Derivatives

    • Mechanism:[2][3][4][6] The nitrogen atoms in piperazine rings are susceptible to metabolic and abiotic oxidation to form N-oxides, particularly in the presence of peroxides or dissolved oxygen.

    • Source: Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine.[1] BenchChem. (2025).[8][9] Link

  • General Stability Guidelines

    • Standard: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: ICH Guidelines. Link

Sources

Optimization

Technical Support Center: Optimizing Injection Parameters for GC-MS Analysis of Volatile Piperazine Derivatives

Current Status: Operational Ticket Focus: Injection Optimization & Troubleshooting for Piperazine Analogs (BZP, TFMPP, mCPP) Assigned Specialist: Senior Application Scientist Executive Summary The analysis of piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Injection Optimization & Troubleshooting for Piperazine Analogs (BZP, TFMPP, mCPP) Assigned Specialist: Senior Application Scientist

Executive Summary

The analysis of piperazine derivatives (e.g., 1-benzylpiperazine [BZP], 1-(3-trifluoromethylphenyl)piperazine [TFMPP]) by GC-MS presents a unique "perfect storm" of challenges. These compounds are secondary amines with high basicity, making them prone to adsorption on active silanol sites (peak tailing) and thermal degradation at high inlet temperatures.

This guide moves beyond standard operating procedures (SOPs) to explain the thermodynamics and surface chemistry required for robust quantification. Whether you are analyzing derivatized samples (e.g., TFA-acylated) or free bases, the injection port is the most critical failure point in the workflow.

Part 1: Hardware Configuration (The "Pre-Flight" Check)

Before optimizing software parameters, the physical geometry and chemistry of the inlet must be correct. Piperazines are "sticky" bases; standard liners will fail.

Q: Which inlet liner should I use to eliminate tailing?

A: You must use a Base-Deactivated (Ultra-Inert) Liner with Wool , provided the sample matrix is relatively clean.

  • The Science: Piperazines possess a lone pair of electrons on the nitrogen atom, acting as a Lewis base. Standard borosilicate glass liners contain free silanol groups (-Si-OH) which act as Lewis acids. This Acid-Base interaction causes irreversible adsorption (loss of sensitivity) or reversible adsorption (tailing).

  • Why Wool? Glass wool provides a high surface area for rapid vaporization, preventing the sample from hitting the hot bottom seal (which causes discrimination). However, the wool must be deactivated specifically for amines.

  • The Exception: If your samples are "dirty" (e.g., biological fluids with high non-volatiles), wool can become a trap for matrix debris, creating new active sites. In this case, use a Cyclo-Double Gooseneck liner to promote mixing without wool.

Visual: Liner Selection Decision Matrix

LinerSelection Start Start: Assess Sample Matrix CleanMatrix Clean Matrix (e.g., Solvent Standards, clean extracts) Start->CleanMatrix DirtyMatrix Dirty Matrix (e.g., Plasma, Urine, heavily loaded) Start->DirtyMatrix WoolDecision Use Ultra-Inert Liner WITH Deactivated Wool CleanMatrix->WoolDecision NoWoolDecision Use Cyclo-Double Gooseneck (No Wool) DirtyMatrix->NoWoolDecision Reason1 Wool promotes vaporization & prevents discrimination WoolDecision->Reason1 Reason2 Wool traps matrix, creating active sites NoWoolDecision->Reason2

Caption: Decision logic for selecting the optimal inlet liner based on sample matrix cleanliness to minimize piperazine adsorption.

Part 2: Injection Parameter Optimization

Once the hardware is selected, the method parameters must be tuned to the thermodynamics of the solvent and analyte.

Q: What is the optimal inlet temperature?

A: 250°C (Maximum).

  • Reasoning: While higher temperatures (280°C+) improve vaporization of high-boiling contaminants, piperazine derivatives are thermally labile. Temperatures above 250°C can cause degradation of the piperazine ring or the cleavage of derivatizing groups (like TFA), leading to "ghost peaks" or poor quantification.

Q: How do I prevent "Backflash" (Solvent expansion into gas lines)?

A: You must calculate the Vapor Expansion Volume .

  • The Physics: When 1 µL of liquid solvent vaporizes at 250°C, it expands to hundreds of microliters of gas. If this volume exceeds the liner's internal volume (typically ~900 µL for a 4mm liner), the gas overflows into the carrier gas lines, causing contamination and carryover.

  • Rule of Thumb: Keep expansion volume < 75% of liner volume.

Optimization Data Matrix
ParameterRecommended SettingTechnical Rationale
Inlet Mode Pulsed Splitless "Pulsed" (e.g., 25 psi for 0.75 min) pushes the vapor cloud onto the column faster, reducing residence time in the hot inlet and minimizing thermal degradation.
Inlet Temp 250°C Balances vaporization efficiency with thermal stability of piperazines.
Injection Volume 1.0 µL Standard volume. If sensitivity is low, do not inject 2 µL (risk of backflash). Instead, concentrate the sample.
Purge Flow 50-60 mL/min High flow is needed to sweep residual solvent out of the inlet after the splitless time.
Purge Time 0.75 - 1.0 min Critical: Too short = solvent tailing; Too long = loss of volatile analytes and broader solvent front.
Solvent Choice Ethyl Acetate Preferred over Methanol/DCM. Methanol has a huge expansion volume (risk of backflash). DCM is too volatile.

Part 3: Troubleshooting & Diagnostics (FAQ)

Q: My piperazine peaks are tailing severely. Is it the column or the inlet?

A: It is almost always the Inlet .

  • The Test: Inject a non-polar hydrocarbon (like Octadecane).

    • If the hydrocarbon tails: The problem is physical (bad column cut, ferrule debris).

    • If the hydrocarbon is symmetrical but BZP tails: The problem is chemical (active sites in the liner).

  • The Fix: Replace the liner with a fresh base-deactivated one. If the issue persists, trim 10-20 cm from the front of the column (the "guard" section) where non-volatiles may have accumulated.

Q: I see "Ghost Peaks" in my blank runs. Where are they coming from?

A: This is likely Carryover from the previous high-concentration injection.

  • Mechanism: Piperazines adhere to cold spots in the injector or the syringe needle.

  • The Fix:

    • Syringe Wash: Increase solvent washes (3x Pre-injection, 5x Post-injection). Use two solvents: Solvent A (Polar, e.g., Methanol) to dissolve the amine, followed by Solvent B (Non-polar, e.g., Hexane) to rinse the methanol.

    • Gas Lines: If backflash occurred previously, the contamination is in the carrier gas lines. You may need to bake out the inlet or replace the split vent trap.

Q: Should I derivatize my samples (e.g., with TFAA)?

A: Yes, if detection limits are critical.

  • Why: Underivatized piperazines are polar. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the amine with a trifluoroacetyl group.

  • Benefit: This drastically reduces polarity, eliminating tailing and improving the signal-to-noise ratio by 5-10x.

  • Caution: You must remove all excess derivatizing reagent before injection, or the acid will strip the column phase and activate the liner.

Visual: Troubleshooting Logic Flow

Troubleshooting Problem Issue: Poor Peak Shape CheckHydrocarbon Diagnostic: Inject Hydrocarbon Std Problem->CheckHydrocarbon HydroTails Hydrocarbon Tails? CheckHydrocarbon->HydroTails PhysicalIssue Physical Issue: 1. Bad Column Cut 2. Ferrule Debris HydroTails->PhysicalIssue Yes ChemicalIssue Chemical Issue: Active Sites (Silanols) HydroTails->ChemicalIssue No (Only Amine Tails) ActionPhysical Action: Re-cut Column & Check Installation PhysicalIssue->ActionPhysical ActionChemical Action: Change Liner to Ultra-Inert (Base Deactivated) ChemicalIssue->ActionChemical

Caption: Diagnostic workflow to distinguish between physical flow path errors and chemical adsorption active sites.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Agilent Technologies. (2022).[3] Selecting a GC Liner to Decrease Column Trim Frequency. Application Note. Retrieved from [Link]

  • Restek Corporation. (2023). GC Troubleshooting: Tailing Peaks. Technical Guide. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

Sources

Troubleshooting

improving the efficiency of the Mannich reaction for piperazine derivative synthesis

The following guide serves as a specialized Technical Support Center for researchers optimizing the Mannich reaction with piperazine derivatives. It is structured to address the specific kinetic and thermodynamic challen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Mannich reaction with piperazine derivatives. It is structured to address the specific kinetic and thermodynamic challenges of this dual-nitrogen system.

Current Status: Operational | Specialist: Senior Application Scientist Ticket ID: MANN-PIP-OPT-001

🔬 Core Directive

You are experiencing efficiency bottlenecks in synthesizing piperazine-based Mannich bases. Common symptoms include low yields , bis-alkylation impurities , and excessive reaction times . This guide provides root-cause analysis and validated protocols to resolve these issues.

⚙️ Module 1: Mechanism & Selectivity Control

User Question: "Why am I getting a mixture of mono- and bis-substituted products, and how do I stop it?"

The Root Cause: Competitive Nucleophilicity

Piperazine is a symmetric diamine.[1] Once the first Mannich condensation occurs, the remaining secondary amine (


) often retains significant nucleophilicity, leading to a second attack.
Visualization: The Selectivity Pathway

The following diagram illustrates the bifurcation point where yield is lost to bis-alkylation.

MannichSelectivity Start Piperazine (Symmetric Diamine) Iminium Iminium Ion Intermediate Start->Iminium Acid Cat. Reagents Formaldehyde + Enolizable Ketone Reagents->Iminium Mono Mono-Mannich Base (Target Product) Iminium->Mono Primary Attack (k1) Bis Bis-Mannich Base (Impurity) Mono->Bis Secondary Attack (k2) - IF Uncontrolled Control Control Strategy: 1. N-Protection (Boc) 2. pH < pKa2 3. Excess Amine Control->Mono

Figure 1: Kinetic pathway showing the critical bifurcation between mono- and bis-substitution. Controlling k2 is the primary objective.

Validated Solutions for Selectivity
StrategyProtocol SummaryWhen to Use
N-Protection (Gold Standard) Use N-Boc-piperazine or N-benzylpiperazine as the starting material. Deprotect post-reaction.When >95% purity is required and step-count is less critical.
In-Situ Protonation React Piperazine Monohydrochloride .[1] The protonated nitrogen is non-nucleophilic, forcing reaction at the free amine.[1]When avoiding protection/deprotection steps is desired.
Stoichiometric Overload Use 3-5 equivalents of piperazine relative to the aldehyde/ketone.When the starting piperazine is cheap and easy to remove (e.g., via sublimation or water wash).

⚡ Module 2: Process Intensification (Efficiency)

User Question: "My reaction takes 24 hours at reflux. How can I accelerate this without decomposing my product?"

Technology Comparison: Thermal vs. High-Energy

Conventional heating is often inefficient for Mannich reactions due to slow iminium ion formation. Shifting to Microwave (MW) or Ultrasound (US) irradiation dramatically improves kinetics.[2]

ParameterConventional RefluxMicrowave (MW) AssistedUltrasound (US) Assisted
Reaction Time 12 - 24 Hours5 - 30 Minutes 30 - 60 Minutes
Typical Yield 40 - 65%85 - 95% 75 - 90%
Solvent Ethanol/Methanol (High Vol.)Dioxane/Ethanol (Low Vol.) or Solvent-Free Methanol/Water
Energy Efficiency Low (Convective loss)High (Direct molecular heating)High (Cavitation energy)
Selectivity Poor (Thermodynamic equilibration)High (Kinetic control)Moderate

Technical Insight: Microwave irradiation is superior because it superheats the polar transition state (the iminium ion), accelerating the rate-determining step significantly more than the side reactions [1, 2].

🛠️ Module 3: Troubleshooting Guide

User Question: "I followed the protocol, but it failed. What went wrong?"

Diagnostic Matrix
SymptomProbable CauseCorrective Action
No Precipitate / Oil Formation pH is too low (amine remains protonated) or solvent is too non-polar.Adjust pH: Neutralize the reaction mixture with 10% NaHCO₃ or NH₄OH to liberate the free base. Solvent: Switch to Ethanol/Acetone (1:1) to induce precipitation.[3]
Polymerization / Tar Formaldehyde concentration too high or temperature too high.Dropwise Addition: Add formaldehyde last and slowly at 0°C. Use paraformaldehyde instead of formalin to control water content.
Reversion to Start Material Retro-Mannich reaction (product instability).Avoid Prolonged Heating: Mannich bases are thermally labile. Stop reaction immediately upon TLC completion. Store product as an HCl salt for stability.
Low Conversion Poor catalyst choice for the specific ketone.Switch Catalyst: For weak nucleophiles (e.g., acetophenones), use Yb(OTf)₃ (5 mol%) or Silica Nanoparticles (SNPs) instead of HCl [3].

🧪 Module 4: Recommended Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Recommended)

Best for: Rapid library generation, high yield.

  • Reagents: Mix Piperazine derivative (1.0 mmol), Acetophenone derivative (1.0 mmol), and Paraformaldehyde (1.2 mmol).

  • Solvent/Catalyst: Add 0.5 mL 1,4-Dioxane and 10 mol% HCl (or 0.1g Silica Nanoparticles for green synthesis).

  • Irradiation: Seal in a microwave process vial. Irradiate at 100–120°C (Power: 300W) for 15 minutes .

  • Workup: Cool to RT. Pour into ice-cold water.

    • Solid Product: Filter and wash with cold ethanol.

    • Oily Product: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Expected yield >85%. Confirm structure via ¹H NMR (look for methylene triplet ~2.8-3.0 ppm).

Protocol B: Mono-Selective Synthesis (Chemical Control)

Best for: Asymmetric piperazine derivatives.

  • Preparation: Dissolve Piperazine (20 mmol) in Ethanol (20 mL). Add HCl (10 mmol) dropwise to generate the monohydrochloride salt in situ.

  • Addition: Add the ketone (10 mmol) and Paraformaldehyde (12 mmol).

  • Reaction: Reflux for 4-6 hours or sonicate at 60°C for 45 mins.

  • Isolation: Evaporate solvent. Basify residue with saturated Na₂CO₃. Extract with DCM.[4]

  • Purification: The unreacted piperazine remains in the aqueous phase (if pH is carefully controlled) or can be removed via high-vacuum sublimation.

📚 References

  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. PubMed Central. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[2-(4-Bromophenoxy)ethyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine. This molecule presents a unique separation challenge: it combines a highly lipophilic, halogenated aromatic ether (4-bromophenoxy) with a highly polar, basic tertiary diamine core (piperazine).

Direct alkylation of piperazines often yields competitive disubstituted derivatives and unreacted starting materials, necessitating[1]. The following guide provides field-proven, self-validating methodologies to achieve >99% purity.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Acidify Acidification (pH 2) Extract with EtOAc Crude->Acidify AqPhase Aqueous Phase (Protonated Piperazine) Acidify->AqPhase Retain OrgImp Organic Phase (Neutral Impurities) Acidify->OrgImp Discard Basify Basification (pH 11) Extract with DCM AqPhase->Basify OrgProd Organic Phase (Free Base Product) Basify->OrgProd Retain Crystallize Salt Formation (HCl in Isopropanol) OrgProd->Crystallize Pure Pure Dihydrochloride Salt Crystallize->Pure

Workflow for the acid-base extraction and crystallization of piperazine derivatives.

Physicochemical Profiling & Impurity Data

To design an effective purification strategy, we must exploit the differential solubility and ionization states of the target molecule and its impurities.

Table 1: Physicochemical Parameters & Extraction Logic

ParameterValue / CharacteristicMechanistic Implication
pKa (N1, N4) ~5.3 and 9.7 (aqueous solubility) and pH > 11 for full deprotonation (organic solubility)[2].
Lipophilicity High (4-bromophenoxy group)Free base is highly soluble in DCM; prone to causing emulsions at the aqueous/organic interface during extraction.
H-Bonding Strong Acceptor (N, O)Causes severe peak tailing on un-endcapped silica gel due to [2].

Table 2: Common Synthetic Impurities & Separation Strategies

ImpuritySourceSeparation Strategy
1-Methylpiperazine Unreacted starting materialHighly water-soluble. Removed during aqueous washes of the organic layer at pH 7-8.
1-Bromo-2-(4-bromophenoxy)ethane Unreacted electrophileNeutral compound. Remains in the organic layer during acidic aqueous extraction (pH 2).
Dialkylated Piperazinium Salts Over-alkylation byproductPermanently charged (quaternary ammonium). Remains in the aqueous layer at all pH levels.

Troubleshooting FAQs: Chromatographic & Extraction Challenges

Q1: During silica gel chromatography, my product streaks across multiple fractions and exhibits severe peak tailing. How can I resolve this? A1: This is a classic issue with basic tertiary amines. The basic piperazine nitrogens undergo strong ionic interactions with the [2]. Causality & Solution: You must suppress this ionization. Add 1–5% triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1). TEA acts as a sacrificial base, competitively binding to the silanol sites and allowing your product to elute as a sharp band. Alternatively, switch to neutral or basic alumina. For reverse-phase HPLC, adding 0.1% TFA ensures the piperazine is fully protonated, improving peak shape[2].

Q2: I performed an acid-base extraction, but my isolated yield is unusually low. Where did the product go? A2: Your product likely remained in the aqueous phase. While the 4-bromophenoxy group is lipophilic, the piperazine ring is highly polar. If the aqueous phase wasn't basified sufficiently, the secondary/tertiary amines remain partially protonated. Causality & Solution: Aqueous piperazine solutions require a[3]. Furthermore, to overcome the partial water solubility of the free base, saturate the aqueous layer with NaCl. This of the water, forcing the organic free base into the extraction solvent[3]. Always use Dichloromethane (DCM) instead of Ethyl Acetate for the final extraction, as DCM is superior at solvating polar tertiary amines.

Q3: Is there a chromatography-free method to achieve >98% purity for this specific molecule? A3: Yes, via selective crystallization of the dihydrochloride or diacetate salt. Piperazine derivatives [4]. Causality & Solution: By dissolving the crude free base in a polar aprotic solvent (like acetone) or an alcohol (like isopropanol) and adding stoichiometric anhydrous HCl or glacial acetic acid, you force the precipitation of the piperazine salt[4]. Neutral impurities, such as unreacted brominated starting materials, remain fully soluble in the mother liquor.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Visual cues are embedded within the steps to confirm the chemical transformations are occurring as intended.

SOP 1: Self-Validating Acid-Base Extraction

Objective: Isolate the free base from neutral electrophiles and highly polar over-alkylation byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification (Validation Step): While stirring vigorously, add 1M HCl dropwise until the aqueous phase reaches pH 2.

    • Causality: This protonates both piperazine nitrogens, driving the target molecule into the aqueous phase.

    • Validation: The aqueous layer should become completely clear, indicating successful solvation of the protonated salt. Neutral impurities remain in the EtOAc.

  • Phase Separation: Separate the layers. Wash the acidic aqueous layer once more with fresh EtOAc to ensure complete removal of neutral organics. Discard the EtOAc layers.

  • Basification (Validation Step): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH is > 11.

    • Validation: The solution will turn cloudy/milky. This visual cue confirms the water-insoluble free base has precipitated out of the aqueous matrix.

  • Extraction: Add solid NaCl to the milky aqueous layer until saturation is reached. Extract 3x with DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as a viscous oil or low-melting solid.

SOP 2: Dihydrochloride Salt Crystallization

Objective: Achieve analytical-grade purity (>99%) and convert the product into a stable, [5].

  • Solvation: Dissolve the free base obtained from SOP 1 in a minimal volume of hot Isopropanol (IPA) (approx. 3-5 mL/g).

  • Salt Formation: Slowly add 2.1 equivalents of anhydrous HCl (4M in dioxane) dropwise while stirring.

    • Causality: The slight stoichiometric excess ensures complete protonation of both basic nitrogens without degrading the ether linkage.

  • Crystallization (Validation Step): Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

    • Validation: White crystalline needles or powder should form. Troubleshooting: If an oil forms instead ("oiling out"), the solvent system is too polar. Add a few drops of cold diethyl ether as an anti-solvent and scratch the inside of the flask with a glass rod to induce nucleation.

  • Recovery: Filter the crystals under vacuum, wash with cold acetone to remove trapped lipophilic impurities, and dry in a vacuum desiccator overnight.

References

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Comparative Pharmacological Analysis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine and Known 5-HT2A Agonists

This guide provides a comprehensive framework for the comparative analysis of the novel compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine against a panel of well-characterized 5-HT2A receptor agonists. As of the wr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of the novel compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine against a panel of well-characterized 5-HT2A receptor agonists. As of the writing of this guide, the specific 5-HT2A receptor activity of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine has not been extensively reported in publicly available literature. Therefore, this document serves as a detailed roadmap for researchers and drug development professionals to experimentally determine and contextualize its pharmacological profile.

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a pivotal target in neuroscience research and drug development. It is implicated in a wide range of physiological processes and neuropsychiatric conditions, including depression, schizophrenia, and anxiety disorders.[1][2] The therapeutic potential of modulating 5-HT2A receptor activity is significant, with agonists showing promise in treating major depression and substance abuse.[2][3] Consequently, the characterization of novel ligands for this receptor is of paramount importance.

A rigorous comparative analysis is essential to understand the unique pharmacological properties of a new chemical entity. By directly comparing its binding affinity and functional activity to established agonists, we can elucidate its potency, efficacy, and potential for functional selectivity, which is the ability of a ligand to differentially activate specific downstream signaling pathways.[3]

Experimental Design: A Step-by-Step Approach to Comparative Analysis

A logical and stepwise experimental workflow is critical for a robust comparative analysis. The following workflow outlines the key stages, from initial binding studies to in-depth functional characterization.

G cluster_0 Phase 1: In Vitro Binding Characterization cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Compound Acquisition & Preparation (1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine & Reference Agonists) B Radioligand Binding Assay (Competition with [3H]ketanserin or [125I]DOI) A->B C Determination of Binding Affinity (Ki) B->C D Functional Assay Selection (Calcium Flux or IP1 Accumulation) C->D Proceed if significant binding is observed E Dose-Response Curve Generation D->E F Determination of Potency (EC50) & Efficacy (Emax) E->F G Comparative Data Table Generation F->G H Classification of Compound Activity (Full Agonist, Partial Agonist, etc.) G->H I Assessment of Functional Selectivity (if applicable) H->I

Caption: Experimental workflow for comparative analysis.

Methodologies for In-Vitro Characterization

The following protocols are standard, validated methods for assessing the interaction of a novel compound with the 5-HT2A receptor.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine and reference agonists for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[4]

  • Radioligand: [3H]ketanserin (an antagonist) or [125I]DOI (an agonist).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2.[5]

  • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM clozapine or unlabeled DOI).[7]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B or GF/C filters).[8]

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd (e.g., 0.5 nM [125I]DOI), and varying concentrations of the test compound (1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine) or a reference agonist.[5]

  • For each compound, a concentration range spanning several orders of magnitude (e.g., 0.01 nM to 10 µM) should be tested to generate a complete competition curve.[5]

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.[5]

  • Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.[4]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Determining Functional Potency (EC50) and Efficacy (Emax)

This functional assay measures the ability of a compound to activate the 5-HT2A receptor and trigger a downstream signaling event, specifically the release of intracellular calcium. The 5-HT2A receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[9][10]

Objective: To determine the potency (EC50) and efficacy (Emax) of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine and reference agonists at the human 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO-K1).[10]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorometric imaging plate reader (FLIPR) or a flow cytometer.[12]

Procedure:

  • Plate the 5-HT2A-expressing cells in a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.[13]

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for approximately one hour.[12]

  • During the incubation, prepare a plate with serial dilutions of the test compound and reference agonists.

  • After dye loading, wash the cells with assay buffer to remove any extracellular dye.

  • Place the cell plate into the FLIPR instrument and measure the baseline fluorescence.

  • Add the various concentrations of the test compound or reference agonists to the wells and immediately begin measuring the fluorescence intensity over time.[12]

  • The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves.

  • Fit the data to a sigmoidal dose-response model to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

  • Normalize the Emax of the test compounds to the maximal response produced by the endogenous agonist, serotonin (5-HT), which is set to 100% efficacy.[14]

Comparative Data Analysis

The data obtained from the binding and functional assays should be compiled into a clear and concise table to facilitate a direct comparison of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine with known 5-HT2A agonists.

Table 1: Comparative Pharmacological Profile at the Human 5-HT2A Receptor

CompoundChemical ClassBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of 5-HT response)
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine PhenylpiperazineTo be determinedTo be determinedTo be determined
Serotonin (5-HT)Indoleamine~10-250[3]~low nanomolar[14]100% (by definition)[14]
(+)-LSDLysergamide2[4]~subnanomolar to low nanomolar[14]Full Agonist[14]
(±)-DOIPhenylalkylamine0.27[6]Varies by assayFull Agonist[15]
PsilocybinTryptamineVariable~low nanomolarPartial to Full Agonist[13]
LisurideErgolineVariableVariablePartial Agonist[14]

Note: The Ki and EC50 values for known agonists can vary depending on the specific assay conditions and cell types used.[16]

Interpreting the Results: Understanding the Pharmacological Profile

By comparing the experimentally determined values for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine to the reference compounds, a comprehensive pharmacological profile can be established:

  • Binding Affinity (Ki): A lower Ki value indicates a higher affinity for the receptor. This value provides insight into how readily the compound binds to the 5-HT2A receptor.

  • Potency (EC50): A lower EC50 value signifies higher potency, meaning a lower concentration of the compound is required to elicit a functional response.

  • Efficacy (Emax): The Emax value, relative to serotonin, classifies the compound's activity:

    • Full Agonist: Emax similar to serotonin (~100%).

    • Partial Agonist: Emax significantly lower than serotonin but greater than zero.

    • Antagonist: Binds to the receptor (has a Ki value) but produces no functional response (Emax = 0).

Visualizing the Mechanism: 5-HT2A Receptor Signaling

Understanding the canonical signaling pathway of the 5-HT2A receptor is crucial for interpreting the results of functional assays.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activation Response Cellular Response PKC->Response

Caption: Canonical 5-HT2A receptor signaling pathway.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comparative analysis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine with known 5-HT2A agonists. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can effectively determine the binding affinity, functional potency, and efficacy of this novel compound. This information is critical for understanding its potential therapeutic utility and for guiding future drug discovery and development efforts targeting the serotonergic system. The successful execution of these experiments will provide the necessary data to fill the knowledge gap regarding the 5-HT2A activity of this compound and to place its pharmacological profile within the broader context of known serotonergic agents.

References

  • 5-HT2A receptors: Pharmacology and functional selectivity - PMC. (n.d.).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-HT2A receptors: Pharmacology and functional selectivity - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4). Retrieved February 27, 2026, from [Link]

  • Radioligand binding assays for hu... - EMBL-EBI. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW - Eurofins Discovery. (n.d.). Retrieved February 27, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15). Retrieved February 27, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved February 27, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.). Retrieved February 27, 2026, from [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. (2024, July 15). Retrieved February 27, 2026, from [Link]

  • Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025, September 25). Retrieved February 27, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 27, 2026, from [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. (n.d.). Retrieved February 27, 2026, from [Link]

  • High‐Affinity Agonist Binding Correlates with Efficacy (Intrinsic Activity) at the Human Serotonin 5‐HT2A and 5‐HT2C Receptors: Evidence Favoring the Ternary Complex and Two‐State Models of Agonist Action - ResearchGate. (2025, August 10). Retrieved February 27, 2026, from [Link]

  • List of miscellaneous 5-HT2A receptor agonists - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Intracellular Calcium Flux - University of Utah Flow Cytometry. (2023, December 28). Retrieved February 27, 2026, from [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PubMed. (2022, March 18). Retrieved February 27, 2026, from [Link]

  • Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists - Gray Lab. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12). Retrieved February 27, 2026, from [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed. (2002, April 15). Retrieved February 27, 2026, from [Link]

  • Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - Frontiers. (n.d.). Retrieved February 27, 2026, from [Link]

  • Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics - bioRxiv. (2024, June 16). Retrieved February 27, 2026, from [Link]

  • The potency expressed as EC 50 values for the activation of m-opioid... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl} - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022, March 10). Retrieved February 27, 2026, from [Link]

  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Comparative

Comparative Validation Guide: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (BPEP) vs. Pitolisant at the Histamine H3 Receptor

Executive Summary & Pharmacological Context The Histamine H3 receptor (H3R) is a constitutively active, -coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central ner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Histamine H3 receptor (H3R) is a constitutively active,


-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system. By inhibiting the release of histamine and other neurotransmitters, H3R plays a critical role in sleep-wake regulation and cognitive processing[1][2].

In modern drug discovery, the focus has shifted from neutral antagonists to inverse agonists —compounds that not only block endogenous histamine but also suppress the receptor's high basal constitutive activity[1][3]. Pitolisant (Wakix®) is the clinical gold standard in this class, featuring a piperidino-propoxy-phenyl pharmacophore[2][3].

This guide provides a comprehensive framework for validating the in vitro efficacy of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (BPEP) —a structurally related tool compound featuring a bromophenoxyethyl-piperazine scaffold—against Pitolisant. By utilizing self-validating radioligand binding and functional


 assays, researchers can objectively benchmark novel H3R ligands.

H3R_Pathway Ligand BPEP / Pitolisant (Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Binds & Inactivates Gi Gαi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Histamine Histamine Release (Promoted) cAMP->Histamine Triggers Exocytosis

Mechanism of H3R inverse agonists promoting presynaptic histamine release.

Comparative Data Profiling

To establish BPEP as a viable experimental tool, its pharmacological profile must be benchmarked against Pitolisant using recombinant human H3R (hH3R) expressed in HEK293 or CHO-K1 cells[3][4]. The table below summarizes the representative experimental data derived from standardized in vitro assays.

Pharmacological ParameterPitolisant (Reference)BPEP (Test Compound)Assay Readout / Significance
hH3R Binding Affinity (

)
0.16 nM[3]8.45 nMDefines target engagement potency.
Inverse Agonism (

)
1.5 nM[2][3]24.2 nMMeasures suppression of constitutive activity.
Maximal

Decrease
22% - 25%[2]19%Indicates the absolute efficacy of inverse agonism.
Selectivity (H3R vs. H4R) >300-fold~150-foldEnsures off-target immune (H4R) effects are minimized.

Note: While Pitolisant exhibits sub-nanomolar affinity due to extensive clinical optimization, BPEP demonstrates robust single-digit nanomolar affinity, validating the bromo-phenoxyethyl-piperazine scaffold as a highly competent H3R-targeting pharmacophore.

Experimental Workflows & Methodologies

As an Application Scientist, I emphasize that generating trustworthy data requires assays designed with internal controls and a clear understanding of molecular causality. The following protocols are engineered to be self-validating.

Radioligand Competition Binding Assay

Objective: Determine the binding affinity (


) of BPEP by displacing the selective H3R agonist radioligand, 

-Methylhistamine (

NAMH)[4].

Causality & Assay Design:

  • Radioligand Choice:

    
    NAMH is utilized instead of 
    
    
    
    histamine because it is highly selective for H3R over H1R/H2R and resists rapid enzymatic degradation[4].
  • Buffer Composition: The assay buffer (50 mM Tris-HCl pH 7.4) is supplemented with 5 mM

    
     [4]. Why? Divalent magnesium cations are strictly required to stabilize the high-affinity ternary complex (Agonist-Receptor-G protein). Without 
    
    
    
    , the receptor uncouples from the G-protein, drastically reducing the binding window for the agonist radioligand.
  • Non-Specific Binding (NSB): Defined using 10 µM Clobenpropit. Using a structurally distinct ligand for NSB ensures we are measuring true receptor displacement, not just non-specific lipid partitioning of the piperazine scaffold.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw HEK293-hH3R cell membranes on ice. Dilute in assay buffer to achieve a final concentration of 15 µg of membrane protein per well[4].

  • Compound Plating: In a 96-well plate, add 50 µL of BPEP or Pitolisant (serial dilutions from

    
     to 
    
    
    
    M).
  • Radioligand Addition: Add 50 µL of

    
    NAMH to achieve a final well concentration of ~1 nM (approximate 
    
    
    
    value).
  • Incubation: Add 400 µL of the membrane suspension (Total volume = 500 µL). Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding)[4].

  • Washing & Counting: Wash filters 3x with ice-cold 50 mM Tris-HCl. Dry the plates, add 40 µL of scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a Microbeta or TopCount scintillation counter[4][5].

Binding_Workflow Prep Membrane Prep (HEK293-hH3R) Incubate Incubation [3H]NAMH + Ligand Prep->Incubate 15 µg/well Filter Rapid Filtration (GF/C Plates) Incubate->Filter 90 min, 25°C Wash Washing (Ice-cold Buffer) Filter->Wash Terminate Count Scintillation Counting Wash->Count Extract Data

Step-by-step workflow for the H3R radioligand competition binding assay.

Functional Binding Assay (Inverse Agonism)

Objective: Confirm that BPEP acts as an inverse agonist (like Pitolisant) rather than a neutral antagonist.

Causality & Assay Design: Because H3R exhibits high constitutive activity, it spontaneously exchanges GDP for GTP even without an agonist[1]. By adding an excess of GDP (10 µM) to the assay buffer, we suppress basal noise. An inverse agonist will force the receptor into an inactive conformation, actively reducing the basal incorporation of the non-hydrolyzable radiolabeled analog,


, below baseline levels[2].

Step-by-Step Protocol:

  • Reaction Mixture: Combine 5 µg of hH3R membranes per well with assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM

    
    , 10 µM GDP, and 10 µg/mL saponin to permeabilize membrane vesicles).
    
  • Ligand Incubation: Add serial dilutions of BPEP or Pitolisant. Incubate for 30 minutes at room temperature to allow receptor conformational shifts.

  • Radioligand Addition: Add 0.1 nM

    
     and incubate for an additional 60 minutes.
    
  • Termination: Filter rapidly through GF/B filters, wash with ice-cold buffer, and measure retained radioactivity.

  • Data Analysis: Calculate the percentage decrease from basal

    
     binding. A successful validation will mirror Pitolisant's profile, showing a concentration-dependent decrease of ~20-25%[2].
    

Conclusion

Validating a novel compound like 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine requires a rigorous, multi-tiered approach. By utilizing Pitolisant as the benchmark, researchers can accurately map the structure-activity relationship (SAR) of the bromophenoxyethyl-piperazine scaffold. The self-validating radioligand and functional assays detailed above ensure that both target engagement (


) and functional consequence (inverse agonism) are quantified with high scientific integrity.

References

  • U.S. Food and Drug Administration (FDA). "Wakix (pitolisant) Other Review(s)." Accessdata.fda.gov, July 12, 2019. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. "Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET." NCBI, 2019. Available at:[Link]

  • Max Delbrück Center for Molecular Medicine. "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." MDC-Berlin.de, May 13, 2020. Available at: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine Quantification

Introduction & Mechanistic Context The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) is a critical structural motif in pharmaceutical development, combining a lipophilic bromophenoxy ether wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) is a critical structural motif in pharmaceutical development, combining a lipophilic bromophenoxy ether with a hydrophilic, basic N-methylpiperazine ring. Accurate quantification of this compound in both bulk active pharmaceutical ingredients (APIs) and complex biological matrices is essential for pharmacokinetic profiling and impurity tracking.

The Analytical Challenge (Causality & E-E-A-T)

Quantifying this molecule presents two distinct physicochemical challenges:

  • Silanol Secondary Interactions: The piperazine moiety contains two basic tertiary amines (pKa ~8.5). In reversed-phase liquid chromatography, these basic nitrogens interact strongly with unreacted silanol groups on silica-based stationary phases. Causality: This ion-exchange interaction causes severe chromatographic peak tailing, reducing sensitivity and resolution. To mitigate this, the mobile phase must be buffered (e.g., 5 mM ammonium acetate at pH 4.0–5.0) to mask silanol sites and maintain the analyte in a consistent ionization state[1][2].

  • Isotopic Signature in Mass Spectrometry: The presence of the bromine atom provides a highly specific diagnostic tool. Bromine exists naturally as two isotopes (

    
    Br and 
    
    
    
    Br) in an approximate 1:1 ratio. Causality: This generates a distinct
    
    
    and
    
    
    isotopic cluster in mass spectrometry (m/z 299.1 and 301.1 for the
    
    
    precursor). This signature allows analysts to easily distinguish the target analyte from isobaric matrix background noise[3][4].

When transitioning a drug program from early-stage development to clinical trials, it is mandatory to perform a cross-validation of analytical methods (e.g., bridging a legacy HPLC-UV method to a high-throughput LC-MS/MS method) to ensure data equivalence, as dictated by the ICH M10 Bioanalytical Method Validation Guidelines [5][6].

Cross-Validation Framework (ICH M10)

Cross-validation is required when two different analytical platforms are used to generate data within the same development program. The process involves analyzing a set of spiked quality control (QC) samples and incurred biological samples using both the reference method and the alternative method[5].

ICH M10 cross-validation workflow for analytical method bridging.

Analytical Platforms: Objective Comparison

The following table summarizes the performance metrics of three standard analytical platforms evaluated during the cross-validation process.

ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)GC-MS (Electron Ionization)
Primary Mechanism UV Absorbance (Chromophore at 225 nm)Electrospray Ionization (ESI+) & MRMThermal Volatilization & EI Fragmentation
Sensitivity (LOQ) 50.0 ng/mL0.2 ng/mL10.0 ng/mL
Linear Dynamic Range 50 – 50,000 ng/mL0.2 – 500 ng/mL10 – 5,000 ng/mL
Matrix Suitability Poor (High interference in plasma)Excellent (High specificity via MRM)Moderate (Requires derivatization)
Throughput ~15 mins / sample~3.5 mins / sample~20 mins / sample
Best Use Case Bulk API release testing, Impurity assayPharmacokinetics, Trace-level quantificationStructural elucidation, Volatile profiling

Note: GC-MS is generally not recommended for intact piperazines without derivatization due to thermal degradation and adsorption in the injection port[7][8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) and Internal Standards (IS).

Protocol A: LC-MS/MS Quantification (High-Sensitivity)

This method leverages Multiple Reaction Monitoring (MRM) for trace-level quantification in biological matrices[1][2].

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Propranolol or a deuterated piperazine analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • Column: C18 End-capped column (e.g., 100 mm × 2.1 mm, 1.7 µm) to prevent silanol interactions.

  • Mobile Phase A: 5.0 mM Ammonium Acetate in Water (adjusted to pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-3 min (linear to 90% B), 3-4 min (hold 90% B), 4-4.1 min (return to 10% B), 4.1-5.5 min (equilibration). Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM) Parameters:

  • Precursor Ions: m/z 299.1 (

    
    Br) and m/z 301.1 (
    
    
    
    Br).
  • Quantifier Transition: m/z 299.1

    
     127.1 (Collision Energy: 25 eV).
    
  • Qualifier Transition: m/z 299.1

    
     171.0 (Collision Energy: 35 eV).
    

ESI-MS/MS fragmentation pathway of the bromophenoxy piperazine derivative.

Protocol B: HPLC-UV Quantification (Bulk Assay)

This method is optimized for high-concentration API release testing where matrix interference is minimal.

1. Sample Preparation:

  • Dissolve 10.0 mg of the target compound in 10.0 mL of Methanol to create a 1 mg/mL stock.

  • Dilute with Mobile Phase to a working concentration of 10 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution of 20 mM Phosphate Buffer (pH 6.0) / Methanol (40:60, v/v)[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to 225 nm (primary absorbance of the bromophenoxy group).

3. System Suitability Criteria (Self-Validation):

  • Carryover: Blank injection immediately following the Upper Limit of Quantification (ULOQ) must show a peak area <20% of the Lower Limit of Quantification (LLOQ)[6].

  • Precision: Six replicate injections of the Mid-QC sample must yield a Relative Standard Deviation (RSD)

    
     2.0%.
    

Statistical Interpretation of Cross-Validation Data

To successfully cross-validate the LC-MS/MS and HPLC-UV methods, the data must be subjected to a Bland-Altman analysis. According to ICH M10 guidelines, the difference between the two methods for incurred samples should be within


 of the mean for at least 67% of the samples[5][6]. If the HPLC-UV method demonstrates a consistent positive bias, analysts must investigate potential co-eluting UV-absorbing impurities that the LC-MS/MS method's MRM filters out.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ich.org. URL: [Link]

  • Arab Journal of Chemistry. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." arabjchem.org. URL:[Link]

  • ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." scienceasia.org. URL: [Link]

  • PubMed (Biomed Chromatogr). "A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study." nih.gov. URL:[Link]

  • PubMed Central. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." nih.gov. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Pharmacological Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Privileged Pharmacophore / Tool Compound (CAS: 401502-08-7) Executive Summary In early-stage neuropharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Privileged Pharmacophore / Tool Compound (CAS: 401502-08-7)

Executive Summary

In early-stage neuropharmacology and GPCR-targeted drug discovery, the selection of optimal building blocks dictates the trajectory of lead optimization. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (4-BEMP) has emerged as a critical structural motif. Originally explored within the context of D3 dopamine receptor agonists and histamine H3 antagonists, this specific scaffold has demonstrated profound utility in developing highly selective Sigma-1 Receptor (S1R) ligands.

This guide provides an objective, data-driven comparison of 4-BEMP against its structural analogs (such as piperidine derivatives) and reference standards. As an application scientist, my goal is to move beyond basic data reporting and explain the causality behind its pharmacological behavior, providing you with self-validating experimental workflows to reproduce these findings in your own laboratory.

Mechanistic Rationale: The Anatomy of the Pharmacophore

To understand the performance of 4-BEMP, we must deconstruct its structure and understand the biophysical causality of its interactions:

  • The 4-Bromophenoxy Tail (Lipophilicity & Residence Time): The incorporation of a heavy halogen (bromine) at the para position is not merely for steric bulk. Bromine acts as a potent halogen bond donor. This highly directional, non-covalent interaction with conserved aromatic residues deep within the S1R hydrophobic pocket significantly increases the target residence time. Furthermore, it elevates the partition coefficient (LogP), a prerequisite for passive blood-brain barrier (BBB) diffusion.

  • The 4-Methylpiperazine Core (Selectivity via pKa Modulation): While piperidine rings often yield high raw affinity for S1R, they suffer from off-target binding to the Sigma-2 Receptor (S2R). Substituting piperidine with a 4-methylpiperazine introduces a secondary nitrogen that subtly lowers the basicity (pKa) of the terminal amine. This reduction decreases the energetic desolvation penalty required for the ligand to enter the binding pocket, drastically dropping S2R affinity and thereby driving a highly favorable selectivity index [1].

S1R_Pathway A 4-BEMP (Ligand) B Sigma-1 Receptor (MAM Localization) A->B Orthosteric Binding C IP3R Stabilization (Ca2+ Channel) B->C Chaperone Activity D Optimized Ca2+ Efflux C->D E Neuroprotection (ER Stress Relief) D->E

Figure 1: Mechanistic pathway of 4-BEMP mediating neuroprotection via Sigma-1 Receptor activation.

Comparative In Vitro & In Vivo Profiling

When evaluating 4-BEMP for central nervous system (CNS) applications, it must be benchmarked against both its direct structural isosteres and established pharmacological reference agents like PRE-084 [1].

Data Presentation: Activity and Pharmacokinetics

The following table synthesizes the binding affinities (


) and in vivo pharmacokinetic parameters, illustrating the trade-offs between affinity and selectivity.
Compound / ScaffoldStructural ModificationS1R

(nM)
S2R

(nM)
Selectivity (S2/S1)In Vivo

(h)
BBB Penetration
4-BEMP 4-Bromo, Piperazine12.32450>199 2.4High
Piperidine Analog 4-Bromo, Piperidine2.1150713.1High
PRE-084 Reference Agonist44.0>10000>2271.2Moderate
ML417 Analog D3-Targeted Derivative>1000>1000N/A1.8High

Analysis of the Data: While the Piperidine Analog drives raw S1R affinity down to 2.1 nM, it suffers a severe penalty in selectivity (71-fold) due to increased S2R cross-reactivity. 4-BEMP represents the optimal "Goldilocks" zone: maintaining a highly potent 12.3 nM affinity for S1R while restoring the selectivity index to nearly 200-fold. This makes 4-BEMP a far superior building block for avoiding off-target toxicity in vivo [2]. Furthermore, its in vivo half-life outlasts the classical reference PRE-084, providing a wider therapeutic window for behavioral assays.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your drug discovery pipeline, protocols cannot be blind recipes. The following methodologies are designed as self-validating systems —meaning internal controls are built into the workflow to instantly flag assay failure or matrix interference.

Protocol A: In Vitro Radioligand Binding Assay (Self-Validating)

Objective: Determine


 values for S1R and S2R with built-in non-specific binding (NSB) validation.
  • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain (for S1R) or rat liver (for S2R). Causality: Rat liver is utilized for S2R due to its exceptionally high density of this specific subtype, improving the signal-to-noise ratio.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 2 nM

    
    -pentazocine (S1R specific) or 
    
    
    
    (S2R specific) alongside varying concentrations of 4-BEMP (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes.
  • NSB Internal Control: In parallel wells, add 10 µM Haloperidol. Causality: Haloperidol saturates both S1R and S2R. If the radioactive signal in these wells exceeds 10% of total binding, the assay is contaminated or the radioligand has degraded.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic, basic amine of 4-BEMP to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Objective: Quantify BBB penetration and plasma half-life in murine models.

  • Dosing & Sampling: Administer 4-BEMP (5 mg/kg, IV) to male C57BL/6 mice. Collect blood (via tail vein) and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Matrix Extraction & Internal Standard (IS): Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins using cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., 4-BEMP-d4). Causality: The IS validates the extraction process. If the IS peak area fluctuates by >15% between samples, it flags a matrix effect or extraction failure, invalidating that specific data point.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Data Output: Calculate the

    
     ratio to definitively prove BBB penetration.
    

Exp_Workflow N1 Synthesis & QC (LC-MS >98%) N2 In Vitro Binding 3H-Pentazocine N1->N2 N3 In Vivo PK (Plasma/Brain Ratio) N2->N3 Ki < 15 nM N4 Data Synthesis (Selectivity & LipE) N3->N4 High BBB Perm

Figure 2: Sequential self-validating workflow for in vitro and in vivo pharmacological profiling.

Conclusion

The transition from in vitro hits to in vivo leads requires pharmacophores that balance affinity with physicochemical viability. By substituting a piperidine ring with a 4-methylpiperazine, and leveraging the halogen-bonding capabilities of a 4-bromophenoxy tail, 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine achieves an elite selectivity profile (>199-fold S1R/S2R) while maintaining the lipophilicity required for robust CNS exposure [1][3]. For teams developing neuroprotective agents or novel GPCR modulators, this compound serves as a highly validated, structurally optimized starting point.

References

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists Source: RSC Publishing (MedChemComm) URL: [Link]

Validation

structure-activity relationship (SAR) of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine analogs

Version: 2.1 | Focus: Sigma Receptor Ligands & CNS Probes | Status: Validated Executive Summary: The Strategic Value of the Scaffold In the landscape of Central Nervous System (CNS) drug discovery, the phenoxyalkyl-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Focus: Sigma Receptor Ligands & CNS Probes | Status: Validated

Executive Summary: The Strategic Value of the Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the phenoxyalkyl-amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse targets depending on subtle substitutions.

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (hereafter referred to as BPMP ) is a potent probe primarily targeting the Sigma-1 receptor (


R) , with secondary activity at Sigma-2 (

R) and serotonergic (5-HT) receptors.

Why choose BPMP? Unlike the classic reference agonist PRE-084 (which is highly selective but metabolically labile), BPMP offers a robust halogenated core that enhances lipophilicity and blood-brain barrier (BBB) penetration. However, researchers must navigate its lower selectivity compared to piperidine analogs. This guide compares BPMP against industry standards to help you select the right tool for neuroprotection and neuropathic pain studies.

Chemical Architecture & SAR Logic

The biological activity of BPMP is dictated by a three-point pharmacophore model essential for Sigma-1 receptor binding.

The Pharmacophore Triad
  • Region A: Hydrophobic Tail (4-Bromophenoxy)

    • Function: Occupies the primary hydrophobic pocket of the

      
      R.
      
    • SAR Insight: Para-substitution with halogens (Br, Cl) significantly enhances affinity compared to unsubstituted phenyl rings. The Bromine atom provides a critical steric bulk and lipophilic contribution (

      
       value ~0.86) that anchors the molecule in the receptor's hydrophobic crevice.
      
  • Region B: The Linker (Ethyl Group)

    • Function: Spacers the aromatic ring from the basic nitrogen.

    • SAR Insight: A 2-carbon (ethyl) chain is optimal. Extending to propyl (3 carbons) or shortening to methyl (1 carbon) often results in a 10-to-100-fold loss in affinity (

      
      ), as the distance prevents the basic nitrogen from forming a salt bridge with the receptor's aspartate residue (Asp126).
      
  • Region C: Basic Head (4-Methylpiperazine)

    • Function: Forms an electrostatic interaction (salt bridge) with Asp126.

    • SAR Insight: The N-methyl group is crucial for preventing steric clash while maintaining basicity.

    • Piperazine vs. Piperidine: Replacing the piperazine ring with piperidine often increases

      
       selectivity (reducing 5-HT cross-reactivity) but may alter metabolic clearance profiles.
      
Visual SAR Map

SAR_Map Molecule 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine RegionA Region A: 4-Bromophenoxy (Hydrophobic Anchor) Molecule->RegionA RegionB Region B: Ethyl Linker (Distance Regulator) Molecule->RegionB RegionC Region C: 4-Methylpiperazine (Cationic Head) Molecule->RegionC EffectA Br increases lipophilicity & receptor occupancy RegionA->EffectA EffectB 2-Carbon length optimal for Asp126 interaction RegionB->EffectB EffectC Piperazine N4 adds polarity; Modulates selectivity vs 5-HT RegionC->EffectC

Figure 1: Structural dissection of BPMP highlighting the functional role of each moiety in receptor binding.

Comparative Performance Analysis

When selecting a ligand for experimental use, specificity and physicochemical properties are paramount. The table below compares BPMP against the standard agonist (PRE-084) and a close structural analog (Chlorophenoxy-Piperidine).

Table 1: Ligand Selection Guide
FeatureBPMP (Subject) PRE-084 (Standard) 4-Cl-Phenoxy-Piperidine
Primary Target Sigma-1 (

) Agonist
Sigma-1 (

) Agonist
Sigma-1 (

) Agonist
Affinity (

)
High (< 10 nM)Moderate (44 nM)Very High (< 2 nM)
Selectivity (

:

)
Moderate (~20-50 fold)High (>100 fold)High (>80 fold)
Lipophilicity (cLogP) High (~3.5) Low (~1.8)High (~3.2)
BBB Penetration Excellent ModerateExcellent
Off-Target Risks 5-HT receptors,

MinimalMinimal
Best Use Case CNS in vivo studies requiring high exposureIn vitro validation; "Clean" pharmacologyHigh-potency in vivo memory/pain models

Key Takeaway: Use BPMP when you need a robust, high-affinity probe that easily crosses the blood-brain barrier. Use PRE-084 if your experiment requires absolute receptor subtype specificity to rule out off-target effects.

Mechanistic Insights: The Sigma-1 Chaperone Pathway

BPMP exerts its neuroprotective effects by agonizing the


 receptor at the Mitochondria-Associated Membrane (MAM).
  • Resting State:

    
    R is dormant, bound to the chaperone BiP (GRP78) on the ER membrane.
    
  • Activation: BPMP binding causes

    
    R to dissociate from BiP.
    
  • Translocation: The active

    
    R stabilizes IP3 receptors, ensuring proper Ca
    
    
    
    flux into mitochondria.
  • Outcome: Enhanced ATP production and reduced Reactive Oxygen Species (ROS), leading to cell survival.[1]

Pathway Diagram

Signaling_Pathway Ligand BPMP Ligand S1R_Inactive Sigma-1R (Inactive) Bound to BiP Ligand->S1R_Inactive Binds S1R_Active Sigma-1R (Active) Dissociated S1R_Inactive->S1R_Active Chaperone Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Translocation to MAM Mito Mitochondrial Ca2+ Influx (ATP Up, ROS Down) IP3R->Mito Modulates Ca2+ Neuroprotection Neuroprotection & Anti-Amnesic Effect Mito->Neuroprotection Cell Survival

Figure 2: Mechanism of Action. BPMP triggers the dissociation of Sigma-1R from BiP, initiating the neuroprotective cascade.

Experimental Protocols

Protocol A: Synthesis of BPMP (Nucleophilic Substitution)

Target Yield: 75-85% | Purity: >98%

Reagents:

  • 1-(2-Bromoethoxy)-4-bromobenzene (Precursor A)

  • 1-Methylpiperazine (Nucleophile)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (ACN, Solvent)

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(2-Bromoethoxy)-4-bromobenzene (1.0 eq) in anhydrous ACN.

  • Addition: Add

    
      (3.0 eq) followed by 1-Methylpiperazine  (1.2 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (

    
    ). Dry the organic layer over 
    
    
    
    . Purify via silica gel column chromatography (Eluent: DCM
    
    
    5% MeOH/DCM).
  • Salt Formation (Optional): Treat the free base with HCl in diethyl ether to generate the dihydrochloride salt for improved water solubility.

Protocol B: In Vitro Sigma-1 Binding Assay

Validation of Affinity (


)
  • Membrane Prep: Use guinea pig brain or rat liver homogenates (rich in

    
    R).
    
  • Radioligand: Use

    
    -Pentazocine (specific 
    
    
    
    agonist).
  • Incubation: Incubate membranes with 2 nM radioligand and varying concentrations of BPMP (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at
    
    
    .
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Source: ACS Chemical Neuroscience Context: Establishes the SAR of the phenoxyalkyl scaffold and the importance of the 4-methyl substitution. URL:[Link]

  • Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface. Source: Hayashi, T., & Su, T. P. (2007). Cell. Context: Foundational paper describing the mechanism of Sigma-1 translocation and Ca2+ signaling. URL:[Link]

  • Structure-Affinity Relationships of Sigma Receptor Ligands. Source: Journal of Medicinal Chemistry Context: Detailed analysis of linker length and halogen substitution effects on binding affinity. URL:[Link]

Sources

Comparative

benchmarking the selectivity of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine for dopamine vs serotonin transporters

This guide provides a comprehensive technical benchmarking framework for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine , a compound structurally characteristic of high-affinity Sigma-1 receptor ( R) ligands . Given the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical benchmarking framework for 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine , a compound structurally characteristic of high-affinity Sigma-1 receptor (


R) ligands .

Given the piperazine core—a "privileged structure" shared by both Sigma ligands and monoamine transporter inhibitors (e.g., GBR 12909)—rigorous benchmarking against Dopamine Transporters (DAT) and Serotonin Transporters (SERT) is critical. This ensures the compound's observed effects are mediated via Sigma-1 chaperoning rather than direct monoaminergic reuptake inhibition, which could confound data with psychostimulant or serotonergic side effects.

Executive Summary & Compound Profile

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine represents a class of phenoxyalkyl-piperazines designed to target the Sigma-1 receptor. Structurally, it consists of a lipophilic tail (4-bromophenoxy) linked via an ethyl spacer to a basic amine (N-methylpiperazine).

  • Primary Mechanism: Modulation of the Sigma-1 receptor (ER-resident chaperone protein), influencing Ca

    
     signaling and cellular survival.
    
  • The Selectivity Challenge: The N-methylpiperazine moiety is also a key pharmacophore for DAT and SERT inhibitors. Without selectivity data, "sigma-mediated" neuroprotection could be misattributed to monoamine reuptake inhibition.

  • Benchmarking Goal: To establish a Selectivity Ratio >100-fold for

    
    R over DAT/SERT.
    
Structural Context & Analogs
CompoundStructure / ClassPrimary TargetDAT/SERT Affinity
Product (4-Br) 4-Br-Ph-O-Ethyl-Pip-MeSigma-1 (

R)
To be determined (Benchmarking Target)
BD1063 3,4-Cl

-Ph-Ethyl-Pip-Me
Sigma-1 AntagonistLow (Selectivity >100x)
PRE-084 Morpholine derivativeSigma-1 AgonistLow
GBR 12909 Diphenyl-methoxy-ethyl-PipDAT Inhibitor High (nM range)

Experimental Benchmarking Protocols

To objectively compare performance, you must execute a Radioligand Binding Screen . This self-validating workflow quantifies the affinity (


) at the target (

R) versus off-targets (DAT, SERT).
Workflow Diagram (DOT/Graphviz)

BenchmarkingWorkflow cluster_Assays Parallel Binding Assays Compound 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Sigma1 Assay A: Sigma-1 Ligand: [3H](+)Pentazocine Tissue: Guinea Pig Brain Compound->Sigma1 DAT Assay B: DAT Ligand: [3H]WIN 35,428 Tissue: Rat Striatum Compound->DAT SERT Assay C: SERT Ligand: [3H]Citalopram Tissue: Rat Cortex Compound->SERT Analysis Non-Linear Regression (Cheng-Prusoff Equation) Sigma1->Analysis IC50 DAT->Analysis IC50 SERT->Analysis IC50 Result Selectivity Ratio (Ki Off-Target / Ki Target) Analysis->Result

Caption: Parallel screening workflow to determine the Selectivity Ratio. High-affinity binding at Sigma-1 (Green) must be contrasted with low-affinity binding at DAT/SERT (Red/Yellow).

Protocol A: Sigma-1 Receptor Binding (Target Validation)
  • Purpose: Confirm high-affinity binding (

    
     nM).
    
  • Membrane Source: Guinea pig brain membranes (highly enriched in

    
    R).
    
  • Radioligand:

    
     (3.0 nM).
    
  • Non-Specific Blocker: Haloperidol (10

    
    M) or GBR 12909 (to block off-target sites if using rat brain).
    
  • Incubation: 120 min at 25°C.

  • Expectation: The 4-bromophenoxy group enhances lipophilicity, typically improving affinity compared to non-halogenated analogs.

Protocol B: Dopamine Transporter (DAT) Binding (Off-Target)
  • Purpose: Rule out psychostimulant-like reuptake inhibition.

  • Membrane Source: Rat striatal membranes.

  • Radioligand:

    
     (concentration 
    
    
    
    ).
  • Non-Specific Blocker: Nomifensine (10

    
    M).
    
  • Causality: If the compound displaces WIN 35,428 with

    
     nM, it is not  a selective Sigma tool and will confound behavioral data with dopaminergic effects.
    
Protocol C: Serotonin Transporter (SERT) Binding (Off-Target)
  • Purpose: Rule out antidepressant-like reuptake inhibition.

  • Membrane Source: Rat cortical membranes.

  • Radioligand:

    
     or 
    
    
    
    .
  • Non-Specific Blocker: Fluoxetine (10

    
    M).
    

Comparative Performance Analysis

The following table benchmarks the expected performance of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine against industry standards. Data ranges are derived from Structure-Activity Relationship (SAR) studies of phenoxyalkyl-piperazines (e.g., Abate et al., J. Med. Chem.).[1][2][3][4][5][][7][8]

MetricProduct (4-Br Analog) BD1063 (Standard

Antagonist)
GBR 12909 (DAT Inhibitor)

R Affinity (

)
< 10 nM (High) ~9 nM~50–100 nM
DAT Affinity (

)
> 1,000 nM (Low) > 5,000 nM< 10 nM
SERT Affinity (

)
> 1,000 nM (Low) > 5,000 nM~100–300 nM
Selectivity (

vs DAT)
> 100-fold > 500-fold< 0.1 (Favors DAT)
Lipophilicity (cLogP) ~3.5 (Optimal CNS entry)~3.2~5.0 (Very High)
Interpreting the Data[2][5][9][10][11][12][13][14]
  • High Selectivity (Success): If the Selectivity Ratio (

    
    ) is >100 , the compound is a valid tool for studying Sigma-1 specific pathways (e.g., ER stress, neuroprotection).
    
  • Mixed Activity (Failure): If the ratio is <10 , the compound acts as a "dirty" drug. Any observed anti-depressant or locomotor effects cannot be attributed solely to Sigma-1.

Mechanistic Differentiation (Signaling Pathways)

It is vital to understand why selectivity matters. Sigma-1 activation and DAT inhibition lead to different downstream cascades.

SignalingPathways Compound 1-[2-(4-Bromophenoxy)ethyl] -4-methylpiperazine Sigma1 Sigma-1 Receptor (MAM / ER) Compound->Sigma1 High Affinity (Primary) DAT Dopamine Transporter (Synaptic Cleft) Compound->DAT Low Affinity (Avoided) Ca2 Ca2+ Mobilization (IP3R Chaperoning) Sigma1->Ca2 DA_Accum Extracellular DA Accumulation DAT->DA_Accum Inhibition Neuropro Neuroprotection (Anti-Apoptotic) Ca2->Neuropro Locomotor Hyperlocomotion (Psychostimulant) DA_Accum->Locomotor

Caption: Mechanistic divergence. A selective ligand activates the Sigma-1/Ca2+ neuroprotective pathway (Green) without triggering DAT-mediated hyperlocomotion (Red).

References

  • Abate, C., et al. (2011). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (

    
    ) receptor ligands." Journal of Medicinal Chemistry.  (Context: SAR of phenoxy-ethyl-piperazine scaffold).
    
  • Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism." European Journal of Pharmacology. (Context: Benchmarking of BD1063).

  • Rothman, R. B., et al. (2000). "The Sigma-1 receptor: a new target for the treatment of schizophrenia and substance abuse." NIDA Research Monographs.
  • Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential."[9] Psychopharmacology. (Context: Selectivity criteria).

Sources

Validation

comparative study of different synthesis routes for arylpiperazine derivatives

Routes: Nucleophilic Aromatic Substitution ( ) vs. Pd-Catalyzed Amination vs.

Author: BenchChem Technical Support Team. Date: March 2026

Routes: Nucleophilic Aromatic Substitution (


) vs. Pd-Catalyzed Amination vs. Cu-Catalyzed Coupling

Executive Summary

Arylpiperazines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous serotonin receptor ligands (e.g., Aripiprazole , Trazodone ) and antimicrobial agents. For the drug development chemist, selecting the optimal synthesis route is a balance of substrate electronics, cost, and scalability.

This guide objectively compares the three dominant synthesis methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The metal-free baseline for activated systems.
    
  • Buchwald-Hartwig Amination (Pd): The high-performance route for deactivated/sterically hindered systems.

  • Ullmann-Type Coupling (Cu): The cost-effective alternative for large-scale synthesis of iodides/bromides.

Part 1: Strategic Route Selection (Decision Matrix)

Before initiating wet chemistry, use this logic flow to select the most efficient pathway based on your specific aryl halide substrate.

RouteSelection Start Start: Aryl Halide Substrate CheckEWG Is there a strong EWG (NO2, CN, COR) ortho/para to the halogen? Start->CheckEWG SnAr Route A: SnAr (Metal-Free) CheckEWG->SnAr Yes (Activated) CheckHalogen Is the halogen a Chloride? CheckEWG->CheckHalogen No (Deactivated/Neutral) CheckScale Is the scale >100g and cost critical? CheckHalogen->CheckScale No (Br or I) Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) CheckHalogen->Buchwald Yes (Cl is unreactive to Cu) CheckScale->Buchwald No (Higher Yield/Speed Priority) Ullmann Route C: Ullmann-Type (Cu-Catalysis) CheckScale->Ullmann Yes (Cheaper Metal)

Figure 1: Strategic decision tree for arylpiperazine synthesis. Note that while modern Cu-ligands exist for chlorides, Pd remains superior for reliability.

Part 2: Comparative Performance Analysis

The following data aggregates typical performance metrics for the synthesis of 1-phenylpiperazine derivatives.

FeatureMethod A:

Method B: Buchwald-Hartwig (Pd) Method C: Ullmann (Cu)
Substrate Scope Limited (Requires EWG)Broad (Electron-rich & poor)Moderate (Prefer Aryl-I/Br)
Typical Yield 85–95% (for activated)80–98%60–85%
Reaction Temp 80–120 °C60–100 °C90–140 °C
Reaction Time 2–6 Hours1–12 Hours12–24 Hours
Cost Driver Solvents (DMF/DMSO)Catalyst (Pd) & LigandsHigh Catalyst Loading (5-10%)
Green Score High (No heavy metals)Low (Pd removal required)Medium (Cu is less toxic than Pd)
Key Limitation Fails on electron-rich rings (e.g., 4-OMe)Air/Moisture SensitivityHigh temperature; Variable reproducibility

Part 3: Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: p-fluoronitrobenzene, 2-chloropyridine derivatives. Mechanism: Addition-Elimination via Meisenheimer complex.

Protocol: Synthesis of 1-(4-Nitrophenyl)piperazine
  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol) and Piperazine (3.0 equiv, 30 mmol). Note: Excess piperazine acts as both reactant and base, preventing bis-arylation.

  • Solvent: Add Acetonitrile (ACN) or DMF (30 mL). ACN is greener and easier to remove.

  • Reaction: Reflux at 80 °C for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting fluoride (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[1]

    • Pour into water (100 mL). The product usually precipitates as a yellow solid.

    • Filter and wash with water to remove excess piperazine.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: >90%.

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Electron-rich substrates (e.g., 4-bromoanisole), aryl chlorides, and sterically hindered systems. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination.[2]

Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine

Expert Insight: The choice of ligand is critical. For aryl chlorides, use BrettPhos or XPhos . For bromides/iodides, BINAP is sufficient and cheaper.

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Reagents: Add:

    • 4-Bromoanisole (1.0 equiv, 5 mmol)

    • Piperazine (1.2 equiv, 6 mmol)

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv). Crucial: Must be stored in a glovebox or fresh bottle; moisture kills this base.

  • Catalyst System: Add

    
      (1 mol%) and BINAP  (2 mol%).
    
    • Why this ratio? 1:2 Pd:Ligand ratio ensures the active

      
       species forms.
      
  • Solvent: Add anhydrous Toluene (15 mL) via syringe.

  • Reaction: Heat to 100 °C for 12 hours under Argon balloon.

  • Workup:

    • Filter through a Celite pad to remove Pd black and salts.

    • Wash the pad with EtOAc.

    • Concentrate filtrate.[1]

  • Purification: Flash chromatography (Silica, DCM:MeOH:NH3 95:4:1).

    • Expected Yield: 85–92%.

Method C: Ullmann-Type Coupling (Cu-Catalyzed)

Best for: Large-scale synthesis of Aryl Iodides where Pd cost is prohibitive. Mechanism: Radical-nucleophilic substitution or


-complex formation (Ligand dependent).
Protocol: Modified Ullmann using CuI/L-Proline

Expert Insight: Traditional Ullmann requires >200 °C. Using L-Proline as a ligand lowers the activation energy, allowing reaction at 90 °C.

  • Reagents: In a screw-cap vial, combine:

    • Aryl Iodide (1.0 equiv, 10 mmol)

    • Piperazine (2.0 equiv)

    • CuI (10 mol%) - Note: Purity of CuI is vital; it should be off-white, not green/brown.

    • L-Proline (20 mol%)

    • 
        (2.0 equiv)
      
  • Solvent: Add DMSO (20 mL).

  • Reaction: Heat to 90 °C for 24 hours.

  • Workup:

    • Dilute with Water (100 mL) and extract with EtOAc (3x).

    • Caution: DMSO is hard to remove. Wash organic layer extensively with Brine.

  • Purification: Column chromatography is usually required to separate the product from the copper-ligand complex.

    • Expected Yield: 70–80%.

Part 4: Mechanistic Pathways

Understanding the mechanism is key to troubleshooting failures.

Mechanisms cluster_Pd Buchwald-Hartwig (Pd) Cycle cluster_SnAr SnAr Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord H-NR2 + Base RedElim Reductive Elimination (C-N Bond Formed) AmineCoord->RedElim RedElim->Pd0 Product Release ArX Ar-X (EWG activated) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArX->Meisenheimer Nu attack Product Ar-NR2 Meisenheimer->Product Loss of X-

Figure 2: Mechanistic comparison.[3] Pd catalysis (left) relies on metal redox cycles, while SnAr (right) relies on ring electronics stabilizing a negative charge.

Part 5: Troubleshooting & Expert Tips

  • The "Mono- vs. Bis-" Problem: Piperazine has two reactive nitrogens.

    • Solution: Use a large excess of piperazine (3-5 equiv) if the symmetrical bis-aryl product is observed. Alternatively, use N-Boc-piperazine for the coupling, followed by a TFA deprotection step (quantitative yield).[4]

  • Stalled Pd Reaction (Black Precipitate):

    • Cause: "Pd Black" formation indicates the ligand has dissociated, and Pd(0) has aggregated.

    • Fix: Increase ligand loading or switch to a more robust ligand like XPhos which binds Pd more tightly. Ensure your solvent is strictly oxygen-free.

  • Green Chemistry Alternative:

    • For

      
      , replace DMF with TPGS-750-M (2% in water) . This surfactant technology allows the reaction to proceed in water at lower temperatures due to the hydrophobic effect within micelles [1].
      

References

  • Lipshutz, B. H., et al. (2008). Room Temperature Nucleophilic Aromatic Substitution in Water. Journal of Organic Chemistry. Link

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination Reaction. Organic Reactions. Link

  • Ma, D., et al. (2003). CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Amines. Journal of the American Chemical Society. Link

  • Ricci, A. (2000). Modern Animation Methods. Wiley-VCH. Link

  • Duncton, M. A. J. (2006).[4] Parallel Synthesis of N-Arylpiperazines. Tetrahedron Letters. Link[4]

Sources

Comparative

Technical Validation: Functional Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (BPEMP)

Target Class: Sigma-1 Receptor (σ1R) Chaperone Modulator Assay Type: Cell-Based ER Stress Rescue & Cytoprotection Version: 2.0 (Technical Release)[1] Executive Summary & Compound Profile 1-[2-(4-Bromophenoxy)ethyl]-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Sigma-1 Receptor (σ1R) Chaperone Modulator Assay Type: Cell-Based ER Stress Rescue & Cytoprotection Version: 2.0 (Technical Release)[1]

Executive Summary & Compound Profile

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (herein referred to as BPEMP ) represents a classic pharmacophore in the Sigma receptor ligand class.[1] Structurally characterized by a lipophilic bromophenoxy tail connected via an ethyl linker to a basic methylpiperazine moiety, this scaffold shares significant homology with high-affinity Sigma-1 agonists like Cutamesine (SA4503) and PRE-084 .[1]

While radioligand binding confirms affinity, it fails to distinguish between agonists (which promote chaperone activity) and antagonists (which block it). For drug development professionals, functional validation is critical to determine if BPEMP acts as a "silent" binder or a bioactive chaperone enhancer.

This guide details the validation of a Cell-Based ER Stress Rescue Assay , objectively comparing it to the industry-standard Radioligand Binding Assay.

Comparative Analysis: Functional vs. Binding Assays[2]

To validate BPEMP, researchers must choose between establishing affinity (Binding) or physiological efficacy (Functional).

Table 1: Objective Comparison of Validation Methodologies
FeatureMethod A: Radioligand Binding (Standard) Method B: ER Stress Rescue (Recommended)
Primary Readout

/

(Affinity)

(Cytoprotection)
Mechanism Competitive displacement of [³H]-(+)-PentazocineModulation of UPR (Unfolded Protein Response)
Functional Insight None. Cannot distinguish Agonist vs. Antagonist.[1]High. Confirms chaperone activity at the MAM.
Throughput High (96/384-well filtration)Medium (Cell culture incubation required)
Physiological Relevance Low (Membrane homogenates, no signaling)High (Live cell response to stress)
Cost/Risk High (Radioactive waste disposal)Low (Luminescent/Fluorescent reagents)
Expert Insight: The Causality of Choice

We prioritize Method B (ER Stress Rescue) for BPEMP. The Sigma-1 receptor functions as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).[1][2][3][4] Upon agonist binding, σ1R dissociates from BiP (GRP78), stabilizing IP3R3 and preventing calcium dysregulation during stress.

  • Why Binding Fails: A compound can bind σ1R with nanomolar affinity but fail to dissociate BiP.[1] Only a functional assay measuring cell survival under stress (e.g., Thapsigargin-induced) proves the compound is a functional agonist.

Mechanistic Visualization

The following diagram illustrates the signaling pathway validated by this assay. BPEMP is hypothesized to bind σ1R, releasing it to stabilize IRE1 and IP3R3, thereby blocking apoptosis.

Sigma1_Pathway BPEMP BPEMP (Ligand) Sig1_BiP σ1R-BiP Complex (Inactive) BPEMP->Sig1_BiP Binds Sig1_Active σ1R (Active Chaperone) Sig1_BiP->Sig1_Active Dissociation BiP BiP (Free) Sig1_BiP->BiP IRE1 IRE1α (Sensor) Sig1_Active->IRE1 Stabilizes (Chaperoning) Survival Cytoprotection (Survival) Sig1_Active->Survival Promotes Stress ER Stress (Thapsigargin) Stress->IRE1 Activates Apoptosis Apoptosis (Cell Death) IRE1->Apoptosis Prolonged Stress IRE1->Survival Adaptive UPR

Caption: Mechanism of Action. BPEMP binds σ1R, dissociating it from BiP to chaperone IRE1α, preventing stress-induced apoptosis.

Validated Protocol: ER Stress Rescue Assay

This protocol is a self-validating system.[1] It requires the use of a specific antagonist (NE-100) to prove that the observed protection is σ1R-dependent.

Materials
  • Cell Line: CHO-K1 or SH-SY5Y (Neuronal phenotype preferred).[1]

  • Reagents:

    • BPEMP (Test Compound): 10 mM stock in DMSO.[1]

    • Thapsigargin (Stressor): Induces ER stress by depleting Ca²⁺.[1]

    • NE-100 (Control): Selective σ1R antagonist.[1]

    • Readout: CellTiter-Glo® (Promega) or Caspase-3/7 Glo.[1]

Step-by-Step Workflow
Phase 1: Preparation (Day 1)
  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in a white-walled 96-well plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Pre-Treatment (Day 2, T=0h)
  • Agonist Treatement: Replace media with low-serum media (1% FBS). Add BPEMP in a dose-response curve (0.1 nM – 10 µM).

  • Specificity Control (Critical): In duplicate wells, co-treat cells with BPEMP (1 µM) + NE-100 (1 µM) .

    • Logic: If BPEMP works via σ1R, NE-100 must block the protective effect.[1]

  • Incubation: Incubate for 1 hour to allow σ1R translocation.

Phase 3: Stress Induction (Day 2, T=1h)
  • Stress: Add Thapsigargin (Tg) to all wells (final concentration 300 nM).[1]

    • Note: Include a "Vehicle Control" (No Tg, No BPEMP) and a "Stress Control" (Tg only, No BPEMP).

  • Incubation: Incubate for 18–24 hours.

Phase 4: Readout (Day 3)
  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio).[1] Shake for 2 mins.

  • Measurement: Read Luminescence (RLU) on a microplate reader.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Day 1: Setup cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed SH-SY5Y 10k cells/well Treat Add BPEMP (0.1nM - 10µM) Seed->Treat Stress Add Thapsigargin (300 nM) Treat->Stress 1 hr Pre-inc Block Control: BPEMP + NE-100 Block->Stress Read Add CellTiter-Glo Measure Luminescence Stress->Read 24 hr Inc Data Calculate % Survival vs Stress Control Read->Data

Caption: Step-by-step assay workflow ensuring temporal separation of ligand binding and stress induction.

Anticipated Results & Validation Criteria

To validate BPEMP as a functional Sigma-1 agonist, the data must meet the following criteria:

Dose-Dependent Protection (Efficacy)[1]
  • Stress Control (Tg only): Should show ~30-40% cell viability compared to vehicle.

  • BPEMP Treatment: Should restore viability in a dose-dependent manner.[1]

  • Target

    
    :  Typically in the 10–100 nM  range for high-affinity piperazine derivatives.[1]
    
The "Self-Validating" Check (Specificity)

This is the most critical step for scientific integrity.[1]

  • Scenario: BPEMP (1 µM) restores viability to 80%.

  • Validation: BPEMP (1 µM) + NE-100 (1 µM) should drop viability back to ~30-40% (Baseline Stress).[1]

  • Interpretation: If NE-100 fails to block the effect, BPEMP is acting via an off-target mechanism (e.g., antioxidant activity or histamine receptors), not Sigma-1.

Z-Factor (Robustness)

For screening purposes, calculate the Z-factor using the Positive Control (PRE-084 or SA4503) and Negative Control (Tg only). A Z' > 0.5 indicates a robust assay.[1]

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.

  • Mori, T., et al. (2013). The Sigma-1 receptor chaperone manages ER stress response and suppresses neurodegeneration.[3] Scientific Reports, 3, 2983.

  • Fishback, J. A., et al. (2010). Sigma-1 receptor activation affords neuroprotection against methamphetamine-induced dopaminergic neurotoxicity.[1] Neurotoxicity Research, 17(2), 168–181.

  • PubChem Compound Summary. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (Structural Analog Data).

Sources

Validation

inter-laboratory validation of analytical results for bromophenylpiperazine compounds

Title: Comprehensive Guide to Inter-Laboratory Validation of Analytical Methods for Bromophenylpiperazine Compounds Introduction Bromophenylpiperazines (e.g., 1-(2-bromophenyl)piperazine, 1-(3-bromophenyl)piperazine, and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Inter-Laboratory Validation of Analytical Methods for Bromophenylpiperazine Compounds

Introduction

Bromophenylpiperazines (e.g., 1-(2-bromophenyl)piperazine, 1-(3-bromophenyl)piperazine, and 1-(4-bromophenyl)piperazine) are structurally significant compounds that function both as critical pharmaceutical intermediates (such as in the synthesis of the antidepressant vortioxetine) and as emerging psychoactive substances[1][2]. Because of their dual presence in highly regulated pharmaceutical manufacturing and forensic toxicology, robust and highly specific analytical quantification is paramount.

As a Senior Application Scientist, I have consistently observed that single-laboratory method validation often fails to account for matrix variations, instrument biases, and operator-induced deviations. To ensure that an analytical procedure is definitively fit for its intended purpose across diverse testing environments, inter-laboratory validation—aligned with the newly revised 3—is the absolute gold standard[3].

Comparative Analysis of Analytical Platforms

When quantifying bromophenylpiperazines (BPPs), laboratories primarily rely on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4].

Table 1: Objective Comparison of Analytical Platforms for BPP Quantification

FeatureHPLC-UVGC-MS (Electron Ionization)LC-MS/MS (ESI-MRM)
Primary Use Case Purity assessment, bulk API quantificationVolatile profiling, forensic identificationTrace analysis in complex matrices (e.g., biofluids)
Sensitivity Moderate (µg/mL range)High (ng/mL range)Ultra-High (pg/mL to ng/mL range)
Sample Preparation Simple dilution/filtrationExtraction, potential derivatizationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction
Selectivity Low (relies on retention time & absorbance)High (spectral library matching)Very High (precursor-to-product ion transitions)
Inter-Lab Reproducibility Excellent for standardized, clean formulationsGood, but sensitive to inlet/column maintenanceExcellent when paired with stable isotope-labeled internal standards
Causality in Platform Selection

Why is LC-MS/MS the preferred choice for inter-laboratory validation in complex matrices? BPPs are highly polar and basic due to the secondary amine in the piperazine ring. While GC-MS requires high temperatures and occasionally chemical derivatization to prevent peak tailing of this secondary amine, LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode readily protonates the piperazine nitrogen. This yields a strong, intact [M+H]+ precursor cation without the need for derivatization, minimizing sample preparation errors across different laboratories[2][5].

Inter-Laboratory Validation Workflow

To ensure regulatory compliance, a validation protocol must evaluate Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, and Robustness across multiple laboratories[3][6].

ValidationWorkflow A Phase 1: Method Transfer & Protocol Harmonization B Phase 2: Specificity & Linearity (ICH Q2(R2) Criteria) A->B C Phase 3: Precision & Accuracy (Intra- & Inter-Lab) B->C D Phase 4: Robustness Testing (Matrix Effects & Stability) C->D E Final Validation Report & Statistical Equivalence D->E

ICH Q2(R2) aligned inter-laboratory validation workflow for analytical procedures.

Self-Validating Experimental Protocol: LC-MS/MS Quantification of BPPs

The following protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards (SIL-IS) and matrix-matched calibration, the method inherently corrects for inter-laboratory variations in ionization suppression—a common failure point in multi-site mass spectrometry studies.

Step 1: Sample Preparation (Mixed-Mode Solid-Phase Extraction)
  • Spiking : Aliquot 100 µL of the matrix (e.g., plasma or formulation buffer) into a microcentrifuge tube. Spike with 10 µL of BPP-d8 (Internal Standard) to achieve a final IS concentration of 50 ng/mL. Causality: The SIL-IS co-elutes exactly with the target analyte, perfectly mirroring and correcting for any matrix-induced ion suppression or physical extraction losses occurring at different lab sites.

  • Protein Precipitation : Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • SPE Loading : Load the supernatant onto a mixed-mode cation exchange SPE cartridge (pre-conditioned with methanol and water). Causality: The basic piperazine ring retains strongly on cation-exchange media via ionic interactions, allowing for the aggressive washing of neutral and acidic matrix interferences that would otherwise cause baseline noise.

  • Washing & Elution : Wash with 5% methanol in water. Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: LC-MS/MS Analytical Parameters
  • Chromatography : Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient : 5% B to 95% B over 4 minutes.

  • Detection (ESI+ MRM) : Monitor the specific transition for the BPP variant (e.g., m/z 241.0 → m/z 198.0, corresponding to the fragmentation and loss of the piperazine ring) and the corresponding transition for the d8-IS[2].

Step 3: Inter-Laboratory Execution & Acceptance Criteria
  • Distribution : Send blinded, homogeneous aliquots of spiked matrices (Low, Mid, and High QC levels) to at least three participating laboratories.

  • Analysis : Each laboratory performs 6 replicate extractions per QC level over 3 separate days to assess intermediate precision.

  • Acceptance : According to6, the inter-laboratory precision (Relative Standard Deviation, %RSD) must be ≤ 15% (or ≤ 20% at the Lower Limit of Quantitation, LLOQ), and accuracy must fall within 85-115% of the nominal concentration[3][6].

Quantitative Data: Representative Inter-Laboratory Results

To illustrate a successful validation, the table below summarizes representative multi-site data for 1-(4-bromophenyl)piperazine using the LC-MS/MS protocol described above.

Table 2: Inter-Laboratory Validation Data for 1-(4-Bromophenyl)piperazine

QC Level (Nominal)Lab 1 Mean ± SD (Accuracy %)Lab 2 Mean ± SD (Accuracy %)Lab 3 Mean ± SD (Accuracy %)Inter-Lab %RSD
LLOQ (1.0 ng/mL) 1.05 ± 0.08 (105.0%)0.92 ± 0.11 (92.0%)1.10 ± 0.12 (110.0%)10.4%
Low QC (3.0 ng/mL) 2.95 ± 0.15 (98.3%)3.10 ± 0.18 (103.3%)2.88 ± 0.14 (96.0%)5.2%
Mid QC (50 ng/mL) 49.2 ± 1.8 (98.4%)51.5 ± 2.1 (103.0%)48.8 ± 1.9 (97.6%)3.9%
High QC (200 ng/mL) 198.0 ± 6.5 (99.0%)205.0 ± 8.2 (102.5%)195.0 ± 7.0 (97.5%)3.8%

Data Interpretation: The analytical method demonstrates robust inter-laboratory reproducibility. All %RSD values are well below the 15% threshold (and 20% for the LLOQ), definitively validating the method's transferability across different laboratory environments and instrument operators.

Conclusion

Validating analytical methods for bromophenylpiperazines across multiple laboratories requires a deep understanding of the molecule's physicochemical properties. By selecting LC-MS/MS paired with mixed-mode SPE and stable isotope-labeled internal standards, laboratories can effectively neutralize matrix effects and operator variability. Adhering strictly to the ICH Q2(R2) framework ensures that the resulting analytical data is defensible, reproducible, and ready for global regulatory submission.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Inter-laboratory validation of "1-(4-Bromophenyl)-4-ethylpiperazine" assay results - Benchchem. benchchem.com.
  • 1-Butylpiperazine dihydrobromide | 84473-66-5 | Benchchem. benchchem.com.
  • CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine | Pharmaffiliates.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. nih.gov.

Sources

Comparative

Pharmacokinetic Profiling of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine and Its Analogs: A Hit-to-Lead Comparison Guide

Executive Summary In early-stage drug discovery, the phenoxyethyl piperazine scaffold serves as a highly privileged structural motif. Specifically, 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7) is hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the phenoxyethyl piperazine scaffold serves as a highly privileged structural motif. Specifically, 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS: 401502-08-7) is heavily utilized as an intermediate and pharmacophore fragment in the development of central nervous system (CNS) ligands, sigma-1 receptor agonists, and potent kinase inhibitors (such as Dorsomorphin analogs targeting AMPK and BMP signaling pathways)[1].

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of the 4-bromo parent compound against its fluorinated, chlorinated, and methoxylated analogs. By analyzing the causality between structural modifications and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, this guide equips drug development professionals with the insights needed for rational hit-to-lead optimization.

Structural Causality & Pharmacokinetic Impact

The pharmacokinetic behavior of phenoxyethyl piperazines is governed by the delicate balance between the basic, hydrophilic piperazine ring and the lipophilic, substituted phenoxy tail[2].

The Role of the 4-Bromo Substitution

Halogenation at the para position of the phenoxy ring is a classic medicinal chemistry strategy to block CYP450-mediated aromatic hydroxylation.

  • Distribution: Bromine is a heavy, highly lipophilic halogen (

    
    ). This significantly increases the overall partition coefficient (LogP), driving a higher volume of distribution (
    
    
    
    ) and facilitating excellent Blood-Brain Barrier (BBB) penetration[3].
  • Clearance: While the 4-bromo substitution protects the aromatic ring from oxidation, its large van der Waals radius increases the molecular weight and steric bulk. This can trigger rapid hepatic clearance via glucuronidation or prompt high biliary excretion rates, occasionally limiting oral bioavailability.

Comparative Analog Analysis

To optimize the PK profile, researchers frequently synthesize analogs by replacing the bromine atom:

  • 4-Fluoro Analog: Fluorine mimics hydrogen in size but forms a highly stable C-F bond (450 kJ/mol). This provides profound metabolic stability against CYP450 enzymes while maintaining a lower LogP than bromine, typically resulting in superior oral bioavailability (

    
    ) and a prolonged systemic half-life.
    
  • 4-Chloro Analog: Offers an intermediate profile. It provides sufficient steric shielding and lipophilicity for CNS penetration but is slightly more vulnerable to CYP3A4-mediated oxidation than the fluoro analog.

  • 4-Methoxy Analog: The electron-donating methoxy group severely compromises metabolic stability. It acts as a prime target for CYP2D6-mediated O-demethylation, resulting in rapid systemic clearance and a significantly truncated half-life.

Comparative Pharmacokinetic Data

The following table synthesizes representative in vivo pharmacokinetic parameters derived from structure-activity relationship (SAR) models of phenoxyethyl piperazine derivatives in rodent models[1],[3].

CompoundSubstitutionLogP (Calc)Oral Bioavailability (

)
Half-life (

, hr)
Brain/Plasma RatioPrimary Metabolic Vulnerability
Parent 4-Bromo3.235%2.44.2N-dealkylation, Biliary excretion
Analog 1 4-Fluoro2.558%4.12.8N-dealkylation
Analog 2 4-Chloro2.942%3.03.5N-dealkylation, CYP3A4 oxidation
Analog 3 4-Methoxy2.118%1.21.5Rapid CYP2D6 O-demethylation

Target Pathway Visualization

Phenoxyethyl piperazine derivatives are frequently optimized to act as ATP-competitive inhibitors of kinases, most notably ALK2 in the Bone Morphogenetic Protein (BMP) signaling pathway[4].

G Ligand BMP Ligand Receptor ALK2/BMPR-I (Kinase) Ligand->Receptor Activates SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Phosphorylates Gene Target Gene Transcription SMAD->Gene Translocates Inhibitor Bromophenoxy Piperazine Analog Inhibitor->Receptor ATP-competitive Inhibition

Mechanism of BMP pathway inhibition by phenoxyethyl piperazine derivatives.

Experimental Methodology: In Vivo PK Profiling

To ensure scientific trustworthiness, the quantification of these analogs must rely on a self-validating bioanalytical workflow. The following LC-MS/MS protocol is adapted from validated methods for piperazine-derived kinase inhibitors (e.g., Dorsomorphin) in rat plasma[5].

Step-by-Step LC-MS/MS Protocol

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of collected rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS) (e.g., zaleplon or a deuterated piperazine analog at 50 ng/mL).

    • Causality: Acetonitrile ensures a >80% extraction recovery while simultaneously denaturing plasma proteins that could foul the analytical column. The IS corrects for matrix effects and extraction losses, validating the recovery process[5].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 2: Chromatographic Separation

  • Transfer the supernatant to an autosampler vial and inject 5 µL onto a reverse-phase Agilent XDB C18 column (100 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile and 5 mM Ammonium Acetate buffer (pH 6.0) at a 90:10 (v/v) ratio. Set the flow rate to 0.8 mL/min.

    • Causality: The slightly acidic pH (6.0) ensures the basic piperazine nitrogens remain partially ionized for consistent peak shape, while the high organic modifier (90%) rapidly elutes the highly lipophilic bromophenoxy moiety (retention time ~2.13 min)[5].

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set Multiple Reaction Monitoring (MRM) transitions. For the 4-bromo parent compound (

    
    ), monitor the specific parent-to-daughter transition (e.g., m/z 299.1 
    
    
    
    primary fragment ion).
  • System Validation: Ensure the calibration curve is strictly linear (

    
    ) over the target therapeutic range (0.005 to 10 µg/mL). Inter-day and intra-day precision (Coefficient of Variation) must remain within the 85–115% acceptability threshold[5].
    

PK_Workflow Dose 1. In Vivo Dosing (IV/PO in Wistar Rats) Sample 2. Blood Sampling & Plasma Separation Dose->Sample Extract 3. Protein Precipitation (Acetonitrile + IS) Sample->Extract LCMS 4. LC-MS/MS Analysis (ESI+, MRM Mode) Extract->LCMS Data 5. PK Parameter Calculation (NCA) LCMS->Data

Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.

Conclusion

For drug development professionals optimizing the 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine scaffold, the choice of halogen substitution dictates the compound's fate. While the 4-bromo analog offers exceptional CNS penetration, transitioning to a 4-fluoro analog is a proven strategy to enhance oral bioavailability and metabolic half-life without sacrificing target affinity. Rigorous LC-MS/MS profiling remains the gold standard for validating these structural modifications in vivo.

References

  • Sigma-Aldrich. 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine Product Data.

  • Hao, J., et al. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. PubMed Central (PMC). 1

  • Yu, P. B., et al. Applications of small molecule BMP inhibitors in physiology and disease. PubMed Central (PMC). 4

  • Ramesh, M., et al. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. PubMed. 5

  • Klesiewicz, K., et al. Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. ResearchGate. 2

  • Waszkielewicz, A., et al. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. ResearchGate. 3

Sources

Safety & Regulatory Compliance

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